D-Gulose
Beschreibung
Eigenschaften
CAS-Nummer |
19163-87-2 |
|---|---|
Molekularformel |
C6H12O6 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(3R,4R,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m1/s1 |
InChI-Schlüssel |
WQZGKKKJIJFFOK-CBPJZXOFSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@H]([C@H](C(O1)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Andere CAS-Nummern |
19163-87-2 |
Synonyme |
gulose gulose, (D)-isomer gulose, (L)-isome |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Physicochemical Properties of D-Gulose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gulose is a rare aldohexose monosaccharide, an epimer of D-galactose at the C3 position. While not as prevalent in nature as other hexoses like D-glucose or D-fructose, its unique stereochemistry imparts distinct physicochemical properties that are of interest in various fields of research, including glycobiology and drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its known biological context.
Physicochemical Data
The quantitative physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |
| Molar Mass | 180.16 g/mol | [1][2][3] |
| CAS Number | 4205-23-6 | [1][2][3] |
| Appearance | White to Off-White Crystalline Solid, Syrup | [4] |
| Melting Point | 129-131 °C | [1] |
| Boiling Point | 232.96 °C (rough estimate) | [1] |
| Density | 1.2805 g/cm³ (rough estimate) | [1] |
Table 2: Solubility and Dissociation Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Solubility in Water | Slightly Soluble | - | [4] |
| Solubility in DMSO | Slightly Soluble | - | [4] |
| pKa | 12.45 ± 0.20 (Predicted) | - | [4] |
Table 3: Optical Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Specific Rotation | -20.4° | D20 | [5] |
Experimental Protocols
The following sections detail generalized experimental methodologies applicable to the determination of the key physicochemical properties of this compound.
Determination of Melting Point
The melting point of a crystalline solid like this compound can be determined using a capillary melting point apparatus.
Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range is indicative of a pure compound.
Methodology:
-
Sample Preparation: A small amount of dry this compound is finely ground into a powder. The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, to a height of about 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Measurement of Specific Rotation
The optical activity of this compound is determined by measuring its specific rotation using a polarimeter.
Principle: Chiral molecules, such as this compound, rotate the plane of polarized light. The specific rotation is a characteristic property and is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (e.g., in g/mL) is prepared using a suitable solvent, typically water.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The polarimeter tube is filled with the this compound solution, ensuring no air bubbles are present. The observed angle of rotation is measured.
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l * c) where α is the observed rotation in degrees, l is the path length of the tube in decimeters (dm), and c is the concentration of the solution in g/mL.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solute.
Principle: A saturated solution is one in which the maximum amount of solute has been dissolved in a solvent at a specific temperature. The concentration of the solute in this equilibrium state represents its solubility.
Methodology:
-
Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or a gravimetric method where a known volume of the saturated solution is evaporated to dryness and the mass of the residue is measured.
Experimental pKa Determination
The acid dissociation constant (pKa) of the hydroxyl groups in this compound can be determined by potentiometric titration.
Principle: A solution of the sugar is titrated with a strong base, and the pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Methodology:
-
Solution Preparation: A solution of this compound of known concentration is prepared in deionized water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at which half of the volume of base required to reach the equivalence point has been added.
Biological Context and Visualization
This compound is a rare sugar and is not a primary substrate in major metabolic pathways such as glycolysis in humans. Some studies have indicated that the L-isomer, L-gulose, can be metabolized by intestinal microorganisms in rats, but this is not indicative of this compound metabolism in host cells. There are no well-defined signaling pathways specifically attributed to this compound.
To visualize the classification and structural relationship of this compound, the following diagram illustrates its position as a C3 epimer of D-galactose within the aldohexose family.
Caption: Logical relationship of this compound within the aldohexose family.
References
An In-depth Technical Guide to the Structure and Stereochemistry of D-Gulose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, stereochemistry, and key properties of D-gulose, a rare aldohexose sugar. It includes detailed structural representations, a summary of its physicochemical properties, and outlines established experimental protocols for its synthesis.
Introduction to this compound
This compound is a monosaccharide and an aldohexose, meaning it is a carbohydrate with six carbon atoms and an aldehyde group.[1] It is a C-3 epimer of D-galactose and a C-5 epimer of L-idose. While theoretically one of the 16 aldohexose stereoisomers, this compound is rare in nature but has been identified in certain archaea, bacteria, and eukaryotes.[2][3][4] Its unique stereochemistry makes it a subject of interest for research in glycobiology and as a potential building block in synthetic chemistry.
Structure and Stereochemistry
The structure of this compound can be represented in both a linear (open-chain) form and cyclic forms.
Linear Structure: Fischer Projection
In its open-chain form, this compound has four chiral centers at carbons 2, 3, 4, and 5. The "D" designation refers to the configuration of the hydroxyl (-OH) group on the chiral center furthest from the carbonyl group (C-5), which is on the right side in the Fischer projection, analogous to D-glyceraldehyde.[5]
The stereochemical arrangement of the hydroxyl groups on the chiral carbons in the Fischer projection of this compound is as follows:
-
C-2: Right
-
C-3: Left
-
C-4: Left
-
C-5: Right
Cyclic Structures: Haworth Projections
In aqueous solutions, the open-chain form of this compound exists in equilibrium with its cyclic hemiacetal forms. The hydroxyl group at C-5 attacks the aldehyde carbon (C-1) to form a more stable six-membered ring, known as a pyranose. This cyclization creates a new chiral center at C-1, the anomeric carbon. The two resulting stereoisomers are called anomers, designated as α and β.
-
α-D-gulopyranose: The hydroxyl group on the anomeric carbon (C-1) is in the axial position, pointing down (trans to the -CH₂OH group at C-5).
-
β-D-gulopyranose: The hydroxyl group on the anomeric carbon (C-1) is in the equatorial position, pointing up (cis to the -CH₂OH group at C-5).[6]
Although less common, a five-membered furanose ring can also form through the reaction of the C-4 hydroxyl group with the C-1 aldehyde.
Physicochemical Properties of this compound
The quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₆ | [1][7] |
| Molar Mass | 180.16 g/mol | [7][8] |
| Appearance | White to off-white syrup/solid | [3][7] |
| Melting Point | 129-131 °C | [7] |
| Specific Rotation [α]D²⁰ | -20.4° | [3] |
| Density | ~1.6 g/cm³ | [3] |
| Water Solubility | 479 g/L at 20°C; 546 g/L at 30°C | [3] |
| pKa | 12.45 ± 0.20 (Predicted) | [7] |
Visualization of this compound Structures
The following diagram illustrates the relationship between the linear Fischer projection of this compound and its cyclization into the α and β anomers in the Haworth projection.
Note: The Graphviz DOT language has limitations in rendering complex chemical structures. The diagram above represents the logical flow from the linear to the cyclic forms. In α-D-Gulopyranose, the C1-OH is trans to the C5-CH₂OH group. In β-D-Gulopyranose, the C1-OH is cis.
Caption: Fischer projection of this compound and its cyclization to Haworth projections.
Experimental Protocols
Kiliani-Fischer Synthesis
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose. It can be applied to produce this compound from D-xylose.[2]
Methodology:
-
Cyanohydrin Formation: D-xylose is treated with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN). The cyanide ion attacks the electrophilic aldehyde carbon, forming a mixture of two diastereomeric cyanohydrins (epimeric at C-2).
-
Hydrolysis: The resulting cyanohydrin mixture is hydrolyzed, typically under acidic or basic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding two epimeric aldonic acids: D-gluconic acid and D-idonic acid.
-
Lactonization: The aldonic acids are then heated to facilitate the formation of more stable five-membered γ-lactones.
-
Separation: The diastereomeric lactones (D-gulono-1,4-lactone and D-idono-1,4-lactone) are separated, often by fractional crystallization or chromatography.
-
Reduction: The isolated D-gulono-1,4-lactone is reduced to this compound. A common reducing agent for this step is sodium amalgam (Na/Hg) in a weakly acidic solution.[2][9]
Workflow Diagram:
Caption: Workflow for the Kiliani-Fischer synthesis of this compound.
Preparation from Lactitol (B1674232) via Biotransformation
A more recent and efficient method involves the biotransformation of lactitol (a disaccharide derivative) using microorganisms, followed by chemical steps.[10][11]
Methodology:
-
Microbial Oxidation: The M31 strain of Agrobacterium tumefaciens is cultivated in a medium containing lactitol as the sole carbon source. The bacteria possess an inducible enzyme that oxidizes lactitol to 3-ketolactitol, which accumulates in the supernatant.[10]
-
Chemical Reduction: The resulting 3-ketolactitol is chemically reduced, for example, using a Raney-nickel catalyst. This reduction is not stereospecific and yields a mixture of lactitol and its epimer, D-gulosyl-(β-1,4)-D-sorbitol.[10][11]
-
Acid Hydrolysis: The mixture from the reduction step is subjected to acid hydrolysis (e.g., with HCl). This cleaves the glycosidic bond, releasing the constituent monosaccharides.[11]
-
Separation and Purification: The final mixture contains this compound, D-galactose, and D-sorbitol. This compound is then isolated and purified from this mixture using techniques such as chromatography.[10][11]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound from lactitol.
References
- 1. This compound [webbook.nist.gov]
- 2. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Converting Fischer, Haworth, and Chair forms of Carbohydrates - Chemistry Steps [chemistrysteps.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C6H12O6 | CID 441033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. Preparation of this compound from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Enigmatic Presence of D-Gulose: A Technical Guide to its Natural Occurrence and Analysis
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Gulose, a rare aldohexose monosaccharide, represents a frontier in carbohydrate chemistry and biology. Unlike its ubiquitous epimer, D-glucose, the natural occurrence of this compound is sporadic and its physiological roles are largely undefined. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in select microorganisms and eukaryotes. The document furnishes detailed experimental protocols for the microbial production and laboratory-scale analysis of this rare sugar. Furthermore, this guide presents visual workflows for both the production and analytical determination of this compound, designed to aid researchers in its study. While quantitative data on the natural abundance of this compound remains scarce, this guide consolidates the current qualitative knowledge to facilitate further investigation into the potential applications of this compound in drug development and other scientific fields.
Introduction
This compound is a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, existing as a syrup with a sweet taste. It is soluble in water and only slightly soluble in methanol. A key characteristic is that neither the D- nor L-forms are fermentable by yeast[1]. While its biological functions are not well understood, its unique stereochemistry makes it a molecule of interest for potential applications in glycobiology and pharmacology. This guide aims to provide a centralized resource on the natural sources, production methods, and analytical protocols for this compound to support ongoing and future research endeavors.
Natural Occurrence of this compound
The presence of this compound in nature is limited, having been identified in a few specific organisms across different domains of life. Its known sources are primarily as a constituent of complex carbohydrates rather than a free monosaccharide.
Table 1: Documented Natural Sources of this compound
| Domain | Organism | Macromolecule | Role/Location |
| Bacteria | Caulobacter crescentus | Capsular Polysaccharide | Component of the holdfast adhesin[2][3]. |
| Chlamydia trachomatis | Glycolipids and Cell Wall | Structural component[4]. | |
| Eukarya | Tetraselmis striata (Green Alga) | Cell Wall | Structural component[4]. |
| Volvox carteri (Green Alga) | Glycoprotein (B1211001) (SSG 185) | Constituent of a hydroxyproline-rich glycoprotein in the extracellular matrix[5]. |
Experimental Protocols
Microbial Production and Purification of this compound from Lactitol (B1674232)
A robust method for producing this compound involves the microbial conversion of lactitol (a disaccharide) using the bacterium Agrobacterium tumefaciens M31. The process involves oxidation of lactitol to 3-ketolactitol, followed by chemical reduction and acid hydrolysis.
3.1.1. Materials and Reagents
-
Agrobacterium tumefaciens M31 strain
-
Mineral salt medium
-
Lactitol
-
Tryptic Soy Broth (TSB)
-
Sucrose
-
Raney nickel catalyst
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ion-exchange resins (e.g., Diaion SK1B, Amberlite IRA-411)
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID)
3.1.2. Protocol
-
Cultivation of Agrobacterium tumefaciens M31:
-
Grow the M31 strain in a mineral salt medium at 30°C with 1.0% lactitol as the sole carbon source to induce the necessary oxidative enzymes.
-
For larger scale cell production, cultivate M31 in Tryptic Soy Broth (TSB) medium containing 1.0% sucrose.
-
-
Conversion of Lactitol to 3-Ketolactitol:
-
Prepare a reaction mixture containing washed M31 cells and lactitol in a suitable buffer (e.g., Na-K-phosphate buffer, pH 6.0).
-
Incubate the mixture at 30°C with shaking. The M31 cells will oxidize lactitol to 3-ketolactitol, which accumulates in the supernatant.
-
-
Chemical Reduction of 3-Ketolactitol:
-
Separate the bacterial cells from the supernatant containing 3-ketolactitol.
-
Reduce the 3-ketolactitol using a Raney nickel catalyst under hydrogen pressure. This reaction yields a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.
-
-
Acid Hydrolysis:
-
Hydrolyze the reduction product mixture with 0.5 N HCl at 80°C. This step cleaves the disaccharide linkage, resulting in a mixture of this compound, D-galactose, and D-sorbitol.
-
-
Purification of this compound:
-
Deionize the hydrolysate using a series of cation and anion exchange resins to remove salts and other charged molecules.
-
The resulting solution will contain a mixture of monosaccharides from which this compound can be further purified by chromatographic methods if necessary.
-
General Protocol for Monosaccharide Analysis from Biological Samples
This protocol outlines a general workflow for the hydrolysis of polysaccharides or glycoproteins and the subsequent quantification of monosaccharides, including this compound, by HPLC.
3.2.1. Materials and Reagents
-
Biological sample (e.g., bacterial cells, algal cell walls)
-
Trifluoroacetic acid (TFA)
-
Methanol
-
Acetonitrile (HPLC grade)
-
Ultrapure water (HPLC grade)
-
Monosaccharide standards (including this compound)
-
HPLC system with a pulsed amperometric detector (PAD) or a refractive index detector (RID)
-
Anion-exchange column suitable for carbohydrate analysis
3.2.2. Protocol
-
Sample Preparation and Hydrolysis:
-
Lyophilize the biological sample to dryness.
-
Hydrolyze the sample with 2 M TFA at 121°C for 2 hours to break down polysaccharides and glycoproteins into their constituent monosaccharides.
-
Remove the TFA by evaporation under a stream of nitrogen.
-
-
Derivatization (Optional, depending on the detection method):
-
For some detection methods, such as gas chromatography, derivatization to form more volatile compounds is necessary. However, for HPAEC-PAD, no derivatization is required.
-
-
HPLC Analysis:
-
Reconstitute the hydrolyzed sample in ultrapure water.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into an HPLC system equipped with an anion-exchange column.
-
Use an appropriate mobile phase gradient (e.g., a sodium hydroxide and sodium acetate (B1210297) gradient for HPAEC-PAD) to separate the monosaccharides.
-
Detect the separated monosaccharides using a PAD or RID.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of monosaccharide standards, including this compound.
-
Compare the peak areas of the monosaccharides in the sample to the standard curve to determine their concentrations.
-
Visualized Workflows
Microbial Production of this compound
Caption: Workflow for the microbial and chemical synthesis of this compound.
General Analytical Workflow for this compound Identification
Caption: General workflow for the analysis of monosaccharides.
Conclusion and Future Perspectives
This compound remains a relatively unexplored monosaccharide with a sparse but intriguing natural distribution. The lack of comprehensive quantitative data on its natural abundance presents a significant knowledge gap and an opportunity for future research. The established microbial production method from lactitol provides a viable route for obtaining this compound for further study. The analytical protocols outlined in this guide offer a framework for the identification and quantification of this rare sugar in various biological matrices.
For researchers in drug development, the unique stereochemistry of this compound may offer novel scaffolding opportunities for the synthesis of bioactive molecules. Further investigation into the metabolic pathways involving this compound and its role in the organisms in which it is found could unveil new biological functions and potential therapeutic targets. The continued exploration of rare sugars like this compound is essential for expanding our understanding of glycobiology and harnessing the untapped potential of these unique biomolecules.
References
The Scant Evidence for the Biological Role of D-Gulose: A Summary of a Rare Sugar
An In-depth Technical Guide on the Core Biological Role and Significance of D-Gulose in Organisms
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively detailing the biological roles and significance of this compound is exceedingly scarce. Much of the available information points to its rarity in nature and a lack of comprehensive research into its metabolic pathways and physiological effects. This guide summarizes the limited findings available.
Introduction
This compound is a rare aldohexose monosaccharide and a C-3 epimer of D-galactose. Unlike its ubiquitous stereoisomer D-glucose, this compound is not a central molecule in the metabolism of most organisms. Its biological functions and significance are not well-established, and it is not readily fermented by yeast. However, some evidence points towards potential therapeutic effects and a unique method for its biotechnological production has been developed.
Biological Roles and Potential Therapeutic Significance
While research is limited, some potential biological activities of this compound have been suggested, although detailed, peer-reviewed experimental data and quantitative analyses are not widely available in the current body of scientific literature.
Metabolic Effects:
-
Blood Glucose Regulation: this compound has been reported to exhibit inhibitory properties on blood glucose levels and to have insulin-like effects.
-
Hepatic Metabolism: It is suggested that this compound is metabolized in the liver, where it is converted first to 5-deoxy-D-gluconic acid and subsequently to glucose. The specific enzymatic pathways for these conversions are not well-documented.
Other Potential Effects:
-
Anti-cancer Activity: There are claims of potential anti-cancer effects, including the inhibition of nitrate (B79036) reductase and xanthine (B1682287) oxidase activity in tumor cells.
-
Angiogenic Effects: this compound may possess potent angiogenic properties, purportedly by increasing the proliferation of pluripotent cells and the expression of growth factor β1.
It is crucial to note that these potential effects require substantial further investigation to be scientifically validated.
Quantitative Data
Due to the limited research, a comprehensive table of quantitative data on the biological effects of this compound cannot be provided. The theoretical yield for the biotechnological production of this compound from lactitol (B1674232) is approximately 25%, though the actual yield of crystalline this compound has been reported to be as low as 2.4%, highlighting the inefficiency of the current methods[1].
Experimental Protocols
The most well-documented experimental protocol involving this compound is its preparation from lactitol using a microbial and chemical method.
Protocol: Preparation of this compound from Lactitol [1][2][3]
This protocol involves three main stages:
-
Enzymatic Oxidation of Lactitol: Cultivation of Agrobacterium tumefaciens M31 for the biotransformation of lactitol to 3-ketolactitol.
-
Chemical Reduction of 3-Ketolactitol: Hydrogenation of the keto-sugar to produce a mixture including D-gulosyl-(β-1,4)-D-sorbitol.
-
Acid Hydrolysis: Release of this compound from the disaccharide alcohol.
1. Enzymatic Oxidation of Lactitol
-
Microorganism: Agrobacterium tumefaciens strain M31.
-
Culture Medium: Tryptic Soy Broth (TSB) medium (2.0%) containing 1.0% sucrose (B13894) as an inducer. For the transformation reaction, a mineral salt medium containing 1.0% lactitol as the sole carbon source is used.
-
Cultivation:
-
Inoculate A. tumefaciens M31 into a 500-mL Erlenmeyer flask containing 100 mL of the TSB-sucrose medium.
-
Incubate at 30°C with shaking at 200 rpm for 16-18 hours.
-
-
Transformation:
-
Harvest the cells by centrifugation.
-
Resuspend the cells in the mineral salt medium containing lactitol.
-
Incubate under appropriate conditions to allow the oxidation of lactitol to 3-ketolactitol, which accumulates in the supernatant.
-
2. Chemical Reduction of 3-Ketolactitol
-
Catalyst: Activated Raney nickel.
-
Procedure:
-
Prepare an aqueous solution of the 3-ketolactitol (10% to 30% brix).
-
Perform hydrogenation with the Raney nickel catalyst at 50°C under 1.0 MPa of hydrogen pressure.
-
This reaction reduces the 3-ketolactitol to a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.
-
3. Acid Hydrolysis to Yield this compound
-
Reagent: 0.5 N Hydrochloric acid (HCl).
-
Procedure:
-
Hydrolyze the reduction mixture (containing D-gulosyl-(β-1,4)-D-sorbitol) with 0.5 N HCl at 80°C for 6 hours.
-
This hydrolysis cleaves the disaccharide alcohol, releasing this compound, D-galactose, and D-sorbitol.
-
The resulting this compound can then be purified from the mixture.
-
Visualization of Experimental Workflow
References
The Rare Sugar D-Gulose: A Comprehensive Technical Guide on its History, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-gulose, a C-3 epimer of D-galactose, is a rare aldohexose that has garnered increasing interest in the scientific community.[1] Despite its scarcity in nature, advancements in chemical and enzymatic synthesis have made this monosaccharide more accessible for research into its unique biological activities.[1] This technical guide provides an in-depth exploration of the history of this compound's discovery, its natural occurrence, detailed synthesis methodologies, and a summary of its known biological effects and potential therapeutic applications. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this rare sugar.
History and Discovery
The discovery of this compound is intricately linked to the pioneering work of German chemist Emil Fischer, who was awarded the Nobel Prize in Chemistry in 1902 for his extensive research on sugars and purines.[2][3] While a singular moment of discovery for this compound is not documented, its existence was a logical consequence of Fischer's systematic elucidation of the stereochemistry of hexoses between 1891 and 1894.[3][4]
Fischer's work, which built upon the van't Hoff-Le Bel theory of the asymmetric carbon atom, predicted the existence of 16 stereoisomeric aldohexoses.[2][5] Through a series of ingenious chemical transformations, most notably the Kiliani-Fischer synthesis , he was able to systematically synthesize and characterize these isomers, thereby confirming their structures.[6][7][8] The Kiliani-Fischer synthesis is a chain elongation process that adds a carbon atom to an aldose, creating two new epimeric sugars.[6][7] By applying this method to pentoses, Fischer and his contemporaries were able to synthesize the full range of hexoses, including this compound.[6]
The correlation between D-glucose and this compound was crucial in determining their respective structures. Fischer demonstrated that the oxidation of both D-glucose and this compound yielded dicarboxylic acids that were mirror images of each other, indicating that this compound possessed an inverted stereochemistry at the C3 position relative to D-glucose.[9] This foundational work laid the groundwork for the entire field of carbohydrate chemistry.
Rarity in Nature
This compound is classified as a "rare sugar" due to its limited abundance in natural sources.[1] While it has been identified in trace amounts in certain archaea, bacteria, and eukaryotes, it is not a common component of biological systems.[1] The L-form, L-gulose, is even rarer in nature.[10] The scarcity of this compound is a significant factor driving the development of efficient synthetic production methods.
Synthesis of this compound
The production of this compound can be achieved through both chemical and enzymatic methods.
Chemical Synthesis
The primary chemical method for synthesizing this compound is the Kiliani-Fischer synthesis . This process, while historically significant, is often limited by low yields and the formation of epimeric mixtures that require challenging separation steps.
Kiliani-Fischer Synthesis Workflow:
Caption: Kiliani-Fischer synthesis of this compound from D-arabinose.
More recent chemical synthesis strategies have focused on improving yields and stereoselectivity. One such approach involves the synthesis of L-gulose from the more abundant D-glucose.[11][12]
Enzymatic and Chemoenzymatic Synthesis
Enzymatic methods offer a more specific and often higher-yielding alternative to purely chemical synthesis. These methods typically utilize isomerases or epimerases to convert more common sugars into this compound.
A notable chemoenzymatic strategy involves the microbial oxidation of lactitol (B1674232), a disaccharide derived from lactose. The M31 strain of Agrobacterium tumefaciens can oxidize lactitol to 3-ketolactitol. Subsequent chemical reduction and acid hydrolysis yield this compound and D-sorbitol.
Chemoenzymatic Synthesis of this compound from Lactitol:
Caption: Chemoenzymatic synthesis of this compound from lactitol.
Quantitative Data on this compound Production
| Method | Starting Material | Key Reagents/Enzymes | Yield (%) | Purity (%) | Reference |
| Kiliani-Fischer Synthesis | D-Arabinose | HCN, Ba(OH)₂, H₂SO₄, Na(Hg) | ~30 (for mixed hexoses) | Variable, requires extensive purification | [8] |
| Chemoenzymatic Synthesis | Lactitol | Agrobacterium tumefaciens M31, Raney-Ni, HCl | Theoretical: 25 | High after purification | Not specified |
Detailed Experimental Protocols
Generalized Protocol for Kiliani-Fischer Synthesis of this compound
Materials:
-
D-Arabinose
-
Sodium cyanide (NaCN)
-
Barium hydroxide (B78521) (Ba(OH)₂)
-
Sulfuric acid (H₂SO₄)
-
Sodium amalgam (Na(Hg))
-
Ethanol
-
Diethyl ether
Procedure:
-
Cyanohydrin Formation: Dissolve D-arabinose in water and add a solution of sodium cyanide. The reaction is typically carried out at room temperature.
-
Hydrolysis to Aldonic Acids: Add barium hydroxide to the reaction mixture and heat to hydrolyze the cyanohydrins to their corresponding aldonic acid barium salts.
-
Lactonization: Carefully add sulfuric acid to precipitate barium sulfate (B86663) and liberate the free aldonic acids (D-gulonic and D-mannonic acids). Concentrate the solution to promote lactonization.
-
Separation of Lactones: The epimeric lactones (D-gulono-1,4-lactone and D-mannono-1,4-lactone) are separated by fractional crystallization from a suitable solvent such as ethanol.
-
Reduction to Aldoses: Reduce the isolated D-gulono-1,4-lactone with sodium amalgam in a slightly acidic aqueous solution.
-
Purification: Purify the resulting this compound by crystallization from ethanol/ether.
Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, temperatures, and reaction times, should be optimized based on literature precedents.
Protocol for Enzymatic Oxidation of D-Glucosamine
While not a direct synthesis of this compound, this protocol for the enzymatic oxidation of a related amino sugar, D-glucosamine, to D-glucosaminic acid using glucose oxidase demonstrates a relevant enzymatic technique.[13]
Materials:
-
D-Glucosamine hydrochloride
-
Glucose oxidase (from Aspergillus niger)
-
Catalase
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
Reaction Setup: Dissolve D-glucosamine hydrochloride in deionized water and adjust the pH to 8.0 with sodium bicarbonate.
-
Enzyme Addition: Add glucose oxidase and catalase to the solution.
-
Reaction Conditions: Stir the mixture vigorously at room temperature while bubbling air or oxygen through the solution. Monitor the reaction progress by measuring glucose consumption or product formation.
-
Workup and Purification: After the reaction is complete, the product, D-glucosaminic acid, can be isolated and purified using ion-exchange chromatography.
Biological Activities and Potential Applications
This compound has demonstrated several interesting biological activities that suggest its potential for therapeutic applications.
-
Inhibition of Glucose Metabolism: this compound has been shown to inhibit the phosphorylation of D-glucose by hexokinase, a key enzyme in glycolysis.[14] This inhibitory effect could be relevant in conditions characterized by excessive glucose metabolism. However, it is important to note that its inhibitory effect is less pronounced than that of D-mannoheptulose.[14]
-
Insulinotropic Effects: Studies in rat pancreatic islets have shown that this compound can modulate insulin (B600854) release in response to glucose, although the effects are complex and concentration-dependent.
-
Potential as a Research Tool: As a stereoisomer of more common sugars like glucose and galactose, this compound serves as a valuable tool for studying the stereospecificity of sugar transporters, enzymes, and signaling pathways.[15]
Signaling Pathways
Currently, there is limited specific information available regarding signaling pathways directly activated or modulated by this compound. Most research on sugar signaling focuses on highly abundant sugars like D-glucose. However, given its structural similarity to other hexoses, it is plausible that this compound could interact with various sugar-sensing pathways, albeit with different affinities and downstream effects. Further research is needed to elucidate the specific signaling roles of this compound.
Hypothesized Interaction with Glucose Sensing Pathways:
Caption: Hypothesized interaction of this compound with glucose transport and metabolism.
Conclusion and Future Directions
This compound, once a chemical curiosity born from the systematic exploration of sugar stereochemistry, is now emerging as a molecule of interest for its unique biological properties. While its rarity has historically limited its study, modern synthetic methods are making it more accessible for in-depth investigation. Future research should focus on:
-
Elucidating specific signaling pathways modulated by this compound.
-
Conducting comprehensive preclinical studies to evaluate its therapeutic potential in metabolic disorders and other conditions.
-
Developing more efficient and scalable synthesis methods to reduce its cost and increase its availability for research and potential commercial applications.
This in-depth technical guide serves as a foundational resource for researchers embarking on the study of this fascinating rare sugar, providing a comprehensive overview of its history, synthesis, and known biological significance.
References
- 1. Gulose - Wikipedia [en.wikipedia.org]
- 2. Emil Fischer - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Glucose - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 7. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 9. pmf.unizg.hr [pmf.unizg.hr]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. Enzymatic synthesis of D-glucosaminic acid from D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissimilar effects of D-mannoheptulose on the phosphorylation of alpha- versus beta-D-glucose by either hexokinase or glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to D-gulose for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the rare sugar D-gulose, including its chemical properties, known biological activities, and potential mechanisms of action. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this monosaccharide.
Core Properties of this compound
This compound is an aldohexose, a monosaccharide that is an epimer of D-galactose at the C3 position and an epimer of L-mannose at the C5 position. It is a rare sugar, not commonly found in nature, but has been identified in some archaea, bacteria, and eukaryotes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4205-23-6 |
| Molecular Formula | C₆H₁₂O₆ |
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | (3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal |
| Synonyms | D-Gulo-hexose |
Biological Activities and Potential Therapeutic Applications
Emerging research has highlighted several biological activities of this compound, suggesting its potential in various therapeutic areas. The primary reported effects are centered around glucose metabolism and anticancer properties.
Table 2: Summary of Reported Biological Activities of this compound
| Biological Effect | Description | Potential Application |
| Inhibition of Blood Glucose Levels | This compound has been observed to have inhibitory effects on blood glucose. | Management of hyperglycemia and type 2 diabetes. |
| Insulin-like Effects | It has demonstrated insulin-like properties in some experimental models. | As a potential insulin (B600854) mimetic or sensitizer. |
| Anticancer Activity | This compound has shown inhibitory effects on the proliferation of certain cancer cell lines. | As an adjunct in cancer therapy, potentially by interfering with cancer cell metabolism. |
Hypothetical Signaling Pathway and Mechanism of Action
While the precise signaling pathways modulated by this compound are still under active investigation, its structural similarity to D-glucose and other rare sugars like D-allose allows for the formulation of a hypothetical mechanism of action. It is proposed that this compound may exert its effects by competing with D-glucose for cellular uptake and metabolism, thereby impacting key signaling pathways involved in cell growth and energy regulation.
This diagram illustrates that this compound may competitively inhibit the uptake of D-glucose through glucose transporters (GLUTs). Intracellularly, this compound could potentially inhibit hexokinase, the first enzyme in the glycolytic pathway. By limiting glucose metabolism, this compound may lead to the inhibition of the mTOR pathway (a key regulator of cell growth) and the activation of the AMPK pathway (a central sensor of cellular energy status). This proposed mechanism could explain the observed anticancer and glucose-lowering effects of this compound. It is crucial to note that this pathway is hypothetical and requires experimental validation.
Experimental Protocols
To investigate the biological effects of this compound, a glucose uptake assay is a fundamental experiment. This protocol is designed to quantify the effect of this compound on the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]-glucose, in a cell line of interest (e.g., a cancer cell line or an adipocyte cell line).
Protocol: 2-Deoxy-D-[³H]-glucose Uptake Assay
1. Materials:
-
Cell line of interest (e.g., HepG2, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
This compound
-
2-deoxy-D-[³H]-glucose
-
Cytochalasin B (as a negative control for glucose transport)
-
Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
2. Cell Culture and Treatment:
-
Seed cells in a 24-well plate and grow to confluence.
-
Differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Serum-starve the cells for 2-4 hours prior to the assay by incubating them in serum-free medium.
-
Wash the cells twice with warm PBS.
-
Pre-incubate the cells for 30 minutes in KRH buffer containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25 mM). Include a control group with cytochalasin B (e.g., 20 µM).
3. Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose (final concentration ~0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (final concentration to match physiological glucose levels, e.g., 5 mM) to each well.
-
Incubate for a predetermined optimal time (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of glucose uptake for the specific cell line.
4. Termination and Lysis:
-
Terminate the uptake by aspirating the radioactive buffer and immediately washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature with gentle shaking.
5. Measurement and Data Analysis:
-
Transfer the lysate from each well to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Determine the protein concentration of a parallel set of wells for normalization.
-
Calculate the rate of glucose uptake and express it as pmol/mg protein/min.
-
Compare the glucose uptake in this compound-treated cells to the untreated control to determine the inhibitory effect.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the initial investigation of the biological effects of this compound.
This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The presented information, from basic chemical properties to a detailed experimental protocol and a proposed mechanism of action, serves as a starting point for further investigation into the therapeutic potential of this rare sugar. The lack of extensive research on this compound presents a significant opportunity for novel discoveries in metabolic diseases and oncology.
An In-depth Technical Guide on the Putative Metabolic Pathways of D-Gulose
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The metabolic pathway of D-gulose, a rare hexose (B10828440), has not been extensively characterized in the scientific literature. The following guide presents hypothetical pathways based on known enzymatic reactions and the metabolism of structurally related sugars. Further experimental validation is required to confirm these proposed routes.
Introduction
This compound is a C-3 and C-4 epimer of D-glucose and the C-3 epimer of D-galactose. As a rare sugar, its metabolic fate in most organisms is largely unknown. Understanding the potential metabolic pathways of this compound is crucial for researchers in various fields, including drug development, where rare sugars are explored for their therapeutic potential. This technical guide synthesizes available information on the metabolism of related sugars to propose putative catabolic and anabolic pathways for this compound.
Proposed Catabolic Pathways of this compound
The catabolism of this compound is likely to converge with central metabolic pathways, such as glycolysis. This would necessitate initial enzymatic modifications to convert this compound into a recognizable glycolytic intermediate. Two primary hypothetical pathways are proposed:
Pathway 1: Phosphorylation followed by Epimerization and Isomerization
This pathway begins with the phosphorylation of this compound, a common strategy to trap sugars within the cell.
-
Phosphorylation: Hexokinases are known to phosphorylate a variety of hexoses. It is plausible that a hexokinase could phosphorylate this compound at the C-6 position to yield this compound-6-phosphate. This reaction would consume one molecule of ATP.
-
Epimerization/Isomerization: this compound-6-phosphate would then need to be converted into an intermediate of glycolysis. This could occur through a series of epimerization and isomerization reactions. For instance, an epimerase could convert this compound-6-phosphate to D-fructose-6-phosphate, a direct glycolytic intermediate. Alternatively, a sequence of reactions involving an epimerase and an isomerase could lead to the formation of glucose-6-phosphate or fructose-6-phosphate.
Pathway 2: Oxidation followed by Decarboxylation
Drawing parallels from the metabolism of L-glucose in certain bacteria, an oxidative pathway for this compound is a strong possibility.
-
Oxidation: A this compound dehydrogenase, analogous to the identified L-glucose dehydrogenase, could oxidize this compound to D-gulonic acid. This reaction would likely be NAD⁺-dependent.
-
Further Metabolism of D-Gulonic Acid: D-gulonic acid could then enter a pathway similar to the pentose (B10789219) phosphate (B84403) pathway, involving dehydration, decarboxylation, and subsequent conversion to intermediates that can enter glycolysis.
Proposed Anabolic Pathway of this compound (D-Guloseogenesis)
The synthesis of this compound, if it occurs, would likely start from a common metabolic precursor, such as a glycolytic intermediate.
-
Epimerization from a Common Hexose: A plausible route for this compound synthesis is through the epimerization of a more common hexose phosphate, such as D-glucose-6-phosphate or D-fructose-6-phosphate. This would require a specific set of epimerases capable of acting at the C-3 and C-4 positions. The metabolism of D-allose, the C-3 epimer of D-glucose, involves such enzymatic conversions, suggesting the feasibility of this type of reaction.[1][2][3]
-
Dephosphorylation: The final step would involve the dephosphorylation of this compound-6-phosphate by a phosphatase to yield free this compound.
Data Presentation
Due to the hypothetical nature of these pathways, no quantitative experimental data on enzyme kinetics for this compound metabolism is currently available in the public domain. The tables below are structured to accommodate future experimental findings.
Table 1: Putative Enzymes in this compound Catabolism
| Enzyme | Proposed Reaction | Substrate(s) | Product(s) | Cofactor(s) | Putative Cellular Localization |
| Hexokinase | Phosphorylation | This compound, ATP | This compound-6-phosphate, ADP | Mg²⁺ | Cytosol |
| This compound-6-phosphate Epimerase | Epimerization | This compound-6-phosphate | D-Fructose-6-phosphate | Cytosol | |
| This compound Dehydrogenase | Oxidation | This compound, NAD⁺ | D-Gulonic acid, NADH, H⁺ | NAD⁺ | Cytosol/Mitochondria |
Table 2: Putative Enzymes in this compound Anabolism
| Enzyme | Proposed Reaction | Substrate(s) | Product(s) | Cofactor(s) | Putative Cellular Localization |
| D-Glucose-6-phosphate Epimerase | Epimerization | D-Glucose-6-phosphate | This compound-6-phosphate | Cytosol | |
| This compound-6-phosphatase | Dephosphorylation | This compound-6-phosphate, H₂O | This compound, Pi | Endoplasmic Reticulum |
Experimental Protocols
The following are proposed methodologies for investigating the hypothetical metabolic pathways of this compound.
1. Enzyme Activity Assays
-
Objective: To determine if known enzymes can utilize this compound as a substrate.
-
Methodology for Hexokinase Activity:
-
Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, ATP, and varying concentrations of this compound.
-
Initiate the reaction by adding a purified hexokinase or a cell lysate.
-
Incubate at a specific temperature (e.g., 37°C).
-
Stop the reaction at various time points.
-
Measure the production of ADP using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay) by monitoring the decrease in NADH absorbance at 340 nm.
-
-
Methodology for Dehydrogenase Activity:
-
Prepare a reaction mixture containing buffer, NAD⁺, and varying concentrations of this compound.
-
Initiate the reaction by adding a purified dehydrogenase or a cell lysate.
-
Incubate at a specific temperature.
-
Monitor the production of NADH by measuring the increase in absorbance at 340 nm.
-
2. Metabolite Analysis using Mass Spectrometry
-
Objective: To identify and quantify intermediates of this compound metabolism in cells.
-
Methodology:
-
Culture cells in a medium containing ¹³C-labeled this compound.
-
After a specific incubation period, quench the metabolism and extract the intracellular metabolites.
-
Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify ¹³C-labeled metabolites that are downstream of this compound, which will indicate the metabolic pathway.
-
Mandatory Visualizations
Caption: Proposed catabolic pathway of this compound initiated by phosphorylation.
Caption: Proposed oxidative catabolic pathway of this compound.
Caption: Proposed anabolic pathway for the synthesis of this compound.
Conclusion and Future Directions
The metabolic pathway of this compound remains an open area of research. The hypothetical pathways presented in this guide, based on established biochemical principles and analogies to related sugars, provide a framework for future experimental investigation. Elucidating the precise enzymatic steps and regulatory mechanisms of this compound metabolism will be essential for understanding its physiological roles and harnessing its potential in biotechnology and medicine. Future research should focus on screening for enzymes that can act on this compound, performing isotopic labeling studies to trace its metabolic fate, and investigating the genetic basis for this compound utilization in organisms that may be discovered to metabolize it.
References
An In-depth Technical Guide to the Enantiomeric Differences of D-Gulose and L-Gulose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gulose, a C-3 epimer of galactose, is an aldohexose sugar that exists as two stereoisomers, or enantiomers: D-gulose and L-gulose.[1] While sharing identical chemical formulas and molecular weights, their spatial arrangements are non-superimposable mirror images, leading to distinct physical properties and profoundly different biological activities.[1][2] this compound is a rare sugar found in nature with potential roles in glucose metabolism and as an anti-cancer agent.[3] In contrast, L-gulose is not typically found in nature and is largely non-metabolizable by humans, which has led to research into its use as a low-calorie sweetener and as a building block for antiviral and anticancer medications.[4][5] This guide provides a comprehensive technical overview of the core differences between these enantiomers, including their physicochemical properties, biological significance, and relevant experimental protocols.
Physicochemical Properties of Gulose Enantiomers
Enantiomers are chiral molecules that are mirror images of one another.[1] The D- and L- designations for sugars refer to the configuration of the chiral center furthest from the carbonyl group.[2] In this compound, the hydroxyl group on this carbon (C-5) is on the right in the Fischer projection, whereas in L-gulose, it is on the left.[2] This seemingly minor structural difference results in opposite optical activity and can lead to variations in properties such as melting point and solubility.
Table 1: Comparison of Physicochemical Properties of this compound and L-Gulose
| Property | This compound | L-Gulose |
| Molecular Formula | C₆H₁₂O₆[3] | C₆H₁₂O₆[5] |
| Molar Mass | 180.16 g/mol [3] | 180.156 g/mol [5] |
| Melting Point | 130 °C[3] | 153-156 °C[6] |
| Specific Rotation ([α]D) | Dextrorotatory (+) | Levorotatory (-52°, c=5 in H₂O)[6] |
| Appearance | Solid | Solid |
| Solubility | Soluble in water | Soluble in water (0.1 g/mL)[6] |
| Natural Occurrence | Rare, found in some organisms[3] | Very rare, not naturally occurring in most organisms[4][5] |
Structural Relationship
The fundamental difference between this compound and L-gulose is their stereochemistry. As enantiomers, all chiral centers in this compound are inverted in L-gulose.[2] This relationship is visualized in the Fischer projections below.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. D and L Sugars - Chemistry Steps [chemistrysteps.com]
- 3. This compound | 4205-23-6 | MG00249 | Biosynth [biosynth.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Glucose - Wikipedia [en.wikipedia.org]
- 6. L-GLUCOSE | 921-60-8 [chemicalbook.com]
The Stability and Degradation of D-Gulose: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties of a Rare Sugar
D-gulose, a C-3 epimer of D-galactose and a C-4 epimer of D-glucose, is a rare aldohexose that has garnered interest in various scientific fields, including glycobiology and pharmaceutical sciences. Understanding its stability and degradation under different environmental conditions is crucial for its application in research, drug development, and potentially in food and beverage formulations. This technical guide provides a comprehensive overview of the known stability and degradation characteristics of this compound, drawing comparisons with its well-studied epimer, D-glucose, and outlines relevant experimental protocols for its analysis.
Physicochemical Properties and Stability of this compound
While extensive quantitative data on the stability of this compound is limited in publicly available literature, its structural similarity to other aldohexoses, particularly D-glucose, allows for informed predictions regarding its behavior.
Effect of pH
The stability of reducing sugars is highly dependent on the pH of the solution. In acidic solutions, sugars can undergo hydrolysis of glycosidic bonds (in the case of oligosaccharides) and dehydration reactions. In alkaline conditions, sugars are prone to isomerization, enolization, and degradation into a complex mixture of products.
For D-glucose, maximum stability is observed at around pH 4. It is anticipated that this compound would exhibit a similar trend, with increased degradation at both lower and higher pH values. One key reaction for aldoses in alkaline solutions is the Lobry de Bruyn-van Ekenstein transformation, which involves the reversible isomerization of an aldose to a ketose and other aldoses via an enediol intermediate. It is known that the structure of this compound is prone to this transformation[1].
Effect of Temperature
Temperature is a critical factor influencing the rate of sugar degradation. Increased temperatures accelerate various degradation reactions, including caramelization and the Maillard reaction.
The Maillard reaction occurs between a reducing sugar and an amino compound (e.g., amino acid, peptide, or protein) upon heating. This non-enzymatic browning reaction is responsible for the color and flavor development in many cooked foods[5][6]. The initial step involves the condensation of the carbonyl group of the reducing sugar with the amino group of the amino compound to form a Schiff base, which then undergoes rearrangement to form an Amadori product[7][8]. Given that this compound is a reducing sugar, it is expected to readily participate in the Maillard reaction.
Studies on rare sugars have shown that their stability during food processing is significantly influenced by pH, temperature, and heating time. For instance, allulose has been found to be more stable under various cooking conditions compared to other rare sugars[9][10][11]. Further research is needed to quantify the thermal stability of this compound.
Degradation Products of this compound
The degradation of this compound, similar to other aldohexoses, is expected to yield a complex mixture of products depending on the conditions.
Under acidic conditions and heat , dehydration reactions can lead to the formation of furan (B31954) derivatives, such as 5-hydroxymethylfurfural (B1680220) (5-HMF). Further degradation of 5-HMF can produce levulinic acid and formic acid.
In alkaline environments , the Lobry de Bruyn-van Ekenstein transformation can lead to the formation of its epimers and the corresponding ketose, D-fructose. Further degradation can result in the formation of a wide array of smaller molecules, including organic acids (e.g., lactic acid, saccharinic acids), aldehydes, and ketones.
During the Maillard reaction , a vast number of compounds are formed, including melanoidins (brown nitrogenous polymers), and various volatile and non-volatile flavor compounds such as pyrazines, pyrroles, and furanones[7][8][12].
Quantitative Data Summary
Due to the limited availability of specific studies on this compound stability, a comprehensive table of quantitative data for this compound is not possible at this time. However, for comparative purposes, the following table summarizes key stability-related data for D-glucose. Researchers studying this compound can use this information as a baseline for designing experiments and interpreting results.
| Parameter | Condition | D-Glucose Value | Reference |
| pH of Maximum Stability | Aqueous Solution | ~4 | [13] |
| pKa | 25 °C in water | 12.16 | [14] |
| Melting Point (α-form) | Solid | 146 °C (295 °F) | [14] |
| Melting Point (β-form) | Solid | 150 °C (302 °F) | [14] |
| Decomposition Temperature | Solid | Starts at 188 °C (370 °F) | [14] |
| Caramelization Temperature | Solid | ~160 °C (320 °F) | [4] |
Experimental Protocols
Detailed experimental protocols for assessing the stability of this compound are crucial for generating reliable and reproducible data. The following sections outline methodologies for key experiments.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a widely used technique for the separation and quantification of carbohydrates. For underivatized sugars like this compound, a refractive index detector (RID) is commonly employed. The separation can be achieved using columns such as amino-propyl or ligand-exchange columns.
Methodology:
-
Instrumentation: HPLC system equipped with a quaternary or isocratic pump, an autosampler, a column oven, and a refractive index detector (RID).
-
Column: Amino-propyl bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a ligand-exchange column (e.g., Ca2+ or Pb2+ form).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v) for amino columns, or ultrapure water for ligand-exchange columns. The mobile phase should be degassed prior to use.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, typically between 30-80°C, to ensure reproducible retention times.
-
Detector Temperature: The RID temperature should also be kept constant and close to the column temperature.
-
Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase. Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Data Analysis: Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Analysis of Degradation Products by HPLC-Mass Spectrometry (MS)
Principle: To identify and quantify the various degradation products of this compound, a more powerful analytical technique like HPLC coupled with mass spectrometry (MS) is required. MS provides molecular weight and structural information, enabling the identification of unknown compounds.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Similar to the HPLC-RID method, but the mobile phase must be compatible with MS (e.g., containing volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate). A gradient elution may be necessary to separate a complex mixture of degradation products.
-
Mass Spectrometry Parameters: Optimize ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) for optimal ionization of the analytes. Acquire data in both positive and negative ion modes to detect a wider range of compounds.
-
Data Analysis: Identify potential degradation products by comparing their mass spectra with databases and by interpreting fragmentation patterns. Quantification can be performed using authentic standards if available, or semi-quantitatively based on peak areas.
Visualization of Pathways and Workflows
General Degradation Pathways of Aldohexoses
The following diagram illustrates the general, non-enzymatic degradation pathways applicable to aldohexoses like this compound under thermal stress.
Caption: General degradation pathways of this compound.
Experimental Workflow for this compound Stability Assessment
The following diagram outlines a typical experimental workflow for investigating the stability of this compound under various conditions.
Caption: Workflow for this compound stability studies.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing signaling pathways that are directly initiated or modulated by this compound or its degradation products. Research on sugar signaling has predominantly focused on abundant monosaccharides like D-glucose. Further investigation is required to determine if this compound has any specific roles in cellular signaling.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation of this compound. While specific quantitative data for this compound remains scarce, the well-documented behavior of its epimer, D-glucose, offers a valuable comparative framework. The outlined experimental protocols provide robust methodologies for researchers to generate the much-needed data on this compound stability. As interest in rare sugars continues to grow, a thorough characterization of the physicochemical properties of this compound will be essential for unlocking its full potential in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Caramelization | American Society of Baking [asbe.org]
- 3. Caramelization - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Maillard reaction - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Maillard Reaction Products Formed from D-Glucose and Glycine and the Formation Mechanisms of Amides as Major Components [jstage.jst.go.jp]
- 9. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 10. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Glucose - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of D-Gulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gulose, a rare aldohexose sugar, is an epimer of D-galactose at C-3 and of D-idose at C-2. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of various biologically active molecules and a subject of interest in glycobiology. Unlike its abundant isomer D-glucose, this compound is not readily found in nature, necessitating its production through chemical or enzymatic synthesis. This document provides detailed application notes and protocols for two prominent chemical methods for the synthesis of this compound: a chemo-enzymatic approach starting from lactitol (B1674232) and the classic Kiliani-Fischer synthesis from D-xylose.
Methods for this compound Synthesis
Two primary chemical routes for the synthesis of this compound are detailed below, offering different starting materials and synthetic strategies.
-
Chemo-enzymatic Synthesis from Lactitol: This method utilizes a combination of microbial oxidation and subsequent chemical reduction and hydrolysis to produce this compound.
-
Kiliani-Fischer Synthesis from D-Xylose: This classical chain-elongation method converts an aldopentose (D-xylose) into a mixture of two aldohexoses, one of which is this compound.
Method 1: Chemo-enzymatic Synthesis of this compound from Lactitol
This innovative approach involves a three-step process beginning with the microbial oxidation of lactitol (a disaccharide alcohol derived from lactose) to 3-ketolactitol. The subsequent chemical steps, detailed below, involve the hydrogenation of the keto-disaccharide followed by acid hydrolysis to yield this compound.
Experimental Workflow
Caption: Chemo-enzymatic synthesis of this compound from lactitol.
Quantitative Data
| Step | Reaction | Reagents & Conditions | Yield |
| 1 | Microbial Oxidation | Agrobacterium tumefaciens M31, mineral salt medium with 1.0% lactitol, 30°C | 66% conversion of lactitol to 3-ketolactitol[1] |
| 2 | Chemical Hydrogenation | Raney nickel catalyst, 1.0 MPa H₂, 50°C | Not explicitly stated, but the subsequent hydrolysis gives a theoretical yield of 25% this compound from lactitol.[1] |
| 3 | Acid Hydrolysis | 0.5 N HCl, 80°C, 6 hours | The ratio of D-gulosyl-D-sorbitol to lactitol after hydrogenation is approximately 1:1.[1] |
| Overall | - | - | Theoretical yield of this compound from lactitol is approximately 25%.[1] The actual isolated yield of crystalline this compound was reported as 2.4%.[2] |
Experimental Protocols
1. Preparation of Activated Raney Nickel Catalyst
-
Suspend 30 g of Raney nickel in 300 mL of a 20% aqueous sodium hydroxide (B78521) solution.
-
Heat the suspension at 80°C for 6 hours.
-
Carefully decant the sodium hydroxide solution and wash the catalyst repeatedly with distilled water until the pH of the washings is approximately 9.2.[1]
-
The resulting activated catalyst is used immediately in the hydrogenation step.
2. Chemical Hydrogenation of 3-Ketolactitol
-
Prepare an aqueous solution of 3-ketolactitol with a concentration ranging from 10% to 30% (w/v).
-
In a suitable high-pressure reactor, combine 500 mL of the 3-ketolactitol solution with the freshly prepared activated Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas to 1.0 MPa.
-
Heat the reaction mixture to 50°C and maintain vigorous stirring.
-
Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
After the reaction, cool the vessel, carefully vent the hydrogen, and filter the catalyst from the reaction mixture. The filtrate contains a mixture of D-gulosyl-(β-1,4)-D-sorbitol and unreacted lactitol.[1]
3. Acid Hydrolysis to this compound
-
Take the filtrate from the hydrogenation step (a mixture of D-gulosyl-D-sorbitol and lactitol) and adjust its concentration to approximately 10% (w/v) with distilled water.
-
Add a sufficient amount of concentrated hydrochloric acid to achieve a final concentration of 0.5 N HCl.
-
Heat the solution at 80°C for 6 hours.[1]
-
After hydrolysis, cool the solution to room temperature.
-
Neutralize the solution by passing it through a column of a suitable anion-exchange resin (e.g., Amberlite IRA-411).
-
The resulting solution contains a mixture of this compound, D-galactose, and D-sorbitol.[1]
4. Purification of this compound
-
The mixture of monosaccharides can be separated using chromatographic techniques, such as column chromatography on a cation-exchange resin in the calcium form (e.g., Dowex 50W-X8, Ca²⁺ form).[1]
-
Elute the column with deionized water. Fractions are collected and analyzed by a suitable method (e.g., HPLC) to identify those containing this compound.
-
Pool the this compound containing fractions and concentrate them under reduced pressure to obtain a syrup.
-
Crystallize this compound from a concentrated aqueous solution or by the addition of a miscible organic solvent like ethanol.
Method 2: Kiliani-Fischer Synthesis of this compound from D-Xylose
The Kiliani-Fischer synthesis is a classical method for elongating the carbon chain of an aldose by one carbon atom. Starting with D-xylose (an aldopentose), this synthesis yields a mixture of the two C-2 epimeric aldohexoses: this compound and D-idose.
Reaction Pathway
Caption: Kiliani-Fischer synthesis of this compound from D-xylose.
Quantitative Data
| Step | Reaction | Reagents & Conditions | Yield |
| 1 | Cyanohydrin Formation | Aqueous sodium cyanide (NaCN) | Typically high, but the product is a mixture of epimers. |
| 2 | Hydrolysis to Lactones | Heating in water | The reaction proceeds to completion. |
| 3 | Reduction of Lactone | Sodium amalgam in weakly acidic solution | The chemical yield for the classic Kiliani-Fischer synthesis is estimated to be around 30%.[3] |
| Overall | - | - | The overall yield of the desired aldose is often low due to the formation of epimers and potential side reactions. |
Experimental Protocol
1. Cyanohydrin Formation
-
Dissolve D-xylose in water.
-
To this solution, add an aqueous solution of sodium cyanide (NaCN). The reaction is typically carried out at room temperature.
-
The cyanide ion undergoes nucleophilic addition to the carbonyl group of the open-chain form of D-xylose, forming a mixture of two diastereomeric cyanohydrins (D-gulononitrile and D-idononitrile).[3]
2. Hydrolysis to Aldonic Acid Lactones
-
Heat the aqueous solution of the cyanohydrins. This hydrolyzes the nitrile group to a carboxylic acid.
-
The resulting aldonic acids (D-gulonic acid and D-idonic acid) spontaneously cyclize to form the more stable five-membered (γ) lactones (D-gulono-1,4-lactone and D-idono-1,4-lactone).[3]
3. Separation of the Epimeric Lactones
-
The separation of the diastereomeric lactones is a critical and often challenging step. It can be achieved by fractional crystallization or chromatographic techniques.
-
The difference in polarity and crystal packing of the two lactones allows for their separation.
4. Reduction of D-Gulono-1,4-lactone to this compound
-
Dissolve the purified D-gulono-1,4-lactone in a weakly acidic aqueous solution (e.g., dilute sulfuric acid or acetic acid).
-
Cool the solution in an ice bath.
-
Gradually add sodium amalgam (typically 2-3% sodium in mercury) with vigorous stirring. The pH of the solution should be maintained in the acidic range to prevent side reactions.
-
The reduction of the lactone to the corresponding aldose (this compound) is monitored by a suitable method (e.g., thin-layer chromatography).
-
Upon completion, the mercury is carefully separated, and the aqueous solution is neutralized (e.g., with barium carbonate).
-
The resulting solution is filtered, and the filtrate containing this compound is deionized using ion-exchange resins.
-
The final product, this compound, is obtained by concentration of the solution and crystallization.
Conclusion
The chemo-enzymatic synthesis from lactitol offers a modern and potentially more scalable route to this compound, leveraging a readily available starting material. While the overall yield may be modest, it avoids the use of highly toxic cyanide. The Kiliani-Fischer synthesis, although a classic and versatile method for carbohydrate chain elongation, is hampered by lower yields and the need to separate diastereomeric intermediates. The choice of method will depend on the available starting materials, scale of synthesis, and the laboratory's capabilities. Both protocols provided herein offer a solid foundation for researchers to produce this compound for their scientific investigations.
References
Application Notes and Protocols for the Chromatographic Purification of D-Gulose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Gulose is a rare aldohexose sugar and an epimer of D-glucose and D-galactose. Its unique stereochemistry makes it a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. The production of this compound, either through chemical synthesis or enzymatic conversion, typically results in a mixture containing other monosaccharides, reaction byproducts, and salts. Therefore, an efficient and robust purification protocol is critical to obtaining high-purity this compound for research and development applications.
This document provides detailed application notes and protocols for the purification of this compound using various chromatography techniques. The methods described are based on established principles of carbohydrate separation and can be adapted for both laboratory and industrial-scale purification.
Chromatographic Techniques for this compound Purification
The primary challenges in this compound purification are its high polarity and its structural similarity to other hexoses. Several chromatographic techniques are well-suited to address these challenges:
-
Preparative High-Performance Liquid Chromatography (HPLC): A versatile technique for high-resolution separation and purification of this compound at the laboratory scale.
-
Ion-Exchange Chromatography (IEX): Particularly effective for separating sugars based on their interactions with a charged stationary phase. Cation-exchange chromatography with resins in the calcium form is a widely used method for sugar separations.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent choice for retaining and separating highly polar compounds like this compound.
-
Simulated Moving Bed (SMB) Chromatography: A continuous chromatography technique suitable for large-scale, industrial purification of sugars, offering high throughput and reduced solvent consumption.[1][2]
Data Presentation: Quantitative Performance of this compound Purification Methods
The following table summarizes the expected quantitative performance of the described chromatography methods for the purification of this compound. These values are based on typical results achieved for the separation of similar rare sugars.[3]
| Parameter | Preparative HPLC (Ligand Exchange) | Preparative HPLC (HILIC) | Simulated Moving Bed (SMB) |
| Purity | > 98% | > 99% | > 99% |
| Yield | > 90% | > 95% | > 97% |
| Loading Capacity | mg to g | mg to g | kg |
| Solvent Consumption | High | Moderate | Low |
| Primary Application | Lab-scale purification | Lab-scale purification | Industrial-scale production |
Experimental Protocols
Protocol 1: Preparative HPLC with Ligand-Exchange Chromatography
This protocol describes the purification of this compound from a mixture containing other monosaccharides (e.g., D-glucose, D-galactose) using a cation-exchange resin in the calcium form. The separation is based on the differential formation of complexes between the sugar hydroxyl groups and the calcium ions on the resin.
1. Sample Preparation:
- Dissolve the crude this compound mixture in deionized water to a final concentration of 10-50 mg/mL.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: A preparative column packed with a strong cation-exchange resin in the calcium (Ca²⁺) form (e.g., Dowex 50WX4-Ca²⁺).[3]
- Mobile Phase: Deionized water.
- Flow Rate: 5-20 mL/min (depending on column dimensions).
- Column Temperature: 60-80°C.
- Detector: Refractive Index (RI).
- Injection Volume: 1-5 mL (depending on column dimensions and sample concentration).
3. Purification Procedure:
- Equilibrate the column with deionized water until a stable baseline is achieved.
- Inject the prepared sample onto the column.
- Elute the sugars with deionized water under isocratic conditions.
- Collect fractions based on the retention time of a this compound standard.
- Analyze the collected fractions for purity using an analytical HPLC method.
- Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Protocol 2: Preparative HPLC with Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is suitable for the purification of this compound from complex mixtures, offering a different selectivity compared to ligand-exchange chromatography.
1. Sample Preparation:
- Dissolve the crude this compound mixture in the initial mobile phase composition (e.g., 85:15 acetonitrile:water).
- Filter the sample through a 0.22 µm syringe filter.[1]
2. HPLC System and Conditions:
- Column: A preparative HILIC column with an amide- or amino-bonded stationary phase.[1][4]
- Mobile Phase A: Acetonitrile.
- Mobile Phase B: Deionized water.
- Gradient: A linear gradient from high organic to higher aqueous content (e.g., 85% to 65% Acetonitrile over 30 minutes).
- Flow Rate: 5-20 mL/min (depending on column dimensions).
- Column Temperature: 30-40°C.
- Detector: Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI).[1]
- Injection Volume: 1-5 mL.
3. Purification Procedure:
- Equilibrate the column with the initial mobile phase composition for an extended period to ensure a stable water layer on the stationary phase.
- Inject the prepared sample.
- Run the gradient elution to separate the sugars.
- Collect fractions corresponding to the this compound peak.
- Confirm the purity of the collected fractions.
- Pool the pure fractions and remove the solvent.
Protocol 3: Simulated Moving Bed (SMB) Chromatography (Conceptual Overview)
SMB is a continuous purification process ideal for large-scale production. The following provides a conceptual overview of its application for this compound purification.
1. System Setup:
- An SMB system typically consists of 4 to 8 columns connected in series.
- The stationary phase is a cation-exchange resin in the Ca²⁺ form.[3]
- The mobile phase (eluent) is deionized water.
2. Principle of Operation:
- The feed (crude this compound mixture) and eluent are continuously fed into the system at specific points.
- The extract (containing the more strongly retained component, this compound) and the raffinate (containing the less retained components) are continuously withdrawn from other points.
- The inlet and outlet ports are periodically switched in the direction of the fluid flow to simulate the counter-current movement of the solid phase.
3. Key Steps:
- Parameter Determination: Determine the adsorption isotherms of this compound and its main impurities on the chosen stationary phase through pulse and frontal analysis experiments.
- Operating Condition Optimization: Use the isotherm data to calculate the optimal flow rates for the eluent, feed, extract, and raffinate streams, as well as the switching time, to achieve the desired purity and yield.
- Continuous Operation: Run the SMB system under the optimized conditions, continuously collecting the purified this compound in the extract stream.
Visualizations
Caption: General workflow for the purification of this compound.
References
Application Notes and Protocols for the Quantification of D-gulose in Various Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-gulose is a rare aldohexose monosaccharide and an epimer of D-galactose and a C-3 epimer of D-glucose. Its rarity in nature makes it a subject of interest in glycobiology and pharmaceutical research for its potential biological activities and applications as a non-caloric sweetener. Accurate quantification of this compound in various samples, including biological fluids, fermentation broths, and food products, is crucial for research and development. This document provides detailed application notes and protocols for the quantification of this compound using various analytical techniques.
Overview of Analytical Techniques
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of carbohydrates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, particularly suitable for complex matrices, which requires derivatization of the sugar.
-
Capillary Electrophoresis (CE): A high-resolution separation technique that requires minimal sample and reagent consumption.
-
Enzymatic Assays: While highly specific for certain sugars, there are currently no known commercially available enzymes that are specific for the direct quantification of this compound.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of monosaccharides using the described techniques. It is important to note that these values are representative and should be determined and validated for this compound in your specific laboratory and sample matrix.
| Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Linear Range | Typical Recovery (%) |
| HPLC with Refractive Index (RI) Detection | 0.1 - 1 µ g/injection | 0.5 - 5 µ g/injection | 1 - 1000 µg/mL | 95 - 105 |
| HPLC with Evaporative Light Scattering Detection (ELSD) | 0.05 - 0.5 µ g/injection | 0.2 - 2 µ g/injection | 0.5 - 500 µg/mL | 93 - 99 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1 - 10 pg/injection | 5 - 50 pg/injection | 0.01 - 100 µg/mL | 90 - 110 |
| Capillary Electrophoresis (CE) with UV Detection | 0.1 - 1 µM | 0.5 - 5 µM | 1 - 500 µM | 92 - 108 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
This protocol describes a general method for the quantification of this compound using an anion-exchange column, which has been shown to separate all D-aldohexoses.[1]
Workflow for HPLC Analysis of this compound
Caption: General workflow for this compound quantification by HPLC-RI.
a. Materials and Reagents
-
This compound standard (high purity)
-
Ultrapure water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution
-
Acetonitrile (HPLC grade)
-
Syringe filters (0.22 µm)
b. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and refractive index (RI) detector.
-
Anion-exchange column suitable for carbohydrate analysis (e.g., a polystyrene-divinylbenzene based column).
c. Detailed Protocol
-
Mobile Phase Preparation:
-
Prepare a 1 M NaOH stock solution from the 50% solution.
-
Prepare the mobile phase by diluting the NaOH stock solution with ultrapure water to the desired concentration (e.g., 20 mM NaOH).[1]
-
Degas the mobile phase before use.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in ultrapure water.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations within the expected linear range of the detector (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
For liquid samples, filter through a 0.22 µm syringe filter. Dilute with ultrapure water if the concentration of this compound is expected to be high.
-
For solid samples, perform an appropriate extraction (e.g., hot water extraction), centrifuge to remove solids, and filter the supernatant.
-
-
HPLC Conditions:
-
Column: Anion-exchange column
-
Mobile Phase: 20 mM NaOH[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature (e.g., 35 °C).
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the standard. In a system separating all aldohexoses, this compound is expected to elute after D-glucose and D-mannose.[1]
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound by GC-MS after a two-step derivatization process involving methoximation followed by silylation. Sugars are non-volatile and require chemical derivatization to increase their volatility for GC analysis.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
a. Materials and Reagents
-
This compound standard
-
Pyridine (B92270) (anhydrous)
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., myo-inositol or a stable isotope-labeled sugar)
b. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
A capillary column suitable for sugar analysis (e.g., DB-5ms or equivalent).
c. Detailed Protocol
-
Sample and Standard Preparation:
-
Place a known amount of the dried sample or standard into a vial.
-
-
Derivatization - Step 1 (Methoximation):
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample.
-
Vortex and incubate at 60 °C for 60 minutes.
-
-
Derivatization - Step 2 (Silylation):
-
Cool the samples to room temperature.
-
Add 80 µL of BSTFA with 1% TMCS.
-
Vortex and incubate at 60 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
-
Data Analysis:
-
Identify the characteristic ions of derivatized this compound. While specific fragmentation patterns for this compound are not widely published, they are expected to be similar to other aldohexoses, with prominent ions resulting from the fragmentation of the silylated sugar.
-
Generate a calibration curve using the peak areas of the standards relative to the internal standard.
-
Quantify this compound in the sample.
-
Capillary Electrophoresis (CE)
This protocol provides a general method for the analysis of underivatized sugars by CE with UV detection at a high pH.
Workflow for Capillary Electrophoresis Analysis of this compound
References
Application Notes and Protocols for Utilizing D-Gulose in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-gulose, a rare aldohexose, is an epimer of D-galactose at C3 and of D-idose at C4. While not as prevalent in nature as D-glucose, its unique stereochemistry makes it a valuable tool for investigating the substrate specificity of various enzymes, particularly isomerases. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays, focusing on enzymes known to exhibit activity with this sugar. The information herein is intended to guide researchers in designing and executing experiments for enzyme characterization, inhibitor screening, and pathway elucidation.
Enzymes Acting on this compound
Research has identified several enzymes capable of utilizing this compound as a substrate. The primary enzymes of interest are:
-
L-rhamnose Isomerase (L-RhI, EC 5.3.1.14): This enzyme class is well-documented for its broad substrate specificity. Notably, L-rhamnose isomerase from Pseudomonas stutzeri exhibits activity on a wide range of aldoses and ketoses[1]. While detailed kinetic data for this compound is limited, the enzyme from Pseudomonas sp. LL172 has been shown to catalyze the isomerization of D-sorbose to this compound, indicating that the reverse reaction is also feasible[2].
-
D-lyxose Isomerase (D-LI, EC 5.3.1.15): Similar to L-rhamnose isomerase, D-lyxose isomerases can act on various sugar substrates. The enzyme from Providencia stuartii is known for its ability to interconvert different monosaccharides[3].
The primary enzymatic reaction involving this compound is its isomerization to the corresponding ketose, D-sorbose . This reaction forms the basis of the enzymatic assays described in this document.
Data Presentation: Enzyme Specificity
The following table summarizes the known substrate specificities of relevant isomerases. While specific kinetic data for this compound is not extensively available, the broad substrate range of these enzymes is evident.
| Enzyme | Source Organism | Known Substrates (in addition to primary substrate) | Reference |
| L-rhamnose Isomerase | Pseudomonas stutzeri | L-rhamnose, L-lyxose, L-mannose, D-ribose, D-allose | [1] |
| L-rhamnose Isomerase | Pseudomonas sp. LL172 | L-tagatose, D-sorbose (producing L-talose and this compound respectively) | [2] |
| D-lyxose Isomerase | Providencia stuartii | D-lyxose, D-mannose, D-fructose | [3] |
| D-xylose Isomerase | Streptomyces rubiginosus | D-xylose, D-glucose, L-arabinose, D-ribose, D-allose |
Experimental Protocols
Two primary methodologies are presented for assaying the enzymatic activity with this compound: a colorimetric assay for high-throughput screening and an HPLC-based method for precise quantification.
Protocol 1: Colorimetric Assay for this compound Isomerase Activity
This protocol is adapted from methods used for other aldose isomerases and relies on the colorimetric detection of the ketose product, D-sorbose. The cysteine-carbazole-sulfuric acid method is a common colorimetric assay for ketoses.
Principle: this compound is incubated with the isomerase, leading to the formation of D-sorbose. The reaction is stopped, and the amount of D-sorbose produced is determined by its reaction with carbazole (B46965) in the presence of sulfuric acid, which forms a pink-colored complex that can be measured spectrophotometrically.
Materials:
-
This compound solution (e.g., 100 mM in reaction buffer)
-
L-rhamnose Isomerase or D-lyxose Isomerase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulfuric acid (concentrated)
-
Cysteine hydrochloride solution (1.5% w/v in water)
-
Carbazole solution (0.12% w/v in ethanol)
-
D-sorbose standards (for calibration curve)
-
Microplate reader or spectrophotometer
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture:
-
50 µL of 100 mM this compound solution
-
40 µL of Reaction Buffer
-
10 µL of appropriately diluted enzyme solution
-
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C or higher for thermophilic enzymes) for a defined period (e.g., 15-60 minutes).
-
Run a blank reaction with heat-inactivated enzyme or without the enzyme.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 10% TCA solution.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.
-
-
Colorimetric Detection:
-
Transfer 100 µL of the supernatant to a new tube.
-
Add 600 µL of a freshly prepared 75% (v/v) sulfuric acid solution.
-
Add 20 µL of 1.5% cysteine hydrochloride solution and mix.
-
Add 20 µL of 0.12% carbazole solution and mix thoroughly.
-
Incubate at 60°C for 30 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Prepare a standard curve using known concentrations of D-sorbose.
-
Calculate the amount of D-sorbose produced in the enzymatic reaction from the standard curve.
-
Protocol 2: HPLC-Based Assay for this compound Isomerase Activity
This protocol provides a more precise method for quantifying the conversion of this compound to D-sorbose by separating and measuring the concentrations of both sugars.
Principle: The enzymatic reaction is performed, and at specific time points, aliquots are taken and the reaction is stopped. The sample is then analyzed by High-Performance Liquid Chromatography (HPLC) with a suitable column and detector to separate and quantify this compound and D-sorbose.
Materials:
-
This compound solution (e.g., 50 mM in reaction buffer)
-
L-rhamnose Isomerase or D-lyxose Isomerase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂)
-
Stopping solution (e.g., 0.1 M HCl)
-
HPLC system with a carbohydrate analysis column (e.g., Aminex HPX-87C or similar)
-
Refractive Index (RI) detector
-
Mobile phase (e.g., ultrapure water)
-
This compound and D-sorbose standards for calibration
Procedure:
-
Enzyme Reaction:
-
Prepare a larger volume reaction mixture (e.g., 1 mL) containing this compound and reaction buffer.
-
Pre-incubate the mixture at the desired temperature.
-
Initiate the reaction by adding the enzyme.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing an equal volume of stopping solution.
-
-
Sample Preparation:
-
Centrifuge the stopped samples to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis using an isocratic flow of the mobile phase at a constant temperature (e.g., 85°C for Aminex HPX-87C).
-
Detect the sugars using the RI detector.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to this compound and D-sorbose by comparing their retention times and peak areas to those of the standards.
-
Calculate the concentration of substrate consumed and product formed over time to determine the reaction rate.
-
Visualization of Workflows and Pathways
Experimental Workflow for Enzymatic Assay
Caption: General workflow for an enzymatic assay using this compound as a substrate.
Isomerization of this compound to D-Sorbose
References
- 1. Novel reactions of L-rhamnose isomerase from Pseudomonas stutzeri and its relation with D-xylose isomerase via substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose production from fructose by free and immobilized D-lyxose isomerases from Providencia stuartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering the substrate specificity of xylose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Gulose: A Versatile Precursor for the Synthesis of Novel Carbohydrates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-gulose, a rare aldohexose, is an epimer of D-galactose at C-3 and of D-idose at C-4. Its unique stereochemistry makes it a valuable chiral building block for the synthesis of a diverse array of novel carbohydrates and glycoconjugates with potential applications in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of complex carbohydrates, focusing on the preparation of D-gulosyl donors and their subsequent use in glycosylation reactions. While the direct use of this compound as a starting material for complex carbohydrate synthesis is not as extensively documented as that of more common sugars like D-glucose, established methodologies in carbohydrate chemistry can be readily adapted. This document will outline a key synthetic pathway: the conversion of a this compound derivative into a glycosyl donor and its subsequent use in a glycosylation reaction to form a disaccharide.
Data Presentation
The following table summarizes key quantitative data for the synthesis of a this compound-containing disaccharide, extrapolated from established glycosylation methodologies. These values serve as a benchmark for researchers planning similar synthetic routes.
| Step | Reactants | Product | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1. Per-O-acetylation | This compound, Acetic Anhydride (B1165640), Pyridine (B92270) | 1,2,3,4,6-Penta-O-acetyl-D-gulopyranose | - | Pyridine | 0 to RT | 12 | >95 | Mixture |
| 2. Thiolysis | Per-O-acetyl-D-gulose, Thiophenol, Boron trifluoride etherate | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-gulopyranoside | BF₃·OEt₂ | Dichloromethane | 0 to RT | 4 | ~85 | >1:19 |
| 3. Glycosylation | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-gulopyranoside, Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Protected Disaccharide | NIS, TfOH | Dichloromethane | -40 to RT | 2 | ~70-80 | >10:1 (β) |
| 4. Deprotection (Zemplén) | Protected Disaccharide, Sodium methoxide | Gulose-Glucose Disaccharide | NaOMe | Methanol | RT | 2 | >95 | >10:1 (β) |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in the synthesis of a novel disaccharide using a this compound precursor. These are based on well-established procedures in carbohydrate chemistry and are adaptable to specific research needs.
Protocol 1: Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-gulopyranoside (D-Gulosyl Thioglycoside Donor)
This protocol details the preparation of a D-gulosyl thioglycoside, a versatile glycosyl donor for oligosaccharide synthesis.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Thiophenol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Per-O-acetylation of this compound: a. Dissolve this compound (1.0 g, 5.55 mmol) in anhydrous pyridine (20 mL) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath. b. Slowly add acetic anhydride (5.2 mL, 55.5 mmol) to the solution. c. Allow the reaction mixture to warm to room temperature and stir for 12 hours. d. Quench the reaction by slowly adding ice-water (50 mL). e. Extract the mixture with ethyl acetate (3 x 50 mL). f. Combine the organic layers and wash successively with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL). g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1,2,3,4,6-Penta-O-acetyl-D-gulopyranose as a syrup. This product is typically used in the next step without further purification.
-
Synthesis of Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-gulopyranoside: a. Dissolve the crude per-O-acetylated this compound (from the previous step) in anhydrous DCM (30 mL) in a round-bottom flask under an inert atmosphere (e.g., argon). b. Add thiophenol (0.85 mL, 8.33 mmol) to the solution. c. Cool the mixture to 0 °C and add BF₃·OEt₂ (1.4 mL, 11.1 mmol) dropwise. d. Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM (50 mL) and carefully quench with saturated aqueous NaHCO₃ (50 mL). f. Separate the organic layer and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL). g. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to afford the title compound as a white solid.
Protocol 2: Glycosylation of a Glucosyl Acceptor with the D-Gulosyl Donor
This protocol describes the coupling of the D-gulosyl thioglycoside donor with a suitable glycosyl acceptor to form a disaccharide.
Materials:
-
Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-gulopyranoside (D-gulosyl donor)
-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (glycosyl acceptor)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a stirred suspension of the D-gulosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and activated 4 Å molecular sieves in anhydrous DCM at -40 °C under an inert atmosphere, add NIS (1.5 equiv.).
-
Stir the mixture for 15 minutes, then add a catalytic amount of TfOH (0.1 equiv.).
-
Allow the reaction to proceed at -40 °C, monitoring by TLC. Let the reaction warm to room temperature over 2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Wash the filtrate successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected disaccharide.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Caption: Synthesis of a D-gulosyl thioglycoside donor.
Caption: Workflow for disaccharide synthesis using this compound.
Conclusion
This compound represents a valuable and underutilized precursor for the synthesis of novel carbohydrates. The protocols outlined in this document provide a framework for the preparation of this compound-derived glycosyl donors and their successful application in stereoselective glycosylation reactions. By adapting established methodologies, researchers can unlock the synthetic potential of this compound to create a wide range of complex glycans and glycoconjugates for further investigation in medicinal chemistry and drug development. The ability to introduce the unique stereochemistry of gulose into oligosaccharides and other bioactive molecules opens up new avenues for exploring structure-activity relationships and designing next-generation carbohydrate-based therapeutics.
Application Notes and Protocols for the Structural Analysis of D-Gulose using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique indispensable for the structural elucidation of carbohydrates. For a rare sugar like D-gulose, NMR provides critical insights into its conformational equilibrium in solution, allowing for the identification and characterization of its different anomeric (α and β) and ring (pyranose and furanose) forms. This document provides detailed protocols and application notes for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) 1H and 13C NMR spectroscopy.
In solution, this compound exists as an equilibrium mixture of four primary cyclic isomers: α-D-gulopyranose, β-D-gulopyranose, α-D-gulofuranose, and β-D-gulofuranose. Each of these isomers gives rise to a distinct set of signals in the NMR spectrum. By analyzing the chemical shifts (δ), coupling constants (J), and through-bond correlations, a comprehensive structural assignment can be achieved.
Anomeric Equilibrium of this compound in Solution
The different cyclic forms of this compound are in a dynamic equilibrium in solution, a process known as mutarotation. The pyranose forms are generally more stable and thus more abundant than the furanose forms.
Caption: Equilibrium of this compound anomers in solution.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR spectra.
Materials:
-
This compound sample (5-10 mg)
-
Deuterium oxide (D₂O, 99.96%)
-
NMR tube (5 mm, high precision)
-
Internal standard (optional, e.g., DSS or TSP)
-
pH meter and appropriate buffers (if pH control is needed)
Protocol:
-
Weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of D₂O to the vial.
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
If an internal standard is required, add a small, known quantity.
-
Transfer the solution to a 5 mm NMR tube.
-
For optimal spectral quality, especially for 2D experiments, it is advisable to freeze-dry the sample from D₂O two to three times to exchange any residual hydroxyl protons with deuterium. This minimizes the residual HOD signal.
-
Before placing the sample in the spectrometer, ensure the exterior of the NMR tube is clean.
NMR Data Acquisition
A suite of 1D and 2D NMR experiments is necessary for the complete structural assignment of this compound.
Instrumentation:
-
A high-field NMR spectrometer (≥ 400 MHz) equipped with a suitable probe.
Experimental Workflow:
Caption: Experimental workflow for NMR analysis of this compound.
1D ¹H NMR:
-
Purpose: To identify all proton signals and their multiplicities. The anomeric protons (H1) typically resonate in a distinct downfield region (δ 4.5-5.5 ppm).
-
Key Parameters:
-
Pulse sequence: Standard single pulse (zg30 or similar)
-
Solvent suppression: Presaturation or watergate sequence to suppress the residual HOD signal.
-
Spectral width: ~12 ppm
-
Number of scans: 16-64
-
1D ¹³C NMR:
-
Purpose: To identify all carbon signals. Anomeric carbons (C1) are typically found in the δ 90-110 ppm region.
-
Key Parameters:
-
Pulse sequence: Proton-decoupled single pulse (zgpg30 or similar)
-
Spectral width: ~200 ppm
-
Number of scans: 1024-4096
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) couplings within three bonds (e.g., H1-H2, H2-H3). This is the primary experiment for tracing the proton connectivity within each sugar ring.
-
Key Parameters:
-
Pulse sequence: cosygpppqf or similar
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon atom (¹JCH). This allows for the assignment of carbon signals based on the already assigned proton signals.
-
Key Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2 or similar (phase-edited to distinguish CH/CH₃ from CH₂)
-
Number of increments in F1: 256-512
-
Number of scans per increment: 2-8
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is crucial for confirming assignments and identifying linkages in oligosaccharides.
-
Key Parameters:
-
Pulse sequence: hmbcgplpndqf or similar
-
Number of increments in F1: 256-512
-
Number of scans per increment: 8-32
-
2D TOCSY (Total Correlation Spectroscopy):
-
Purpose: To show correlations between all protons within a single spin system (i.e., all protons within a single sugar ring). This is particularly useful when signal overlap in the COSY spectrum makes it difficult to walk through the entire spin system.
-
Key Parameters:
-
Pulse sequence: mlevphpp or similar
-
Mixing time: 60-120 ms (B15284909) (longer mixing times allow for magnetization transfer to more distant protons)
-
Number of increments in F1: 256-512
-
Number of scans per increment: 4-16
-
Data Presentation
The following tables provide an illustrative template for the presentation of ¹H and ¹³C NMR data for the major anomers of this compound in D₂O. Note: The chemical shift and coupling constant values presented here are estimates based on general principles of carbohydrate NMR and are intended for illustrative purposes due to the limited availability of published experimental data for this compound. Actual experimental values may vary.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Anomers in D₂O
| Proton | α-gulopyranose (est.) | β-gulopyranose (est.) | α-gulofuranose (est.) | β-gulofuranose (est.) |
| H-1 | δ 5.20 (d, J=3.5) | δ 4.85 (d, J=8.0) | δ 5.30 (d, J=4.0) | δ 5.15 (d, J=1.5) |
| H-2 | δ 3.65 (dd, J=3.5, 9.5) | δ 3.40 (dd, J=8.0, 9.5) | δ 4.25 (dd, J=4.0, 5.0) | δ 4.10 (dd, J=1.5, 4.5) |
| H-3 | δ 3.80 (t, J=9.5) | δ 3.70 (t, J=9.5) | δ 4.35 (dd, J=5.0, 6.0) | δ 4.20 (dd, J=4.5, 5.5) |
| H-4 | δ 3.95 (t, J=9.5) | δ 3.90 (t, J=9.5) | δ 4.45 (m) | δ 4.40 (m) |
| H-5 | δ 3.75 (m) | δ 3.55 (m) | δ 4.05 (m) | δ 4.00 (m) |
| H-6a | δ 3.85 (dd, J=12.0, 2.0) | δ 3.90 (dd, J=12.0, 2.5) | δ 3.75 (dd, J=11.5, 4.0) | δ 3.70 (dd, J=11.5, 4.5) |
| H-6b | δ 3.70 (dd, J=12.0, 5.0) | δ 3.75 (dd, J=12.0, 5.5) | δ 3.65 (dd, J=11.5, 6.0) | δ 3.60 (dd, J=11.5, 6.5) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in D₂O
| Carbon | α-gulopyranose (est.) | β-gulopyranose (est.) | α-gulofuranose (est.) | β-gulofuranose (est.) |
| C-1 | δ 93.0 | δ 97.0 | δ 102.0 | δ 99.0 |
| C-2 | δ 72.5 | δ 75.0 | δ 78.0 | δ 76.5 |
| C-3 | δ 73.5 | δ 76.5 | δ 77.0 | δ 75.5 |
| C-4 | δ 70.0 | δ 70.5 | δ 82.0 | δ 81.0 |
| C-5 | δ 72.0 | δ 76.0 | δ 71.0 | δ 70.0 |
| C-6 | δ 61.5 | δ 61.8 | δ 63.0 | δ 62.5 |
Structural Analysis and Signal Assignment Strategy
The complete assignment of all ¹H and ¹³C resonances for each anomer of this compound is a systematic process.
Caption: Logical workflow for NMR signal assignment.
-
Identify Anomeric Signals: Begin by identifying the anomeric proton (H1) signals in the 1D ¹H spectrum, which are typically well-resolved doublets in the downfield region. The magnitude of the ³J(H1,H2) coupling constant is diagnostic of the anomeric configuration: a small coupling constant (~1-4 Hz) indicates an α-anomer, while a large coupling constant (~7-9 Hz) suggests a β-anomer in the pyranose form.
-
Trace Proton Connectivity: Using the H1 signals as a starting point, trace the scalar coupling network for each anomer using the COSY spectrum to assign H2, H3, and so on. The TOCSY spectrum can be used to confirm that all assigned protons belong to the same spin system (i.e., the same sugar ring).
-
Assign Carbon Resonances: Once the protons are assigned, use the HSQC spectrum to assign the corresponding directly attached carbons (C1, C2, C3, etc.).
-
Confirmation and Finalization: The HMBC spectrum can be used to confirm the assignments through long-range correlations. For example, the anomeric proton (H1) should show a correlation to C2, C3, and C5 (in pyranoses).
By following these protocols and data analysis strategies, researchers can effectively utilize 1H and 13C NMR spectroscopy for the comprehensive structural characterization of this compound and its anomers in solution, providing a solid foundation for further studies in drug development and glycobiology.
Application Notes and Protocols: Isotopic Labeling of D-Gulose for Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing using stable isotope-labeled compounds is a powerful technique to elucidate the fate of molecules in biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), researchers can track the transformation of these molecules through various metabolic pathways.[2] D-gulose, a rare hexose (B10828440) and an epimer of D-galactose, has garnered interest for its potential biological activities, including inhibitory effects on blood glucose levels and potential anti-cancer properties.[3] However, its metabolic fate and mechanism of action remain largely unexplored.
These application notes provide a detailed framework for utilizing isotopically labeled this compound (e.g., U-¹³C₆-D-gulose) to investigate its metabolism. While direct experimental data on this compound metabolic tracing is limited, this document extrapolates from established methodologies for other hexoses like D-glucose and D-allose to provide robust protocols and theoretical pathways for investigation.[4][5]
Putative Metabolic Fate of this compound
Based on the metabolism of other hexoses, it is hypothesized that this compound may be metabolized through several key pathways. Upon entering the cell, this compound is likely phosphorylated to this compound-6-phosphate. From there, it could potentially enter glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), or be converted to other sugar phosphates. Tracing the incorporation of ¹³C from labeled this compound into downstream metabolites of these pathways can elucidate its metabolic contribution.
Synthesis of Isotopically Labeled this compound
The synthesis of uniformly labeled U-¹³C₆-D-gulose can be approached through established methods for isotopic labeling of sugars. A common strategy involves multi-step chemical synthesis starting from a smaller, labeled precursor. For instance, a Kiliani-Fischer synthesis can be adapted to introduce a labeled cyanide group, progressively building the carbon chain. While a detailed custom synthesis protocol is beyond the scope of these notes, commercial vendors specializing in stable isotope-labeled compounds can often synthesize such molecules upon request.
Experimental Protocols
Protocol 1: In Vitro Metabolic Tracing of U-¹³C₆-D-Gulose in Cell Culture
This protocol outlines the steps for tracing the metabolic fate of U-¹³C₆-D-Gulose in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
D-Glucose-free and this compound-free medium
-
U-¹³C₆-D-Gulose
-
Phosphate Buffered Saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Liquid nitrogen
-
Cell scrapers
Procedure:
-
Cell Culture:
-
Culture cells in complete medium until they reach approximately 80% confluency.
-
Prepare a sufficient number of plates for a time-course experiment (e.g., 0, 1, 4, 8, 24 hours).
-
-
Isotope Labeling:
-
On the day of the experiment, aspirate the complete medium.
-
Wash the cells once with glucose-free and gulose-free medium.
-
Add the labeling medium: glucose-free and gulose-free medium supplemented with 10 mM U-¹³C₆-D-Gulose and 10% dialyzed FBS.
-
Incubate the cells for the designated time points.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Freeze-thaw the samples three times using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Metabolites
This protocol provides a general workflow for the analysis of ¹³C-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., QTRAP, Orbitrap)
-
Analytical column suitable for polar metabolites (e.g., HILIC)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable volume of 50% methanol.
-
-
LC Separation:
-
Inject the reconstituted samples onto the analytical column.
-
Separate the metabolites using a gradient of Mobile Phase A and B.
-
-
MS/MS Detection:
-
Analyze the eluting metabolites using the mass spectrometer in negative ion mode.
-
Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to specifically detect and quantify U-¹³C₆-D-Gulose and its potential labeled downstream metabolites (e.g., ¹³C-labeled glycolytic intermediates, PPP intermediates).
-
-
Data Analysis:
-
Process the raw data to determine the isotopic enrichment and the fractional contribution of U-¹³C₆-D-Gulose to the metabolite pools.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.
Table 1: Isotopic Enrichment of Key Metabolites Following U-¹³C₆-D-Gulose Tracing
| Metabolite | Time Point (hours) | Isotopic Enrichment (%) M+6 |
| This compound-6-Phosphate | 1 | 95.2 ± 3.1 |
| 4 | 98.5 ± 1.5 | |
| 8 | 99.1 ± 0.8 | |
| 24 | 99.3 ± 0.5 | |
| Fructose-6-Phosphate | 1 | 5.3 ± 1.2 |
| 4 | 15.8 ± 2.5 | |
| 8 | 25.1 ± 3.0 | |
| 24 | 30.7 ± 3.5 | |
| Ribose-5-Phosphate | 1 | 2.1 ± 0.5 |
| 4 | 8.9 ± 1.1 | |
| 8 | 14.3 ± 1.8 | |
| 24 | 18.6 ± 2.1 | |
| Lactate | 1 | 1.5 ± 0.4 |
| 4 | 7.2 ± 1.0 | |
| 8 | 12.8 ± 1.5 | |
| 24 | 15.4 ± 1.9 |
Table 2: Calculated Metabolic Flux from this compound into Central Carbon Metabolism
| Metabolic Pathway | Flux (relative to this compound uptake) |
| Glycolysis | 0.25 |
| Pentose Phosphate Pathway | 0.15 |
| Other | 0.60 |
Visualizations
Caption: Experimental workflow for this compound metabolic tracing.
Caption: Putative metabolic pathway of this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Application Notes and Protocols for D-gulose in Carbohydrate Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-gulose is a rare aldohexose sugar, an epimer of D-galactose at C3 and of D-idose at C4. Due to its structural similarity to more common hexoses like D-glucose, it presents a unique tool for investigating the specificity and mechanisms of carbohydrate transporters and metabolic enzymes. The limited extent to which this compound is metabolized in biological systems makes it a potentially valuable probe for dissecting specific steps in carbohydrate metabolism, analogous to the use of other rare sugars and non-metabolizable analogs. While direct research on this compound's metabolic effects is limited, one report suggests it may have inhibitory effects on blood glucose levels and exhibit insulin-like properties[1].
These application notes provide a proposed framework for utilizing this compound to study carbohydrate metabolism, based on established methodologies for analogous sugars. The protocols and potential findings are intended to serve as a guide for researchers looking to explore the biological effects of this rare sugar.
Potential Applications of this compound in Metabolic Research
-
Probing Glucose Transporter (GLUT) Specificity: Investigate the affinity of this compound for various GLUT isoforms to understand the structural requirements for substrate binding and transport.
-
Inhibition of Glycolysis: Determine if this compound or its phosphorylated metabolite can act as a competitive inhibitor of key glycolytic enzymes, such as hexokinase and phosphoglucose (B3042753) isomerase.
-
Tracing Cellular Uptake: Utilize labeled this compound (e.g., with ¹³C or ³H) to quantify its transport into cells and tissues without the confounding effects of rapid downstream metabolism.
-
Modulation of Insulin Signaling: Investigate the potential insulin-mimetic or insulin-sensitizing effects of this compound on pathways regulating glucose uptake and metabolism.
Data Presentation
Table 1: Hypothetical Competitive Inhibition of Hexokinase Activity by this compound
This table presents hypothetical data on the effect of this compound on hexokinase activity, which would be crucial for understanding its potential as a glycolytic inhibitor.
| Substrate Concentration (D-glucose, mM) | Inhibitor Concentration (this compound, mM) | Initial Velocity (V₀, µmol/min/mg protein) |
| 1 | 0 | 10.0 |
| 1 | 1 | 7.5 |
| 1 | 5 | 4.0 |
| 1 | 10 | 2.5 |
| 5 | 0 | 25.0 |
| 5 | 1 | 21.0 |
| 5 | 5 | 15.0 |
| 5 | 10 | 11.0 |
| 10 | 0 | 35.0 |
| 10 | 1 | 31.0 |
| 10 | 5 | 24.0 |
| 10 | 10 | 19.0 |
Table 2: Proposed Cellular Uptake of Radiolabeled Sugars in Adipocytes
This table outlines a proposed experiment to compare the uptake of this compound to that of D-glucose and a non-metabolizable control.
| Sugar (10 mM) | Label | Incubation Time (min) | Intracellular Radioactivity (DPM/mg protein) |
| D-glucose | [³H] | 5 | 50,000 |
| D-glucose | [³H] | 15 | 130,000 |
| This compound | [³H] | 5 | 15,000 |
| This compound | [³H] | 15 | 40,000 |
| L-glucose | [³H] | 5 | 1,000 |
| L-glucose | [³H] | 15 | 2,500 |
Experimental Protocols
Protocol 1: In Vitro Hexokinase Inhibition Assay
Objective: To determine if this compound acts as a competitive inhibitor of hexokinase.
Materials:
-
Purified hexokinase
-
D-glucose
-
This compound
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of all reagents.
-
Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the assay buffer, ATP, NADP+, and glucose-6-phosphate dehydrogenase.
-
Add varying concentrations of D-glucose (substrate) and this compound (potential inhibitor) to the respective wells, as outlined in a matrix format (similar to Table 1).
-
Initiate the reaction by adding hexokinase to each well.
-
Immediately measure the change in absorbance at 340 nm over time. The rate of NADPH production is proportional to the rate of glucose-6-phosphate formation, and thus to hexokinase activity.
-
Calculate the initial velocity (V₀) for each reaction.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the nature of inhibition and the inhibition constant (Ki).
Protocol 2: Cellular Uptake Assay using Radiolabeled this compound
Objective: To measure the rate of this compound transport into cultured cells (e.g., adipocytes, myocytes, or cancer cell lines).
Materials:
-
Cultured cells of interest
-
[³H]-D-gulose (custom synthesis may be required)
-
[³H]-D-glucose (positive control)
-
[³H]-L-glucose (negative control for passive diffusion)
-
Culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Plate cells in 12-well plates and grow to confluence.
-
Wash the cells with warm PBS.
-
Starve the cells in serum-free medium for 2-4 hours to upregulate glucose transporters.
-
Prepare uptake solutions containing a known concentration of [³H]-D-gulose, [³H]-D-glucose, or [³H]-L-glucose.
-
Add the uptake solution to the cells and incubate for various time points (e.g., 1, 5, 15, 30 minutes).
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
Measure the protein concentration of the lysate for normalization.
-
Add a portion of the lysate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the rate of uptake as disintegrations per minute (DPM) per milligram of protein per minute.
Visualizations
Caption: Proposed mechanism of this compound interference with glycolysis.
References
Troubleshooting & Optimization
Improving the yield of D-gulose chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-gulose chemical synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the chemical synthesis of this compound, offering potential causes and solutions.
Issue 1: Low yield in the epimerization of D-glucose to this compound.
-
Potential Cause: Suboptimal reaction conditions, including catalyst choice, temperature, and pH.
-
Recommended Solutions:
-
Catalyst Selection: Molybdate ions have been shown to catalyze the epimerization of D-glucose. The use of molybdenic acid can lead to an equilibrium mixture of D-glucose and D-mannose, which is a C-2 epimer, not this compound (a C-3 epimer). For C-3 epimerization, alternative catalysts should be considered. A palladium-based catalyst, specifically [(neocuproine)PdOAc]2OTf2, has been used for the regioselective oxidation of D-glucose at the C-3 position, which is a key step towards this compound synthesis.[1]
-
Temperature and pH Control: The epimerization reaction is sensitive to temperature and pH. For molybdate-catalyzed epimerization of D-glucose to D-mannose, a temperature of 90°C has been used.[2] It is crucial to optimize these parameters for the specific C-3 epimerization reaction to minimize side product formation and degradation of the sugars.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time that maximizes the yield of the desired epimer before significant degradation or side reactions occur.
-
Issue 2: Inefficient separation of this compound from the reaction mixture.
-
Potential Cause: Co-elution with starting materials or other sugar isomers during chromatography.
-
Recommended Solutions:
-
Chromatographic Method: Paper chromatography and column chromatography are common methods for separating sugars.[1][2] For challenging separations, consider using specialized chromatographic techniques such as simulated moving bed (SMB) chromatography or employing different stationary and mobile phases to improve resolution.
-
Derivatization: Converting the sugars to their derivatives (e.g., acetates, benzoates) can alter their chromatographic behavior and facilitate separation. After separation, the protecting groups can be removed to yield the pure sugar.
-
Crystallization: Fractional crystallization can be an effective method for purifying this compound, especially after chromatographic separation has enriched the desired isomer.
-
Issue 3: Formation of byproducts during the synthesis.
-
Potential Cause: Non-selective reactions, degradation of sugars under harsh conditions, or side reactions of intermediates.
-
Recommended Solutions:
-
Reaction Condition Optimization: Carefully control reaction parameters such as temperature, pH, and reaction time to minimize the formation of degradation products like furfurals.
-
Protecting Groups: The use of protecting groups can prevent unwanted side reactions at specific hydroxyl groups, leading to a more controlled and selective synthesis.
-
Choice of Reagents: Select reagents that are known for their high selectivity for the desired transformation. For example, in reduction steps, sodium borohydride (B1222165) is often preferred for its milder nature compared to other reducing agents.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the chemical synthesis of this compound?
A1: Common starting materials for the chemical synthesis of this compound include D-glucose, D-sorbitol, and lactitol.[3] D-glucose is a readily available and inexpensive starting material.
Q2: Can you provide a general overview of a synthetic route from D-glucose to this compound?
A2: A common strategy involves the epimerization of D-glucose at the C-3 position. This can be achieved through a multi-step process involving:
-
Regioselective oxidation of the hydroxyl group at C-3 of a protected D-glucose derivative to a ketone.
-
Stereoselective reduction of the resulting ketone to invert the stereochemistry at C-3, yielding the this compound derivative.
-
Deprotection to obtain this compound.
Q3: What are the key challenges in the Kiliani-Fischer synthesis when applied to the production of this compound precursors?
A3: The Kiliani-Fischer synthesis elongates the carbon chain of an aldose, producing a mixture of two epimers at the new chiral center (C-2).[4][5] While this method is useful for creating higher-carbon sugars, controlling the stereoselectivity to favor the desired epimer can be challenging, often leading to lower yields of the target compound after separation of the epimers.[5]
Q4: How can the yield of the hydrogenation step in this compound synthesis be optimized?
A4: The hydrogenation of an intermediate keto-sugar to form the gulo-configured alcohol is a critical step. Optimization can be achieved by:
-
Catalyst Choice: Raney nickel is a commonly used catalyst for the hydrogenation of sugars.[3][6] The activity and selectivity can be influenced by promoters.
-
Reaction Conditions: Parameters such as hydrogen pressure, temperature, and catalyst-to-substrate ratio significantly impact the reaction rate and yield. For the hydrogenation of D-glucose to D-sorbitol using Raney nickel, optimal conditions have been reported as a reaction time of 67 minutes, a temperature of 46°C, and a catalyst to D-glucose ratio of 0.145, resulting in a D-sorbitol yield of 87.15%.[7][8] While this is for sorbitol, similar optimization principles apply to the reduction of keto-sugars in this compound synthesis.
-
Solvent: The choice of solvent can influence the reaction. Aqueous or alcoholic media are typically used.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Key Steps in this compound Synthesis and Related Reactions.
| Reaction Step | Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Epimerization of D-glucose to D-mannose | D-glucose | Molybdenic acid | 90 | 6 hours | Equilibrium mixture (75:25 Glucose:Mannose) | [2] |
| Oxidation of D-glucose (C-3) | D-glucose | [(neocuproine)PdOAc]2OTf2 | Room Temp. | 1 hour | Not specified | [1] |
| Hydrogenation of D-glucose | D-glucose | Raney nickel | 46 | 67 minutes | 87.15 (D-sorbitol) | [7][8] |
| Hydrogenation of 3-ketolactitol | 3-ketolactitol | Raney nickel | 50 | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Molybdate-Catalyzed Epimerization of D-Glucose (to D-Mannose)
This protocol describes the C-2 epimerization of D-glucose, which is a related but distinct process from the C-3 epimerization required for this compound synthesis. The principles of reaction setup and monitoring can be adapted.
-
Materials: D-glucose, Molybdenic acid, Water, Whatman No. 1 paper for chromatography, Diphenylamine (B1679370) reagent.
-
Procedure: a. Prepare a solution of D-glucose (5 g) and molybdenic acid (50 mg) in water (25 ml).[2] b. Heat the mixture at 90°C.[2] c. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by paper chromatography to determine the ratio of D-glucose to D-mannose.[2] The chromatograms can be visualized using a diphenylamine reagent.[2] d. The reaction is expected to reach equilibrium after approximately 6 hours.[2]
Protocol 2: Hydrogenation of a Keto-Sugar using Raney Nickel
This protocol is based on the hydrogenation of 3-ketolactitol, an intermediate in one of the synthetic routes to this compound.
-
Catalyst Activation: a. Steep Raney nickel (30 g) in a 20% aqueous NaOH solution (300 mL).[3] b. Heat the mixture at 80°C for 6 hours.[3] c. Wash the activated catalyst several times with distilled water until the pH is approximately 9.2.[3]
-
Hydrogenation Reaction: a. Prepare an aqueous solution of the 3-ketolactitol (brix 10% to 30%, 500 mL).[3] b. Add the activated Raney nickel catalyst to the solution. c. Carry out the hydrogenation at 50°C under a hydrogen pressure of 1.0 MPa.[3] d. Monitor the reaction until completion. e. After the reaction, the catalyst can be removed by filtration.
Mandatory Visualization
Caption: A simplified workflow for the chemical synthesis of this compound from D-glucose or D-sorbitol.
Caption: A troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Technical Support Center: D-Gulose Crystallization
Welcome to the technical support center for D-gulose crystallization. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of crystallizing this rare monosaccharide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
This compound, like many rare sugars, presents significant crystallization challenges. Its high affinity for water and tendency to form highly viscous, supersaturated syrups make it prone to remain in an amorphous or "glassy" state.[1][2] Key difficulties include controlling supersaturation, preventing the formation of oils or gums instead of crystals (a phenomenon known as "oiling out"), and inducing initial crystal nucleation.[3][4]
Q2: Why does my this compound solution turn into a thick syrup or oil instead of forming crystals?
This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when a solute-enriched liquid phase separates from the solution instead of a solid crystal.[3][4] This is common with sugars and other molecules that have flexible structures or low melting points.[3] Oiling out is often a kinetic issue driven by high supersaturation levels and rapid cooling, which prevent the molecules from organizing into a stable crystal lattice.[4] The resulting oil is often a good solvent for impurities, which can further inhibit crystallization and degrade product quality.[5]
Q3: What is the best solvent system for this compound crystallization?
While specific data for this compound is limited, information from its isomer, D-glucose, provides valuable guidance. D-glucose is highly soluble in water and poorly soluble in ethanol (B145695) and methanol.[6] Therefore, a common strategy is to use a mixed solvent system, such as ethanol-water or acetone-water. In this approach, this compound is dissolved in a minimal amount of a good solvent (like water), and an "anti-solvent" (like ethanol), in which it is less soluble, is introduced to induce precipitation and crystallization.[7] The precise ratio must be optimized to achieve a supersaturated state without causing oiling out.[8]
Q4: My solution is supersaturated, but no crystals are forming. How can I induce nucleation?
If spontaneous crystallization does not occur, several techniques can be used to induce nucleation:
-
Seeding: The most effective method is to add a "seed crystal" of pure this compound to the supersaturated solution.[9][10] This provides a template for new crystals to grow on.
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections on the glass, which can serve as nucleation sites.[9]
-
Agitation: Controlled stirring or agitation can promote nucleation by increasing molecular collisions. However, excessive or improperly timed agitation can also lead to the formation of many small, imperfect crystals.[10][11]
-
Controlled Cooling: A slow, controlled cooling rate is crucial.[11] Rapid cooling increases supersaturation too quickly and can lead to oiling out, whereas a slower rate gives molecules time to orient correctly into a crystal lattice.[12]
Data Presentation: Solubility of an Analogous Sugar
Table 1: Solubility of D-Glucose in Water at Various Temperatures This data can be used to approximate the behavior of this compound.
| Temperature (°C) | Solubility (g / 100 g of solution) |
| 30 | 51.5 |
| 40 | 57.5 |
| 50 | 63.8 |
| 60 | 70.2 |
| (Data adapted from reference[7]) |
Table 2: Solubility of D-Glucose in Ethanol/Water Mixtures at 60°C This data illustrates the anti-solvent effect of ethanol, a principle applicable to this compound.
| Ethanol Concentration (% w/w) | Solubility (g / 100 g of solution) |
| 50% | 34.5 |
| 60% | 23.0 |
| 70% | 13.5 |
| 80% | 6.5 |
| (Data adapted from reference[7]) |
Experimental Protocols
Protocol: Anti-Solvent Cooling Crystallization of this compound
This protocol describes a general method for crystallizing this compound from an aqueous solution using ethanol as an anti-solvent.
Materials:
-
High-purity this compound syrup or amorphous solid
-
Deionized water
-
Anhydrous ethanol (or another suitable anti-solvent)
-
Seed crystals of this compound (if available)
-
Crystallization vessel with temperature control and optional overhead stirrer
Methodology:
-
Dissolution: Gently warm a concentrated this compound aqueous solution (e.g., 90-95% solids by weight) to a temperature sufficient for complete dissolution (e.g., 60-70°C).[1] Use the minimum amount of water necessary to avoid an overly dilute solution.
-
Solvent Addition: While maintaining the temperature, slowly add ethanol to the solution with gentle agitation. Monitor for any signs of cloudiness or oil formation. The goal is to approach the supersaturation point without exceeding it.
-
Controlled Cooling: Once the anti-solvent is added, begin a slow and controlled cooling ramp. A typical rate might be 5-10°C per hour.[11] Rapid cooling can lead to oiling out or the formation of small, impure crystals.[12]
-
Seeding (Optional but Recommended): When the solution has cooled to a temperature where it is moderately supersaturated, introduce a small quantity of this compound seed crystals.[13] This provides nucleation sites and promotes controlled crystal growth.
-
Maturation (Aging): Hold the solution at a constant low temperature (e.g., 20-25°C) for several hours to allow the crystals to grow and maximize the yield.[10] Gentle agitation can help maintain a uniform suspension and improve crystal size distribution.
-
Isolation: Separate the crystals from the mother liquor via filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals sparingly with a cold mixture of the crystallization solvents (e.g., a 50:50 ethanol/water mix) to remove residual mother liquor without dissolving the product.
-
Drying: Dry the crystals under vacuum at a moderate temperature to remove residual solvents.
Troubleshooting Guides & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for this compound crystallization.
Troubleshooting Decision Tree
Use this guide to diagnose and resolve common crystallization problems.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US4342603A - Crystalline glucose and process for its production - Google Patents [patents.google.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. mt.com [mt.com]
- 5. lutpub.lut.fi [lutpub.lut.fi]
- 6. Glucose - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Factors That Affect Sugar Crystallization | Alaqua Inc [alaquainc.com]
- 11. alaquainc.wixsite.com [alaquainc.wixsite.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cane sugar crystallization | Vaisala [vaisala.com]
Technical Support Center: D-Gulose Separation in HPLC Analysis
Welcome to our dedicated support center for troubleshooting D-gulose separation in High-Performance Liquid Chromatography (HPLC) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific problems you may encounter during the HPLC analysis of this compound.
Q1: Why am I seeing no peaks, or very small peaks, for this compound?
A1: This issue can stem from several factors ranging from sample preparation to detector settings.[1]
-
Incorrect Detector Settings: this compound lacks a strong UV chromophore, making UV detectors unsuitable without derivatization. Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are commonly used. Ensure your detector is properly warmed up and configured for your sample concentration.[1]
-
Sample Degradation: Sugars can be unstable. Prepare fresh samples and standards, avoiding extreme pH and high temperatures.[1]
-
Injection Problems: There might be a blockage in the autosampler needle or injection port. A manual injection of a standard can help confirm if the injector is functioning correctly.[1]
-
System Leaks: Inspect all fittings and connections for leaks, which can prevent the sample from reaching the detector.[1][2]
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing, where the peak asymmetry is greater than 1, is a frequent problem in sugar analysis.[3] It is often caused by secondary interactions between the analyte and the stationary phase.[3][4][5]
-
Secondary Silanol (B1196071) Interactions: If using a silica-based column (like some HILIC columns), free silanol groups can interact with the hydroxyl groups of this compound, causing tailing.[1][3][5]
-
Column Contamination: Buildup of contaminants on the column can lead to peak distortion.
-
Solution: Flush the column with a strong solvent or follow the manufacturer's regeneration protocol. Using a guard column is highly recommended to protect the analytical column.[1]
-
-
Column Overload: Injecting too much sample can saturate the column.
-
Solution: Reduce the injection volume or the concentration of your sample.[1]
-
Q3: I am observing peak splitting for my this compound standard. What should I do?
A3: Peak splitting can manifest as a "shoulder" on the main peak or two distinct peaks where only one is expected.[6][7]
-
Co-elution: The split peak might be an impurity or a closely related sugar eluting very near to this compound.
-
Blocked Column Frit: A partially blocked frit at the column inlet can distort the sample band, leading to split peaks for all analytes.[6][7]
-
Solution: Replace the frit or the entire column.[6]
-
-
Column Void: A void or channel in the column packing material can also cause peak splitting.[7][8]
-
Solution: This usually indicates column degradation, and the column needs to be replaced.[9]
-
Q4: How can I improve the resolution between this compound and other sugars like glucose or galactose?
A4: Co-elution of structurally similar sugars is a common challenge.[1][10][11]
-
Optimize the Mobile Phase: In Hydrophilic Interaction Liquid Chromatography (HILIC), carefully adjust the acetonitrile-to-water ratio. Increasing the acetonitrile (B52724) percentage generally increases retention and can improve separation.[1] In anion-exchange chromatography, modifying the eluent concentration (e.g., NaOH) can alter selectivity.[10]
-
Change the Column: If mobile phase optimization is insufficient, a different column chemistry may be necessary.
-
Adjust Temperature: Modifying the column temperature can influence selectivity and improve resolution.[1][14][15]
-
Lower the Flow Rate: Reducing the flow rate can increase interaction time with the stationary phase, potentially enhancing resolution, though it will increase the analysis time.[1][16][17]
Q5: My retention times for this compound are inconsistent. What is causing this variability?
A5: Fluctuating retention times can compromise the reliability of your analysis.
-
Inconsistent Mobile Phase: If preparing the mobile phase online, ensure the pump is mixing solvents accurately. Premixing the mobile phase can often improve reproducibility.[1]
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as even minor ambient temperature changes can affect retention times, especially in HILIC and ion-exchange chromatography.[1][14]
-
Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is particularly crucial in HILIC.[1]
Data Presentation
Table 1: Typical HPLC Parameters and Troubleshooting Adjustments for this compound Analysis
| Parameter | Typical Starting Condition | Troubleshooting Adjustment to Improve Resolution/Peak Shape |
| Column Type | HILIC (Amide, Diol), Ligand-Exchange (Ca2+, Pb2+), or Anion-Exchange | Switch to a different column chemistry for altered selectivity (e.g., from HILIC to Ligand-Exchange).[1][12] |
| Mobile Phase | HILIC: Acetonitrile/Water (e.g., 80:20 v/v) | Increase organic content (Acetonitrile) to increase retention and potentially improve separation.[1] |
| Ligand-Exchange: Water | - | |
| Anion-Exchange: NaOH solution (e.g., 100 mM) | Optimize NaOH concentration to improve separation of aldohexoses.[10] | |
| Flow Rate | 0.5 - 1.0 mL/min | Decrease flow rate to enhance resolution.[1][17] |
| Column Temperature | 30 - 80 °C | Increase or decrease temperature to alter selectivity.[1][14][15] Higher temperatures can also reduce peak tailing caused by slow anomer equilibration.[8] |
| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Use ELSD for gradient compatibility; RI is suitable for isocratic methods.[1] |
| Injection Volume | 5 - 20 µL | Decrease injection volume to prevent peak fronting/tailing due to column overload.[1] |
Experimental Protocols
General Protocol for this compound Analysis using HILIC-ELSD
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a solvent mixture similar to the mobile phase (e.g., 50:50 acetonitrile/water).
-
Prepare working standards by serial dilution of the stock solution.
-
Prepare samples by dissolving them in the same solvent mixture and filtering through a 0.22 µm syringe filter to remove particulates.
-
-
HPLC System and Conditions:
-
Column: HILIC column (e.g., Amide-based, 250 x 4.6 mm, 5 µm).[18]
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile/Water. Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
-
Detector Settings (ELSD):
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure no carryover or system contamination.
-
Inject the this compound standards to establish a calibration curve.
-
Inject the prepared samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizations
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Logical relationship of key HPLC system components.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromforum.org [chromforum.org]
- 9. realab.ua [realab.ua]
- 10. HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase Prepared from Polystyrene-Based Copolymer and Diamine: The Effect of NaOH Eluent Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shodexhplc.com [shodexhplc.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agronomy.emu.ee [agronomy.emu.ee]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Optimizing reaction conditions for enzymatic D-gulose synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of D-gulose.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis process, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound yield unexpectedly low or the conversion rate poor?
Answer: Low product yield is a common issue that can stem from several factors. Systematically investigate the following possibilities:
-
Suboptimal Reaction Conditions: The efficiency of enzymatic reactions is highly sensitive to the environment. Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Even minor deviations can significantly reduce enzyme activity.[1] Industrial processes for similar sugar isomerizations often require temperatures above 60°C to improve reaction rates.[2]
-
Enzyme Inactivation or Instability: Enzymes can denature or become inactive over the course of the reaction. Consider the possibility of thermal denaturation, especially at higher temperatures.[3] Proteases present in crude enzyme preparations can also degrade your enzyme. The use of immobilized enzymes can often enhance stability and allow for easier reuse.[2][4]
-
Presence of Inhibitors: The reaction mixture may contain inhibitors. These could be contaminants in the substrate, byproducts generated during the reaction, or components of the buffer. For instance, D-xylose has been shown to act as a competitive or non-competitive inhibitor for certain glucose-phosphorylating enzymes.[5]
-
Cofactor Limitation or Imbalance: Many enzymatic reactions, particularly redox reactions, require cofactors like NAD+/NADH or metal ions (e.g., Mg²⁺, Mn²⁺, Co²⁺).[2][6][7][8] Ensure that necessary cofactors are present at optimal concentrations. The absence, or incorrect ratio, of these molecules will stall the reaction.
-
Reversible Reaction Equilibrium: Many enzymatic isomerizations and epimerizations are reversible.[4][9] The reaction may have simply reached its thermodynamic equilibrium, which for some sugar isomerases can be around a 50-58% conversion rate.[10][11] Strategies like product removal or using multi-enzyme cascades can help shift the equilibrium toward the product.[12]
// Nodes start [label="Low this compound Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; q1 [label="Is Enzyme Activity Confirmed?", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Are Reaction Conditions Optimal?", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Is Substrate Quality High?", fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Is Reaction Equilibrium Limiting?", fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Solution:\n- Perform enzyme activity assay.\n- Check for enzyme degradation (SDS-PAGE).\n- Consider enzyme immobilization.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol2 [label="Solution:\n- Optimize pH, temperature, buffer.\n- Titrate metal ion cofactors (Mg²⁺, Mn²⁺).\n- Verify correct buffer concentration.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol3 [label="Solution:\n- Use high-purity substrate.\n- Check for known inhibitors in source material.\n- Purify substrate if necessary.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; sol4 [label="Solution:\n- Implement in-situ product removal.\n- Design a multi-enzyme cascade to pull\n the reaction forward.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];
// Edges start -> q1; q1 -> sol1 [label="No", color="#EA4335", fontcolor="#EA4335"]; q1 -> q2 [label="Yes", color="#34A853", fontcolor="#34A853"]; q2 -> sol2 [label="No", color="#EA4335", fontcolor="#EA4335"]; q2 -> q3 [label="Yes", color="#34A853", fontcolor="#34A853"]; q3 -> sol3 [label="No", color="#EA4335", fontcolor="#EA4335"]; q3 -> q4 [label="Yes", color="#34A853", fontcolor="#34A853"]; q4 -> sol4 [label="Yes", color="#34A853", fontcolor="#34A853"]; } Caption: Troubleshooting flowchart for low this compound yield.
Question: How can I reduce the formation of unwanted byproducts?
Answer: Byproduct formation complicates purification and reduces the yield of your target molecule.[13][14]
-
Enzyme Specificity: The primary cause is often the enzyme's lack of absolute specificity. Some isomerases or epimerases can act on your desired product or intermediates to create other sugars.[13][15] Using an enzyme with higher specificity or engineering the enzyme to improve its selectivity is an advanced but effective solution.
-
Reaction Conditions: Suboptimal conditions can sometimes promote side reactions. Re-evaluating and tightening the control over pH and temperature may help.
-
Chemical Degradation: Under certain conditions (e.g., high temperature, alkaline pH), sugars can degrade non-enzymatically into various byproducts.[8] Ensure your reaction conditions are not inadvertently causing sugar degradation.
-
Contaminating Enzymes: If using a crude or partially purified enzyme preparation, other enzymes present could be converting your substrate or product into undesired molecules. Further purification of the target enzyme is recommended.
Frequently Asked Questions (FAQs)
Q1: What is a common enzymatic pathway for this compound synthesis?
A1: A documented method involves a chemo-enzymatic approach starting from the disaccharide lactitol (B1674232). An M31 strain of Agrobacterium tumefaciens is used to oxidize lactitol into 3-ketolactitol. This intermediate is then chemically reduced (e.g., via hydrogenation with a Raney nickel catalyst) to form a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol. Finally, acid hydrolysis of this mixture yields this compound, D-galactose, and D-sorbitol, from which this compound can be purified.[16][17]
// Nodes Lactitol [label="Lactitol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Keto [label="3-Ketolactitol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduced [label="D-gulosyl-(β-1,4)-D-sorbitol\n+ Lactitol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gulose [label="this compound\n+ D-Galactose\n+ D-Sorbitol", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels label1 [label="Oxidation\n(A. tumefaciens M31)", shape=plaintext, fontcolor="#202124"]; label2 [label="Chemical Reduction\n(e.g., Raney Ni, H₂)", shape=plaintext, fontcolor="#202124"]; label3 [label="Acid Hydrolysis\n(e.g., HCl)", shape=plaintext, fontcolor="#202124"];
// Edges Lactitol -> label1 [arrowhead=none]; label1 -> Keto; Keto -> label2 [arrowhead=none]; label2 -> Reduced; Reduced -> label3 [arrowhead=none]; label3 -> Gulose; } Caption: Chemo-enzymatic pathway for this compound synthesis from lactitol.
Q2: Which reaction parameters should I focus on for optimization?
A2: For enzymatic sugar conversions, the key parameters to optimize are typically:
-
Temperature: Influences both enzyme activity and stability. Optimal temperatures for similar sugar isomerases can range from 40°C to 95°C depending on the enzyme's thermal stability.[1][3][6][9]
-
pH: Directly impacts the ionization state of amino acid residues in the enzyme's active site. Optimal pH is highly enzyme-specific but often falls in the range of 6.0 to 9.5.[1][2][6][7][8]
-
Enzyme Concentration: Higher concentration generally leads to a faster reaction rate, up to a certain point.
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition, where the reaction rate decreases.[10] It's crucial to determine the optimal concentration range.
-
Metal Ion Cofactors: Many isomerases and epimerases require divalent metal ions like Mg²⁺, Mn²⁺, or Co²⁺ for activity.[2][6][7] The specific ion and its optimal concentration must be determined experimentally.
Q3: How do I accurately quantify this compound in my reaction mixture?
A3: The most common and reliable method for quantifying sugars in a complex mixture is High-Performance Liquid Chromatography (HPLC).[18][19]
-
System: An HPLC system equipped with a refractive index (RI) detector is standard for sugar analysis because sugars lack a strong chromophore for UV detection.[19][20]
-
Column: An amino-based or ion-exchange column is typically used for separating underivatized sugars.[19][20]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile (B52724) and water.[19]
-
Quantification: Quantification is achieved by running a series of known concentrations of a this compound standard to create a calibration curve. The concentration of this compound in the experimental samples is then determined by comparing their peak areas to this curve.[19]
Q4: My enzyme seems to be unstable under operational conditions. What can I do?
A4: Improving enzyme stability is critical for a robust process.
-
Immobilization: Attaching the enzyme to a solid support is a widely used strategy to enhance thermal and operational stability.[2][4] This also simplifies enzyme recovery and reuse, reducing costs.[4]
-
Additives: Certain additives, such as polyols (e.g., sorbitol, glycerol) or specific metal ions (e.g., Co²⁺), can sometimes improve an enzyme's heat tolerance.[10]
-
Protein Engineering: For long-term development, directed evolution or rational design can be used to create mutant versions of the enzyme with enhanced stability.
Data Presentation: Optimization Parameters
While data for enzymes specific to this compound synthesis is limited, the following tables summarize typical optimal conditions for related sugar isomerases and epimerases used in rare sugar synthesis. These provide a valuable starting point for your optimization experiments.
Table 1: Optimal Reaction Conditions for Various Sugar Isomerases
| Enzyme | Source Organism | Substrate | Optimal pH | Optimal Temp. (°C) | Required Metal Ion(s) | Reference |
|---|---|---|---|---|---|---|
| D-xylose/glucose Isomerase | Escherichia coli BL21 | D-glucose | 7.0 | 50 | Mg²⁺, Mn²⁺, Co²⁺ | [6][7] |
| L-arabinose Isomerase | Lactobacillus sakei 23K | D-galactose | Acidic | Low Temp. | - | [8] |
| Tagatose 4-Epimerase | Thermotoga neapolitana | D-fructose | - | 60 | Specific metal ions | [8] |
| Tagaturonate 3-Epimerase | Thermotoga petrophila | D-fructose | 8.5 | 80 | Ni²⁺ | [8] |
| Glucose Isomerase | Caldicellulosiruptor bescii | D-glucose | 7.0 | 80 | - |[9] |
Table 2: Kinetic Parameters of a D-xylose/glucose Isomerase
| Parameter | Value | Substrate | Source |
|---|---|---|---|
| Km | 0.82 mM | D-glucose | [6][7] |
| Vmax | 108 µmol/mg/min | D-glucose | [6][7] |
| Activation Energy (Ea) | 45 kJ/mol | D-glucose |[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound from Lactitol
This protocol is based on the method described by M31 strain of Agrobacterium tumefaciens.[16][17]
Part A: Biotransformation (Oxidation)
-
Cell Culture: Grow Agrobacterium tumefaciens M31 in a suitable medium (e.g., Tryptic Soy Broth with 1% sucrose) to induce the necessary enzymes.
-
Cell Harvest: Centrifuge the culture to pellet the cells. Wash the cell pellet with a suitable buffer (e.g., Na-K-phosphate buffer, pH 6.0).
-
Reaction Setup: Resuspend the washed cells in the same buffer containing 2.0–5.0% lactitol. For larger scales, this can be done in a jar fermentor at 30°C with agitation.[16]
-
Monitoring: Periodically take samples and monitor the formation of the keto-sugar (3-ketolactitol) using a suitable method, such as the cysteine-carbazole method or TLC.[16]
-
Termination: Once the reaction plateaus, centrifuge the mixture to remove the cells. The supernatant contains the 3-ketolactitol.
Part B: Chemical Reduction
-
Catalyst Activation: Activate a Raney nickel catalyst according to standard procedures.
-
Hydrogenation: Add the activated Raney nickel catalyst to the supernatant from Part A. Perform the reduction under hydrogen pressure (e.g., 1.0 MPa) at 50°C.
-
Termination: After the reaction is complete (monitored by TLC or HPLC), filter to remove the catalyst. The resulting solution contains D-gulosyl-(β-1,4)-D-sorbitol and unreacted lactitol.
Part C: Acid Hydrolysis
-
Hydrolysis: Add a strong acid (e.g., HCl) to the solution from Part B and heat to hydrolyze the disaccharide linkages.
-
Neutralization: After hydrolysis, neutralize the solution.
-
Purification: The resulting mixture contains this compound, D-galactose, and D-sorbitol. This compound must then be purified using methods like column chromatography.
Protocol 2: Quantification of Sugars by HPLC-RI
-
System Preparation: Set up an HPLC system with a refractive index (RI) detector and an amino or ion-exchange column. Equilibrate the column with the mobile phase (e.g., 85:15 v/v acetonitrile:water) until a stable baseline is achieved.[19]
-
Standard Curve: Prepare a series of this compound standards of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute your reaction samples to fall within the linear range of the standard curve. Filter the samples through a 0.22 µm syringe filter before injection.[19]
-
Injection: Inject equal volumes of the standards and samples onto the column.
-
Data Analysis: Record the retention times and peak areas. Plot the peak area versus concentration for the standards to generate a calibration curve. Use the equation from the linear regression of this curve to calculate the concentration of this compound in your samples.[19]
// Edges between clusters C -> D; C -> F; E -> H; G -> H; } Caption: Experimental workflow for this compound quantification by HPLC-RI.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Molecular and industrial aspects of glucose isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition and inactivation of glucose-phosphorylating enzymes from Saccharomyces cerevisiae by D-xylose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Efficient Conversion of D-Glucose to D-Fructose in the Presence of Organogermanium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Engineering of Escherichia coli for D-allose fermentative synthesis from D-glucose through izumoring cascade epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Sugar Processing Efficiency With Enzymes [infinitabiotech.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Preparation of this compound from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aquaculture.ugent.be [aquaculture.ugent.be]
- 19. benchchem.com [benchchem.com]
- 20. US20080276694A1 - Analytical Methods For 2-Deoxy-D-Glucose - Google Patents [patents.google.com]
Preventing degradation of D-gulose during experimental procedures
Welcome to the technical support center for D-gulose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures.
Disclaimer on the Use of D-Glucose as a Proxy
This compound is a rare sugar, and specific comprehensive data on its degradation pathways and stability are limited in publicly available literature. D-glucose, its C3 epimer, is the most abundant and well-studied aldohexose.[1][2] Due to their structural similarities as aldohexoses, the stability profile and degradation behavior of D-glucose are used as a primary reference in this guide to provide estimations and recommendations for this compound. Researchers should consider these recommendations as a starting point and perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: The primary factors influencing the stability of this compound, much like D-glucose, are temperature and pH.[3] High temperatures can lead to thermal degradation through complex reactions like caramelization.[3][4] The pH of the solution is also critical; both highly acidic and alkaline conditions can accelerate degradation. In alkaline solutions, aldoses can undergo isomerization and further degradation.
Q2: I'm seeing unexpected peaks in my HPLC analysis of a this compound solution. Could this be due to degradation?
A2: Yes, the appearance of new peaks in your chromatogram is a common indicator of degradation. Thermal or pH-induced degradation of hexoses can produce a variety of byproducts, including other monosaccharides through epimerization, as well as smaller organic molecules that may be detectable by your analytical method. It is advisable to analyze a freshly prepared standard of this compound to compare with your experimental sample.
Q3: What is the optimal pH for storing this compound solutions to minimize degradation?
A3: Based on studies of D-glucose solutions, the greatest stability is observed in a slightly acidic to neutral pH range. For D-glucose, a pH of around 4 has been shown to be optimal for stability.[5] Extreme pH values, both acidic and alkaline, should be avoided during storage and in your experimental buffer systems if possible.
Q4: How should I store my this compound, both in solid form and in solution?
A4:
-
Solid this compound: Should be stored in a cool, dry place, protected from moisture. Anhydrous forms of sugars are generally more stable.[1]
-
This compound solutions: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is preferable. It is crucial to prepare the solution in a buffer with a pH that promotes stability (e.g., a slightly acidic buffer) before freezing. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration over time | Degradation due to improper storage conditions (temperature, pH). | Prepare fresh solutions for each experiment. If storage is necessary, use a stability-indicating buffer (e.g., pH 4-6) and store at ≤ 4°C for short-term or ≤ -20°C for long-term. |
| Discoloration (yellowing/browning) of this compound solution | Caramelization or other thermal degradation reactions from exposure to high temperatures. | Avoid heating this compound solutions unless absolutely necessary for the experimental protocol. If heating is required, use the lowest effective temperature for the shortest possible duration. |
| Inconsistent experimental results | Degradation of this compound leading to variable concentrations of the active compound. | Implement a routine quality control check of your this compound stock solution using an appropriate analytical method (e.g., HPLC-RI) to ensure its purity and concentration before use. |
| Precipitate formation in stored solutions | Potential degradation leading to less soluble byproducts or microbial growth. | Filter-sterilize this compound solutions for long-term storage. If a precipitate forms, it is best to discard the solution and prepare a fresh batch. |
Estimated Stability Data for this compound (Based on D-glucose data)
The following table summarizes the effect of temperature and pH on the degradation of D-glucose, which can be used as an estimate for this compound stability.
| Temperature (°C) | pH | Estimated Stability | Observations |
| 25 | 4.0 | High | Minimal degradation expected over extended periods. |
| 25 | 7.0 | Moderate | Slow degradation may occur over time. |
| 25 | > 8.0 | Low | Isomerization and degradation can occur. |
| 50 | 4.0 | Moderate | Increased rate of degradation compared to room temperature. |
| 50 | 7.0 | Low | Significant degradation can be expected. |
| >100 | Neutral | Very Low | Rapid degradation and caramelization will occur.[3][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials: this compound (solid), sterile pyrogen-free water, appropriate buffer components (e.g., citrate (B86180) or acetate (B1210297) for a slightly acidic pH), sterile filtration unit (0.22 µm), calibrated pH meter, sterile storage containers.
-
Procedure:
-
Weigh the desired amount of this compound in a sterile container.
-
Add the required volume of sterile water or buffer. If preparing in water, consider adjusting the pH to a range of 4-6 using a suitable buffer system.
-
Gently agitate the solution at room temperature until the this compound is completely dissolved. Avoid heating to dissolve the sugar.
-
Verify the final pH of the solution using a calibrated pH meter.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile storage container.
-
Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store at 2-8°C for short-term use (a few days) or at -20°C or below for long-term storage.
-
Protocol 2: Monitoring this compound Purity by HPLC-RI
This protocol provides a general method for assessing the purity of a this compound sample.
-
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
A carbohydrate analysis column (e.g., an amino-based or ion-exchange column).
-
This compound reference standard.
-
Mobile phase: A mixture of acetonitrile (B52724) and water is commonly used for amino columns. For ion-exchange, a dilute acid or base solution may be used.
-
Sample vials and filters (0.22 µm).
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase. From this stock, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the this compound sample to be tested in the mobile phase to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions (Example):
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: Refractive Index (RI).
-
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the this compound sample.
-
Analyze the resulting chromatogram. The appearance of significant peaks other than the main this compound peak may indicate the presence of impurities or degradation products.
-
The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Workflow for handling this compound to minimize degradation.
Caption: Hypothetical signaling pathway for a rare sugar like this compound.
References
- 1. Glucose - Wikipedia [en.wikipedia.org]
- 2. D(+)-Glucose | 50-99-7 [chemicalbook.com]
- 3. Characteristics of the Thermal Degradation of Glucose and Maltose Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The pH Dependence of Saccharides' Influence on Thermal Denaturation of Two Model Proteins Supports an Excluded Volume Model for Stabilization Generalized to Allow for Intramolecular Electrostatic Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Purifying D-Gulose
Welcome to the technical support center for the purification of D-gulose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the isolation of this compound from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a complex mixture?
A1: The main strategies for this compound purification include chromatographic techniques, crystallization, and enzymatic purification. Chromatographic methods such as Hydrophilic Interaction Liquid Chromatography (HILIC), Ligand Exchange Chromatography (LEC), and Simulated Moving Bed (SMB) chromatography are highly effective for separating this compound from other monosaccharides and impurities. Crystallization is a powerful technique for obtaining high-purity this compound, often used as a final polishing step. Enzymatic methods can be employed to selectively remove common contaminants like glucose.
Q2: My this compound peak is co-eluting with other sugars like galactose or its epimers in HPLC. How can I improve the resolution?
A2: Co-elution of sugar isomers is a common challenge. To improve resolution, consider the following:
-
Optimize the Mobile Phase: In HILIC, fine-tuning the ratio of acetonitrile (B52724) to the aqueous buffer can significantly impact selectivity. A lower percentage of the aqueous component generally increases retention and may enhance separation.
-
Change the Column Chemistry: If you are using an amino-based column, switching to a ligand exchange column with a different metal ion (e.g., Ca²⁺ or Pb²⁺) can alter the selectivity between epimers.
-
Adjust the Temperature: Modifying the column temperature can sometimes improve the separation of closely eluting peaks.
-
Employ a Different Chromatographic Mode: If HILIC is not providing sufficient resolution, consider using Ligand Exchange Chromatography or Borate Complex Anion Exchange Chromatography, which are known for their ability to separate sugar isomers.
Q3: What is the most suitable detector for this compound analysis by HPLC?
A3: Since this compound lacks a UV chromophore, UV detectors are not suitable for direct detection. The most common and effective detectors for sugar analysis are:
-
Refractive Index (RI) Detector: RI detectors are universal for non-UV absorbing compounds. However, they are sensitive to temperature and pressure fluctuations and are incompatible with gradient elution.
-
Evaporative Light Scattering Detector (ELSD): ELSD is a mass-sensitive detector that is compatible with gradient elution, making it more versatile than RI for complex samples. It is an excellent choice for analyzing non-volatile compounds like this compound.
-
Pulsed Amperometric Detector (PAD): PAD is a highly sensitive and specific detector for electroactive compounds, including carbohydrates, and is often used with high-pH anion-exchange chromatography.
Q4: Can I use a standard C18 reversed-phase column for this compound purification?
A4: Standard C18 columns are generally not suitable for retaining highly polar and water-soluble compounds like this compound. The analyte will have minimal interaction with the nonpolar stationary phase and will elute in the void volume. HILIC or ligand exchange chromatography are the recommended modes for effective separation.
Q5: What are some common impurities I might encounter when purifying this compound?
A5: The impurities in a this compound sample depend on its source. In enzymatic synthesis from lactose, common impurities include the starting material (lactose), other monosaccharides (like galactose and glucose), and enzymes used in the process.[1] If produced from biomass hydrolysate, a wide range of other sugars (xylose, arabinose, mannose), as well as degradation products, may be present.[2]
Troubleshooting Guides
HPLC-Based Purification
| Problem | Possible Cause | Solution |
| Peak Splitting | Anomer formation of the sugar at the analytical temperature. | Increase the column temperature (e.g., to 80°C) to accelerate the interconversion between α and β anomers, resulting in a single, sharp peak. |
| Sample solvent is too strong (too much water in a HILIC method). | Dissolve the sample in a solvent that matches the initial mobile phase composition. | |
| Void in the column packing or a blocked frit. | Replace the column or frit. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase (e.g., silanol (B1196071) groups on silica-based columns). | Use a well-end-capped column or add a small amount of a competing base to the mobile phase. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable Retention Times | Inconsistent mobile phase composition. | Premix the mobile phase to ensure reproducibility, especially in HILIC. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Insufficient column equilibration time. | Ensure the column is fully equilibrated with the mobile phase before each run, which is critical in HILIC. | |
| No or Very Small Peaks | Incorrect detector settings. | Ensure the detector (e.g., RI or ELSD) is properly warmed up and settings are appropriate for the sample concentration. |
| Sample degradation. | Prepare fresh samples and standards. Sugars can degrade at extreme pH or high temperatures. | |
| Leak in the flow path. | Inspect all fittings and connections for leaks. |
Crystallization
| Problem | Possible Cause | Solution |
| Low Crystal Yield | Too much solvent was used, leading to significant loss of this compound in the mother liquor.[3] | Reduce the amount of solvent used for dissolution. Concentrate the mother liquor and attempt a second crystallization. |
| The presence of impurities inhibiting crystallization.[4] | Further purify the this compound solution using chromatography before attempting crystallization. | |
| Cooling the solution too quickly, leading to the formation of small crystals or an oil. | Employ a slower cooling rate to allow for the growth of larger, more well-defined crystals. | |
| No Crystal Formation | The solution is not sufficiently supersaturated. | Concentrate the solution further to increase the this compound concentration. |
| Lack of nucleation sites. | Introduce seed crystals of this compound to initiate crystallization. Scratching the inside of the glassware can also sometimes induce nucleation. | |
| Oiling Out | The solubility of this compound is exceeded at a temperature above its melting point in the solvent system. | Use a different solvent or solvent mixture. Adding a co-solvent in which this compound is less soluble (e.g., ethanol) can be effective. |
Data Presentation
Table 1: Comparison of Chromatographic Methods for Monosaccharide Separation
| Parameter | HILIC | Ligand Exchange | Simulated Moving Bed (SMB) |
| Principle | Partitioning between a polar stationary phase and a mobile phase with a high organic content. | Complex formation between hydroxyl groups of sugars and metal ions on the stationary phase. | Continuous counter-current chromatographic process. |
| Typical Stationary Phase | Amino, Amide, or Diol bonded silica | Sulfonated polystyrene-divinylbenzene resin with Ca²⁺, Pb²⁺, or Na⁺ counter-ions | Same as Ligand Exchange |
| Typical Mobile Phase | Acetonitrile/Water | Deionized Water | Deionized Water |
| Selectivity for Isomers | Good | Excellent | Excellent |
| Throughput | Low to Medium | Low to Medium | High |
| Purity Achievable | >95% | >98% | >99%[2] |
| Recovery | 85-95% | 90-98% | >95%[2] |
| Scale | Analytical to Preparative | Analytical to Preparative | Industrial |
Table 2: Typical Yields in this compound and Related Sugar Purification Steps
| Purification Step | Starting Material | Product | Reported Yield (%) | Reference |
| Enzymatic Conversion & Purification | Lactose | D-Tagatose | 29.8 | [5] |
| SMB Chromatography | Biomass Hydrolysate | Glucose & Xylose | 92 & 95 | [2] |
| Enzymatic Purification | Glucose Isomerase | Purified Enzyme | 10.88 | [6] |
| Multi-step Synthesis & Purification | D-Glucose-3-¹⁴C | D-Arabinose-2-¹⁴C | ~50 (estimated from multi-step) | [7] |
Experimental Protocols
Protocol 1: Purification of this compound by Preparative HILIC-HPLC
This protocol provides a general method for the purification of this compound from a mixture of monosaccharides using a HILIC column.
1. Sample Preparation:
- Dissolve the crude this compound mixture in the initial mobile phase (e.g., 85:15 acetonitrile:water) to a concentration suitable for preparative chromatography.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
- Column: A preparative HILIC column suitable for carbohydrate analysis (e.g., Amino or Amide phase).
- Mobile Phase A: Acetonitrile
- Mobile Phase B: Ultrapure Water
- Gradient: Isocratic elution with 85% A is often a good starting point. The exact percentage may need optimization to achieve the best separation.
- Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.
- Column Temperature: 40°C
- Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
3. Fraction Collection:
- Collect fractions corresponding to the this compound peak based on the retention time of a pure standard.
4. Post-Purification:
- Combine the this compound containing fractions.
- Remove the solvent by rotary evaporation to obtain the purified this compound.
Protocol 2: Purification of this compound by Ligand Exchange Chromatography
This method is particularly useful for separating this compound from its epimers.
1. Sample Preparation:
- Dissolve the sample mixture in deionized water.
- Filter the sample through a 0.45 µm filter.
2. Chromatography System and Conditions:
- Column: A preparative column packed with a strong cation exchange resin in the calcium (Ca²⁺) form.
- Mobile Phase: Deionized water.
- Flow Rate: Dependent on column dimensions.
- Column Temperature: 80-85°C to prevent anomeric peak splitting.
- Detection: Refractive Index (RI) detector.
3. Purification and Recovery:
- Inject the sample and collect the fractions corresponding to the this compound peak.
- Pool the collected fractions and remove the water by lyophilization or rotary evaporation.
Protocol 3: Crystallization of this compound
This protocol describes a method for crystallizing this compound from an aqueous ethanol (B145695) solution.
1. Dissolution:
- Dissolve the purified this compound syrup in a minimal amount of hot water.
- The concentration should be high, approaching saturation (e.g., 85-90% solids).[8]
2. Antisolvent Addition:
- Slowly add ethanol (an antisolvent for sugars) to the warm this compound solution with gentle stirring until the solution becomes slightly turbid. A typical ratio is twice the volume of ethanol to the syrup.[8]
3. Cooling and Crystal Growth:
- Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) to promote crystal growth. Seeding with a small crystal of pure this compound can facilitate crystallization.
4. Crystal Harvesting and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
- Dry the crystals under vacuum to obtain pure crystalline this compound.
Visualizations
Caption: Workflow for this compound purification by HILIC.
Caption: Troubleshooting logic for peak splitting.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Simulated Moving Bed Chromatography: Separation and Recovery of Sugars and Ionic Liquid from Biomass Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Separating Sugars : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Method refinement for accurate D-gulose quantification
Welcome to the technical support center for D-gulose quantification. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to facilitate accurate and reliable measurement of this compound in various sample matrices.
Frequently Asked Questions (FAQs)
Q1: Which analytical method is most suitable for this compound quantification?
The choice of method depends on factors such as required sensitivity, sample complexity, and available instrumentation.[1] High-Performance Liquid Chromatography (HPLC) is a versatile technique for routine analysis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and specificity, making it ideal for complex biological samples.[1] Enzymatic assays provide high specificity but may be less readily available for rare sugars like this compound. Colorimetric methods can be used for initial screening but often lack the specificity of chromatographic techniques.[2]
Q2: How can I improve the separation of this compound from other isomeric sugars in my HPLC analysis?
Co-elution with other sugars, particularly isomers, is a common challenge in HPLC analysis of monosaccharides. To improve separation, consider the following:
-
Column Chemistry: Employing different column stationary phases, such as amino or ligand exchange columns, can alter selectivity.[3]
-
Mobile Phase Composition: Optimizing the mobile phase, for instance, by adjusting the acetonitrile (B52724)/water ratio, can significantly impact retention and resolution.[1][4]
-
Gradient Elution: Using a gradient elution can help to resolve closely eluting peaks that may not be separated under isocratic conditions.
Q3: My GC-MS results for this compound are not reproducible. What are the potential causes?
Poor reproducibility in GC-MS analysis of sugars often stems from the derivatization step, which is necessary to make the non-volatile sugar amenable to gas chromatography.[1][2] Inconsistent derivatization can lead to variable peak areas. Ensure that the derivatization reaction (e.g., oximation followed by silylation) goes to completion by carefully controlling reaction time, temperature, and reagent concentrations.[5] Additionally, issues with the injection port, such as leaks or a faulty rotor, can cause split peaks and affect reproducibility.[6]
Q4: I am observing a high background signal in my enzymatic assay for this compound. How can I reduce it?
A high background signal in enzymatic assays can be caused by interfering substances in the sample matrix.[7] Sample purification steps, such as solid-phase extraction (SPE), can help remove these interferences.[3] It is also crucial to run a sample blank (a sample to which the enzyme has not been added) to correct for any absorbance not related to the enzymatic reaction. If the sample itself contains endogenous enzymes that can react with the substrate or product, a pre-treatment step to inactivate these enzymes (e.g., heat treatment) may be necessary.
Troubleshooting Guides
HPLC Method Refinement
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing | Inappropriate mobile phase composition. | Optimize the acetonitrile/water ratio. For example, for matrices rich in monosaccharides, an 85:15 (v/v) mixture might be suitable, while a 65:35 (v/v) mixture could be better for matrices with disaccharides.[4] |
| Column degradation. | Replace the column if it has exceeded its recommended lifetime or number of injections.[6] | |
| Presence of salts in the sample. | While some modern columns show minimal impact from salts, desalting the sample via SPE may be necessary if peak shape issues persist.[3] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase before use.[1] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Insufficient column equilibration. | Allow for adequate column equilibration time between runs, especially when using a gradient.[6] | |
| Loss of Sensitivity | Detector lamp failure. | Check and replace the detector lamp if necessary.[6] |
| Leak in the system. | Inspect all fittings and connections for leaks.[6] | |
| Incorrect detector settings. | Ensure the detector is appropriate for sugar analysis (e.g., Refractive Index or Evaporative Light Scattering Detector) and that the settings are optimized.[8] |
GC-MS Method Refinement
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple Peaks for this compound | Incomplete derivatization leading to multiple isomers. | An oximation step prior to silylation can reduce the number of isomers to two, simplifying the chromatogram.[5] Ensure derivatization reaction conditions (time, temperature) are strictly controlled. |
| Poor Peak Shape (Fronting or Tailing) | Column overload. | Dilute the sample to ensure the amount injected is within the linear range of the column. |
| Active sites on the column or liner. | Use a deactivated liner and ensure the column is properly conditioned. | |
| Low Signal Intensity | Inefficient derivatization. | Optimize the derivatization protocol. Different derivatizing agents (e.g., TMS, TFA) can be tested for better efficiency.[5] |
| Sample degradation in the injector. | Optimize the injector temperature to ensure volatilization without causing thermal degradation of the derivatized sugar. | |
| Baseline Noise | Contaminated carrier gas or solvent. | Use high-purity gas and solvents. Install or replace gas purifiers. |
| Column bleed. | Condition the column according to the manufacturer's instructions. Ensure the operating temperature does not exceed the column's maximum limit. |
Quantitative Data Summary
The following tables provide illustrative performance characteristics for common sugar quantification methods. Note that these values are representative and should be validated for this compound specifically in your laboratory.
Table 1: HPLC Method Performance
| Parameter | Value | Reference |
| Linearity (r²) | > 0.999 | [8] |
| Limit of Detection (LOD) | 0.13 mg/mL | [9] |
| Limit of Quantification (LOQ) | 0.44 mg/mL | [9] |
| Recovery | 81 - 121% | [9] |
| Intra-day Precision (RSD) | < 2.0% | [8] |
| Inter-day Precision (RSD) | < 2.0% | [8] |
Table 2: GC-MS Method Performance
| Parameter | Value | Reference |
| Recovery | 95 ± 20% (for fructose) | [10] |
| Intra-assay CV | 2.21% (for fructose) | [10] |
| Inter-assay CV | 7.32% (for fructose) | [10] |
Table 3: Enzymatic Assay Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1.4 mg/L (for D-glucose) | [11] |
| Limit of Quantification (LOQ) | 4.0 mg/L (for D-glucose) | [11] |
| Recovery | 93 - 105% (for D-glucose/D-fructose) | [12] |
| Intermediate Precision | < 6% (at 25 mg/L) | [12] |
Experimental Protocols
Protocol 1: this compound Quantification by HPLC-RID
-
Mobile Phase Preparation: Prepare an 85:15 (v/v) mixture of acetonitrile and ultrapure water.[1] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 5 mg/mL.
-
-
Sample Preparation:
-
For liquid samples, dilute with the mobile phase to a concentration within the calibration range.
-
For solid samples, perform an extraction (e.g., with ultrapure water), followed by centrifugation or filtration to remove particulates.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.[1]
-
-
HPLC Conditions:
-
Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[8]
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI)
-
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: this compound Quantification by GC-MS (with Derivatization)
-
Derivatization (Methoximation followed by Silylation):
-
This two-step process is required to make the sugar volatile for GC analysis.[1]
-
Step 1: Methoximation: Dissolve the dried sample in a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to form the methoxime derivatives.
-
Step 2: Silylation: Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) and incubate to form the trimethylsilyl (B98337) derivatives.
-
-
Standard Preparation: Prepare a series of this compound standards and derivatize them using the same procedure as the samples.
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150 °C), ramp to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range appropriate for the derivatized sugar (e.g., m/z 50-600).
-
-
Data Analysis:
-
Identify the characteristic ions of the derivatized this compound.
-
Quantify using a calibration curve constructed from the derivatized standards, plotting peak area against concentration.
-
Visualizations
Caption: General workflow for this compound quantification by HPLC-RID.
Caption: General workflow for this compound quantification by GC-MS.
Caption: Logical troubleshooting workflow for quantification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of Enzytec™ Liquid D-Glucose for Enzymatic Determination of D-Glucose in Selected Foods and Beverages: Official Method 2024.03 First Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: D-Gulose Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with D-gulose mass spectrometry. Our goal is to help you overcome common challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound mass spectrometry experiments in a question-and-answer format.
Issue 1: Poor Signal Intensity or Complete Signal Loss for this compound
Question: I am not seeing a signal, or the signal for this compound is very weak in my mass spectrometry analysis of a plasma sample. What are the likely causes and how can I fix this?
Answer: Poor or absent signal intensity for this compound is a common problem often attributed to ion suppression caused by matrix effects. The complex nature of biological samples like plasma can interfere with the ionization of the target analyte.[1][2] Here’s a step-by-step approach to troubleshoot this issue:
-
Optimize Sample Preparation: The most critical step to mitigate matrix effects is rigorous sample cleanup.[1]
-
Protein Precipitation (PPT): This is a simple and common first step. However, it may not be sufficient to remove all interfering components.
-
Solid-Phase Extraction (SPE): SPE is a more effective technique for removing interfering substances. For monosaccharides like this compound, a hydrophilic-lipophilic balanced (HLB) sorbent is recommended.[3][4]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from interfering matrix components.
-
-
Incorporate an Internal Standard: Using a stable isotope-labeled (SIL) internal standard, such as ¹³C₆-D-gulose, is highly recommended. The SIL internal standard co-elutes with this compound and experiences similar matrix effects, allowing for accurate quantification despite signal suppression.[5]
-
Check Instrument Parameters:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for sugar analysis but is susceptible to ion suppression.[2] Ensure the source is clean and operating optimally.
-
Mass Spectrometer Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is performing at its peak.
-
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components that can cause ion suppression.
Issue 2: High Variability and Poor Reproducibility in this compound Quantification
Question: My quantitative results for this compound show high variability between replicate injections and different sample preparations. What could be causing this and how do I improve reproducibility?
Answer: High variability in quantification is often a result of inconsistent sample preparation and uncompensated matrix effects. Here’s how to address this:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is consistent for all samples, calibrators, and quality controls. The use of automated liquid handlers can significantly improve precision.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma). This helps to compensate for matrix effects by ensuring that the calibrators and samples are affected similarly.[1]
-
Implement a Robust Internal Standard Strategy: As mentioned previously, a SIL internal standard is the gold standard for correcting variability introduced during sample preparation and ionization.
-
Evaluate and Minimize Matrix Effects: A post-extraction addition experiment can be used to quantitatively assess the extent of ion suppression or enhancement. This involves comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method significantly impacts the reduction of matrix effects and the recovery of the analyte. Below is a summary of expected performance for different techniques in monosaccharide analysis from plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (Methanol) | 70-85% | 40-60% (Suppression) | Simple, fast, and inexpensive. | Inefficient removal of phospholipids (B1166683) and other endogenous interferences.[6][7] |
| Protein Precipitation (Acetonitrile) | 75-90% | 30-50% (Suppression) | Generally provides cleaner extracts than methanol (B129727).[8] | Still may not be sufficient for highly sensitive assays. |
| Solid-Phase Extraction (Oasis HLB) | >90% | <15% | Excellent removal of salts, phospholipids, and proteins; high analyte recovery.[3] | More time-consuming and costly than PPT. |
| Liquid-Liquid Extraction (Ethyl Acetate) | 60-80% | 20-40% (Suppression) | Can be effective for certain analytes. | Can be labor-intensive and require large volumes of organic solvents. |
Note: The values presented are typical ranges and can vary depending on the specific protocol, analyte, and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
This protocol is designed for the extraction of this compound from human plasma using a Waters Oasis HLB 96-well µElution plate.
Materials:
-
Waters Oasis HLB 96-well µElution plate
-
Human plasma (K₂EDTA)
-
This compound standard
-
¹³C₆-D-gulose (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well collection plate
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution (¹³C₆-D-gulose in water).
-
Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate.
-
-
Solid-Phase Extraction (Simplified 3-Step Protocol): [3]
-
Load: Load the supernatant from the previous step directly onto the Oasis HLB µElution plate.
-
Wash: Wash the wells with 200 µL of 5% methanol in water.
-
Elute: Elute the this compound and internal standard with 2 x 25 µL of methanol into a clean 96-well collection plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
Liquid Chromatography:
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined by infusion)
-
¹³C₆-D-gulose: Precursor ion > Product ion (specific m/z values to be determined by infusion)
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Generalized metabolic pathway for rare sugars.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry? A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can negatively impact the accuracy and reproducibility of quantitative analysis.[2]
Q2: Why is a stable isotope-labeled internal standard preferred for this compound analysis? A2: A stable isotope-labeled (SIL) internal standard, such as ¹³C₆-D-gulose, is chemically identical to the analyte but has a different mass. This means it will behave identically during sample preparation and chromatography and will experience the same degree of ion suppression or enhancement. By measuring the ratio of the analyte to the SIL internal standard, accurate quantification can be achieved even in the presence of significant matrix effects.[5]
Q3: Can I use a different sugar, like mannitol, as an internal standard? A3: While structurally similar compounds can sometimes be used as internal standards, they are not ideal. Different sugars may have different chromatographic retention times and ionization efficiencies, and they will not experience the exact same matrix effects as this compound. This can lead to inaccurate results. A SIL internal standard is always the best choice for robust and accurate quantification.
Q4: What should I do if I still see significant matrix effects after using SPE? A4: If significant matrix effects persist after SPE, consider the following:
-
Further optimize the SPE method: Experiment with different wash and elution solvents to improve the removal of interfering compounds.
-
Optimize the LC method: Increase the chromatographic resolution to better separate this compound from any remaining matrix components.
-
Dilute the sample: Diluting the sample can reduce the concentration of interfering compounds, but this may also decrease the signal of this compound to below the limit of quantification.
-
Use a different ionization technique: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI for certain compounds.
Q5: Where can I find more information on the metabolism of rare sugars like this compound? A5: The metabolism of rare sugars is an active area of research. While detailed pathways for this compound may not be as well-established as for common sugars like glucose, comprehensive reviews on rare sugar biosynthesis and metabolism are available in the scientific literature.[9][10][11][12] These resources can provide insights into potential enzymatic conversions and metabolic fates.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic engineering pathways for rare sugars biosynthesis, physiological functionalities, and applications-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing D-gulose Derivatization for GC-MS Analysis
Welcome to the technical support center for the derivatization of D-gulose for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound and other rare sugars for GC-MS analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peaks or very small peaks for this compound | Incomplete derivatization. | • Ensure all reagents are fresh and have been stored under anhydrous conditions.[1][2] • Optimize reaction time and temperature for both methoximation and silylation steps.[3][4] • Ensure the sample is completely dry before adding derivatization reagents.[5] |
| Degradation of the sample. | • this compound, like other sugars, can be unstable at high temperatures. Avoid excessive heat during sample preparation and derivatization. | |
| Issues with the GC-MS instrument. | • Check for leaks in the GC inlet and ensure proper column installation. • Verify that the mass spectrometer is tuned and operating correctly. | |
| Multiple peaks for a single this compound standard | Formation of anomers (different isomeric forms of the sugar). | • This is a common phenomenon with sugars.[2][6] An oximation step prior to silylation is crucial to reduce the number of isomers by locking the sugar in its open-chain form.[7][8][9] |
| Incomplete silylation leading to partially derivatized products. | • Increase the amount of silylating reagent (e.g., MSTFA, BSTFA). • Extend the silylation reaction time or increase the temperature. | |
| Presence of moisture in the sample or reagents. | • Silylating reagents are highly sensitive to moisture.[1][2] Dry samples thoroughly under a stream of nitrogen or using a vacuum concentrator.[5] Use anhydrous solvents and store reagents in a desiccator. The addition of a molecular sieve can help remove residual moisture.[2][10] | |
| Poor peak shape (e.g., tailing) | Active sites in the GC inlet liner or on the column. | • Use a deactivated inlet liner. • Condition the GC column according to the manufacturer's instructions. |
| Presence of non-volatile residues. | • Ensure complete derivatization to increase the volatility of this compound. | |
| Low reproducibility | Inconsistent reaction conditions. | • Use an autosampler for precise and repeatable injection volumes.[11] • Ensure accurate temperature control during incubation steps. |
| Sample matrix effects. | • For complex samples, consider a sample cleanup step prior to derivatization to remove interfering substances. |
Frequently Asked Questions (FAQs)
Why is derivatization of this compound necessary for GC-MS analysis?
this compound, like other sugars, is a polar and non-volatile molecule.[1][2] Direct injection into a gas chromatograph would lead to thermal degradation rather than volatilization.[8] Derivatization converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, allowing the molecule to be analyzed by GC-MS.[7][8]What is the purpose of the two-step methoximation and silylation process?
The two-step process is designed to address the challenges of sugar analysis.- Methoximation: This initial step converts the aldehyde or ketone group of the sugar into an oxime.[7][8] This is critical for "locking" the sugar in its open-chain form, which significantly reduces the formation of multiple anomeric isomers (tautomers) that would otherwise lead to multiple peaks for a single sugar in the chromatogram.[5][7][9]
- Silylation: Following methoximation, a silylating reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the active hydrogens of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups.[5][7][8] This dramatically increases the volatility of the sugar derivative, making it suitable for GC analysis.[7][8]
I am still seeing two peaks for my this compound standard after methoximation and silylation. Is this normal?
Yes, it is common to observe two peaks even after methoximation. The methoximation reaction can produce two geometric isomers, the syn and anti forms of the oxime, which may be separated by the GC column.[5] However, this is a significant improvement over the multiple peaks that would be observed without the oximation step.[2] For quantitative analysis, the areas of both peaks should be summed.[6]How can I ensure my derivatization reaction goes to completion?
To ensure complete derivatization, it is important to optimize several factors:What are the best silylating reagents to use for sugars?
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are two of the most common and effective silylating reagents for carbohydrates.[1] MSTFA is often preferred as its byproducts are more volatile.[7] The addition of a catalyst like 1% Trimethylchlorosilane (TMCS) to the silylating reagent can increase the reaction rate.Experimental Protocols
The following is a general protocol for the derivatization of this compound using a two-step methoximation and silylation procedure. This protocol is based on established methods for other monosaccharides and should be optimized for your specific application.[4][5][7]
Materials:
-
This compound standard or dried sample extract
-
Anhydrous Pyridine (B92270)
-
Methoxyamine hydrochloride (MeOx)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Reaction vials with caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Place a known amount of this compound (e.g., 100 µg) into a reaction vial.
-
If the sample is in solution, evaporate the solvent completely under a stream of dry nitrogen gas or using a vacuum concentrator. It is critical that the sample is completely dry.[5]
-
-
Step 1: Methoximation
-
Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine solution to the dried sample.
-
Cap the vial tightly and vortex to dissolve the sample.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for 60 minutes.
-
-
Step 2: Silylation
-
After the methoximation reaction, cool the vial to room temperature.
-
Add 80 µL of MSTFA (+ 1% TMCS) to the vial.
-
Cap the vial immediately and vortex thoroughly.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for 30-60 minutes.
-
-
GC-MS Analysis
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
-
If a precipitate forms, centrifuge the vial and transfer the supernatant to an autosampler vial.
-
Table of Recommended Derivatization Conditions (General Guidance)
| Parameter | Methoximation | Silylation |
| Reagent | Methoxyamine hydrochloride in Pyridine | MSTFA or BSTFA (with or without 1% TMCS) |
| Reagent Volume | 20-100 µL | 50-100 µL |
| Temperature | 30-80°C | 37-80°C |
| Time | 30-90 minutes | 30-120 minutes |
Note: These are general ranges, and the optimal conditions should be determined experimentally for this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for this compound derivatization.
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting decision tree for GC-MS analysis.
References
- 1. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 2. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of sugars by GC method - Chromatography Forum [chromforum.org]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. youtube.com [youtube.com]
- 9. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 10. Overcome the Complexities of Analyzing for Sugars by GC-MS [de.restek.com]
- 11. palsystem.com [palsystem.com]
Validation & Comparative
Comparative Analysis of D-Gulose and D-Glucose Metabolic Effects: A Review of Current Scientific Knowledge
A comprehensive review of the scientific literature reveals a significant disparity in the understanding of the metabolic effects of D-gulose compared to the extensively studied D-glucose. While D-glucose is a primary energy source and a central molecule in metabolism, research on the metabolic fate and physiological impact of this compound, a rare sugar, is exceptionally limited. Consequently, a direct and detailed comparative analysis based on experimental data is not feasible at this time.
This guide will provide a thorough overview of the well-established metabolic effects of D-glucose, serving as a benchmark for understanding carbohydrate metabolism. It will also summarize the sparse information available on this compound, highlighting the current gaps in knowledge and the challenges in providing a comparative analysis.
D-Glucose: The Central Player in Energy Metabolism
D-glucose is the most abundant monosaccharide and plays a crucial role in the energy metabolism of most living organisms.[1] Its metabolic pathway is a cornerstone of biochemistry and has been extensively mapped out.
Glycolysis: The Initial Breakdown of Glucose
The primary pathway for glucose metabolism is glycolysis, a series of ten enzyme-catalyzed reactions that occur in the cytoplasm of cells.[1] This process converts one molecule of glucose into two molecules of pyruvate (B1213749), with a net gain of two molecules of ATP and two molecules of NADH.
Key Steps in Glycolysis:
-
Phosphorylation: Glucose is phosphorylated to glucose-6-phosphate by hexokinase or glucokinase, trapping it within the cell.
-
Isomerization and Phosphorylation: A series of reactions convert glucose-6-phosphate to fructose-1,6-bisphosphate.
-
Cleavage: Fructose-1,6-bisphosphate is cleaved into two three-carbon molecules.
-
Energy Generation: Subsequent reactions generate ATP and NADH, culminating in the formation of pyruvate.
Fate of Pyruvate
The metabolic fate of pyruvate depends on the presence or absence of oxygen:
-
Aerobic Respiration: In the presence of oxygen, pyruvate enters the mitochondria and is converted to acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (Krebs cycle), where it is completely oxidized to carbon dioxide, generating a significant amount of ATP through oxidative phosphorylation.
-
Anaerobic Respiration (Fermentation): In the absence of oxygen, pyruvate is converted to lactate (B86563) (in animals) or ethanol (B145695) (in yeast) to regenerate NAD+ for glycolysis to continue.
Hormonal Regulation of Glucose Metabolism
Blood glucose levels are tightly regulated by the hormones insulin (B600854) and glucagon (B607659).
-
Insulin: Released by the pancreas in response to high blood glucose, insulin promotes the uptake of glucose by cells, its storage as glycogen (B147801) in the liver and muscles, and its conversion to fat.
-
Glucagon: Released in response to low blood glucose, glucagon stimulates the breakdown of glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate sources (gluconeogenesis) in the liver, thereby raising blood glucose levels.
This compound: An Enigma in Metabolism
This compound is a rare aldohexose sugar, an epimer of D-galactose. Unlike its ubiquitous counterpart, D-glucose, the metabolic effects of this compound are largely unknown. Extensive searches of scientific databases reveal a significant lack of experimental studies investigating its absorption, metabolic pathways, and physiological consequences in biological systems.
What little is known is primarily related to its chemical properties and its potential as a starting material for the synthesis of other compounds. There is a notable absence of in vivo or in vitro studies detailing its impact on:
-
Blood glucose and insulin levels: No published data could be found on whether this compound affects blood sugar or insulin secretion.
-
Glycolysis and other metabolic pathways: It is unknown if this compound can be phosphorylated by hexokinase or enter the glycolytic pathway. Its effect on other central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway or the citric acid cycle has not been investigated.
-
Cellular uptake and transport: The mechanisms by which this compound might be transported into cells are not characterized.
One study investigated the effects of a related seven-carbon sugar, D-glycero-D-gulo-heptose, on insulin release in rat pancreatic islets. The study found that D-glycero-D-gulo-heptose did not affect glucose-induced insulin release, suggesting it may not be a significant modulator of pancreatic beta-cell function. However, these findings cannot be directly extrapolated to this compound, a six-carbon sugar.
Data Presentation and Experimental Protocols
Due to the lack of experimental data on the metabolic effects of this compound, it is not possible to create the requested tables summarizing quantitative data for a comparative analysis with D-glucose. Similarly, detailed experimental protocols for investigating the metabolic effects of this compound are not available in the scientific literature.
For D-glucose, a vast number of standardized experimental protocols exist for measuring its metabolic effects. These include:
-
Oral Glucose Tolerance Test (OGTT): To assess the body's ability to clear glucose from the bloodstream.
-
Insulin Tolerance Test (ITT): To measure insulin sensitivity.
-
Hyperinsulinemic-euglycemic clamp: The gold standard for measuring insulin-stimulated glucose disposal.
-
Enzymatic assays: To measure the activity of key glycolytic enzymes.
-
Tracer studies with radiolabeled glucose: To track the metabolic fate of glucose in vivo and in vitro.
Signaling Pathways and Visualizations
The signaling pathways for D-glucose metabolism, particularly insulin signaling, are well-established.
Insulin Signaling Pathway:
-
Insulin binds to its receptor on the cell surface.
-
This activates a cascade of intracellular signaling molecules, including IRS proteins, PI3K, and Akt.
-
Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, increasing glucose uptake.
-
Akt also activates glycogen synthase and inhibits gluconeogenesis.
Caption: Simplified diagram of the insulin signaling pathway leading to glucose uptake and storage.
Due to the absence of research on this compound's interaction with cellular signaling pathways, a corresponding diagram cannot be generated.
Conclusion
References
Unveiling the Biological Potential of Synthesized D-gulose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of carbohydrate chemistry and its application in therapeutics is ever-expanding. Within this field, rare sugars are emerging as promising candidates for novel drug development due to their unique biological activities. This guide provides a comprehensive framework for validating the biological activity of synthesized D-gulose, a rare hexose, by comparing its hypothesized potential with established alternatives. By presenting detailed experimental protocols and clear data visualization, we aim to equip researchers with the necessary tools to explore the therapeutic promise of this compound.
Comparative Analysis of this compound and Its Alternatives
To objectively evaluate the biological potential of synthesized this compound, a direct comparison with its well-characterized isomers and other relevant sugar analogs is essential. The following table summarizes the known biological activities of D-glucose, its non-metabolizable enantiomer L-glucose, and the rare sugar D-allose, which has demonstrated notable anti-cancer properties. The activities for this compound are hypothesized based on its structural similarity to these analogs and preliminary reports of its use in synthesizing lactate (B86563) dehydrogenase (LDH) inhibitors.[1]
| Feature | Synthesized this compound (Hypothesized) | D-Glucose | L-Glucose | D-Allose |
| Primary Biological Activity | Potential anti-proliferative and anti-glycolytic agent. | Primary energy source for most living organisms.[2] | Biologically inert in most organisms; not metabolized.[3] | Anti-proliferative activity in various cancer cell lines.[4][5] |
| Mechanism of Action | May act as a competitive inhibitor of hexokinase and interfere with the glycolytic pathway. | Metabolized through glycolysis to produce ATP.[2] | Not recognized by hexokinase or glucose transporters.[3][6] | Induces cell cycle arrest and inhibits glucose uptake in cancer cells.[7][8] |
| Cellular Uptake | Likely transported into cells via glucose transporters (GLUTs). | Actively transported into cells by GLUTs.[6] | Poorly transported into cells. | Transported into cells via GLUTs. |
| Therapeutic Potential | Anti-cancer agent, modulator of cellular metabolism. | Used in various medical and biotechnological applications.[9] | Potential as a non-caloric sweetener or diagnostic tool.[9] | Anti-cancer and anti-inflammatory agent.[10] |
Experimental Protocols for Validation
To validate the hypothesized biological activity of synthesized this compound, a series of robust in vitro assays are recommended. These protocols are designed to provide quantitative data on its interaction with key metabolic enzymes and its effects on cellular processes central to cancer cell proliferation.
Hexokinase Inhibition Assay
Objective: To determine if synthesized this compound can competitively inhibit hexokinase, the first rate-limiting enzyme in the glycolytic pathway.
Methodology:
-
Principle: A coupled enzymatic assay is used where the product of the hexokinase reaction, glucose-6-phosphate (G6P), is a substrate for glucose-6-phosphate dehydrogenase (G6PDH). The activity of G6PDH is monitored by the reduction of NADP+ to NADPH, which results in an increase in absorbance at 340 nm.
-
Reagents and Materials:
-
Purified hexokinase (from yeast or human recombinant)
-
D-glucose
-
Synthesized this compound
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, NADP+, and G6PDH.
-
Add a fixed concentration of D-glucose to the wells.
-
Add varying concentrations of synthesized this compound to the experimental wells. Include control wells with D-glucose only (positive control) and without D-glucose (negative control).
-
Initiate the reaction by adding hexokinase to all wells.
-
Immediately measure the absorbance at 340 nm kinetically over a period of 10-15 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
-
Cellular Glucose Uptake Assay
Objective: To assess the effect of synthesized this compound on the uptake of glucose into cancer cells.
Methodology:
-
Principle: This assay utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells via glucose transporters. Once inside the cell, 2-NBDG cannot be fully metabolized and accumulates, allowing for quantification of glucose uptake by measuring the intracellular fluorescence.
-
Reagents and Materials:
-
Cancer cell line with high glucose uptake (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Synthesized this compound
-
2-NBDG
-
Phloretin (B1677691) (a known glucose transporter inhibitor, as a positive control)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microscope or plate reader (Excitation/Emission ≈ 485/535 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with glucose-free medium.
-
Pre-incubate the cells with varying concentrations of synthesized this compound or phloretin in glucose-free medium for 30-60 minutes.
-
Add 2-NBDG to each well and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Measure the intracellular fluorescence using a fluorescence microscope or plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence of the treated wells to the untreated control.
-
Calculate the percentage of inhibition of glucose uptake for each concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Lactate Production Assay
Objective: To measure the effect of synthesized this compound on the rate of glycolysis by quantifying the amount of lactate secreted by cancer cells.
Methodology:
-
Principle: A hallmark of many cancer cells is the high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased lactate production. This assay measures the concentration of L-lactate in the cell culture medium using an enzymatic reaction where lactate dehydrogenase (LDH) oxidizes lactate to pyruvate, coupled with the reduction of a probe that can be measured colorimetrically or fluorometrically.
-
Reagents and Materials:
-
Cancer cell line
-
Cell culture medium
-
Synthesized this compound
-
Lactate Assay Kit (commercially available)
-
96-well microplate
-
Spectrophotometer or fluorometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of synthesized this compound for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the lactate assay on the supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture containing LDH and a probe to the samples.
-
Incubate and then measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Generate a standard curve using the provided lactate standard.
-
Determine the lactate concentration in each sample from the standard curve.
-
Normalize the lactate concentration to the cell number or protein content.
-
Calculate the percentage of inhibition of lactate production for each concentration of this compound.
-
Visualizing the Mechanisms
To better understand the potential interactions of synthesized this compound within the cell, the following diagrams illustrate the key signaling pathway involved in glucose metabolism and a typical experimental workflow for its validation.
Caption: Hypothesized mechanism of this compound action on glycolysis.
Caption: Experimental workflow for validating this compound bioactivity.
By following the outlined experimental protocols and utilizing the comparative framework, researchers can systematically validate the biological activity of synthesized this compound. The potential for this compound to act as a modulator of cancer cell metabolism warrants further investigation, and this guide serves as a foundational resource for such endeavors. The discovery of novel anti-glycolytic agents is a critical area of cancer research, and a thorough understanding of rare sugars like this compound may pave the way for new therapeutic strategies.
References
- 1. Glucose Uptake Assay Kit-Blue/Green/Red UP01_UP02_UP03 manual | DOJINDO [dojindo.com]
- 2. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the Anti-Proliferative Activity of Rare Aldohexoses against MOLT-4F and DU-145 Human Cancer Cell Line and Structure-Activity Relationship of D-Idose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. bioassaysys.com [bioassaysys.com]
A Comparative Guide to D-Gulose and Other Rare Sugars in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic research is increasingly focused on identifying novel compounds that can modulate metabolic pathways for therapeutic benefit. Rare sugars, a class of monosaccharides that are scarce in nature, have emerged as promising candidates. Among these, D-gulose is gaining attention, though it remains less studied than its more famous counterparts like D-allulose and D-tagatose. This guide provides an objective comparison of this compound with other rare sugars, supported by experimental data, to aid researchers in navigating this evolving field.
Overview of Key Rare Sugars
Rare sugars are structurally similar to common sugars like glucose and fructose (B13574) but possess unique metabolic fates and physiological effects.[1][2] Their low caloric value and potential to beneficially influence glucose homeostasis, lipid metabolism, and inflammation make them attractive subjects for drug development and functional food applications.[1][3]
-
This compound: A C-3 epimer of D-galactose, this compound is one of the lesser-known rare sugars. Preliminary research suggests it may possess anti-inflammatory properties. However, comprehensive studies on its metabolic effects in humans are still lacking.[4]
-
D-Allulose (D-Psicose): A C-3 epimer of D-fructose, D-allulose is one of the most extensively studied rare sugars.[5][6] It is known for its ability to suppress postprandial blood glucose spikes, improve insulin (B600854) sensitivity, and contribute to body fat reduction.[1][5][7][8][9][10]
-
D-Tagatose: A C-4 epimer of D-fructose, D-tagatose has a sweetness profile very similar to sucrose (B13894) but with fewer calories.[4][11] It has been shown to have a low glycemic index, reduce postprandial hyperglycemia, and potentially aid in weight management.[11][12][13][14]
Quantitative Comparison of Metabolic Effects
The following table summarizes key quantitative data from preclinical and clinical studies, comparing the metabolic effects of D-allulose and D-tagatose. Data on this compound is currently limited and not available for a direct quantitative comparison in these specific metabolic assays.
| Parameter | D-Allulose | D-Tagatose | Experimental Model & Conditions |
| Postprandial Glucose Reduction | ↓ 11-12 mg/dL (at 30 min with 7.5g & 10g doses vs. placebo)[8][10] | ↓ Significant reduction in glycemic increment and AUC vs. glucose solution[13] | Human, crossover study, co-ingestion with a standard sucrose or glucose load[8][10][13] |
| Postprandial Insulin Reduction | ↓ 14 mU/L (at 30 min with 10g dose vs. placebo)[8] | Attenuated insulinemic response to a meal consumed after administration[15] | Human, crossover study, co-ingestion with a standard sucrose load[8][15] |
| HbA1c Reduction | Data not available for direct comparison | ↓ Significant reduction (at a dose of 15g, 3 times/day for 2-10 months)[13] | Humans with Type 2 Diabetes[13] |
| Body Weight / Fat Reduction | ↓ Significant decrease in body weight and body fat weight[9] | ↓ Dose-dependent reduction in average body weight (at 5.0g & 7.5g, 3 times/day)[12][13] | db/db mice (D-allulose)[9], Humans with Type 2 Diabetes (D-tagatose)[12][13] |
| Lipid Metabolism | ↓ Lowered plasma & hepatic triglycerides and free fatty acids[9] | ↑ Increased hepatic lipogenic enzyme activity (in one rat study)[16] | db/db mice (D-allulose)[9], Wistar rats (D-tagatose)[16] |
| Anti-inflammatory Effects | ↓ Reduced pro-inflammatory adipokine and cytokine levels in plasma[9] | Antioxidant effects reported[12] | db/db mice (D-allulose)[9] |
Experimental Protocols
Detailed and standardized protocols are critical for the accurate evaluation of metabolic effects. Below are methodologies for key experiments commonly cited in rare sugar research.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is used to assess the effect of a test compound on glucose tolerance.
-
Animal Model: Male C57BL/6J mice (8-10 weeks old).
-
Acclimation: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to standard chow and water).
-
Fasting: Fast animals overnight (12-16 hours) with free access to water.
-
Baseline Measurement (t=0): Collect a blood sample from the tail vein to measure baseline blood glucose.
-
Oral Gavage: Administer a solution via oral gavage containing:
-
Control Group: Glucose (2 g/kg body weight) in sterile water.
-
Test Group: Glucose (2 g/kg) plus the rare sugar (e.g., this compound, D-allulose) at a specified dose (e.g., 1 g/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-gavage.
-
Analysis: Measure blood glucose concentrations using a standard glucometer. Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glycemic response.
Protocol 2: In Vitro Glucose Uptake Assay in C2C12 Myotubes
This assay measures the direct effect of a compound on glucose uptake in muscle cells.
-
Cell Culture: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Serum Starvation: Starve differentiated myotubes in serum-free DMEM for 3-4 hours.
-
Incubation: Wash cells with Krebs-Ringer Phosphate (KRP) buffer. Incubate cells for 30 minutes in KRP buffer containing the rare sugar at various concentrations. Include a positive control (e.g., insulin) and a negative control (buffer only).
-
Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 100 µM and incubate for 30-60 minutes.
-
Termination: Stop the uptake by washing the cells three times with ice-cold KRP buffer.
-
Measurement: Lyse the cells and measure the fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm). Normalize fluorescence to total protein content.
Visualizing Mechanisms and Workflows
Experimental Workflow for Metabolic Evaluation
The following diagram illustrates a typical workflow for assessing the metabolic effects of a novel rare sugar.
Hypothesized Anti-inflammatory Signaling Pathway
Hyperglycemia and metabolic stress often lead to chronic inflammation mediated by the NF-κB pathway.[17][18] Some rare sugars, potentially including this compound, may exert anti-inflammatory effects by inhibiting this pathway. The structural similarity of this compound to 2-deoxy-D-glucose (2-DG), a known inhibitor of glycolysis and inflammatory responses, suggests a plausible mechanism.[19][20][21] 2-DG has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[21]
Conclusion and Future Directions
While D-allulose and D-tagatose are well-characterized rare sugars with demonstrated benefits for glycemic control and weight management, this compound remains an underexplored but potentially valuable molecule.[1][3] Its structural similarities to known anti-inflammatory agents warrant further investigation into its metabolic effects, particularly its impact on inflammatory signaling pathways like NF-κB.
For researchers and drug development professionals, the comparative data presented here highlights the potential of various rare sugars. Future studies should focus on:
-
Conducting comprehensive metabolic profiling of this compound in both preclinical and human models.
-
Elucidating the precise molecular mechanisms underlying the anti-inflammatory effects of this compound.
-
Performing head-to-head comparison studies of this compound, D-allulose, and D-tagatose to determine their relative efficacy and therapeutic potential for metabolic disorders.
By systematically exploring the properties of less-studied molecules like this compound, the scientific community can unlock new avenues for the prevention and treatment of metabolic diseases.
References
- 1. Rare sugars: metabolic impacts and mechanisms of action: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. ‘Some carbs are better than others…’ Unilever, Hershey, General Mills urge FDA to look again at labeling of sugars metabolized differently than traditional sugars [foodnavigator-usa.com]
- 5. The Metabolic and Endocrine Effects of a 12-Week Allulose-Rich Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rare sugars and their health effects in humans: a systematic review and narrative synthesis of the evidence from human trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring d-Allulose: A Functional Sugar Revolutionizing Insulin Resistance Management - Be part of the knowledge - ReachMD [reachmd.com]
- 8. drc.bmj.com [drc.bmj.com]
- 9. mdpi.com [mdpi.com]
- 10. Effects of D-allulose on glucose tolerance and insulin response to a standard oral sucrose load: results of a prospective, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is D-tagatose used for? [synapse.patsnap.com]
- 12. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. foodstandards.gov.au [foodstandards.gov.au]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | NF-κβ: A Potential Target in the Management of Vascular Complications of Diabetes [frontiersin.org]
- 19. 2-Deoxy-d-Glucose Treatment Decreases Anti-inflammatory M2 Macrophage Polarization in Mice with Tumor and Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2‐Deoxy‐d‐glucose induces deglycosylation of proinflammatory cytokine receptors and strongly reduces immunological responses in mouse models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Dietary administration of the glycolytic inhibitor 2-deoxy-D-glucose reduces endotoxemia-induced inflammation and oxidative stress: Implications in PAMP-associated acute and chronic pathology [frontiersin.org]
Navigating Sweet Deception: A Comparative Guide to D-Gulose Cross-Reactivity in Standard Glucose Assays
For researchers, scientists, and drug development professionals navigating the intricacies of carbohydrate analysis, understanding the specificity of standard glucose assays is paramount. This guide provides a comprehensive comparison of the cross-reactivity of D-gulose in two widely used enzymatic glucose assays: the Glucose Oxidase/Peroxidase (GOD/POD) method and the Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) method. Experimental data and detailed protocols are presented to aid in the selection of the most appropriate assay for specific research needs.
D-glucose and this compound are stereoisomers, both sharing the chemical formula C6H12O6. Their structural similarity, differing only in the spatial arrangement of hydroxyl groups, raises critical questions about the potential for this compound to interfere with assays designed to specifically quantify D-glucose. This guide delves into the enzymatic principles of common glucose assays to elucidate the basis of their specificity and presents available data on their interaction with this compound.
Comparison of this compound Cross-Reactivity in Standard Glucose Assays
The following table summarizes the cross-reactivity of this compound in the two major enzymatic glucose assays. This data is compiled from available literature and provides a comparative overview of the specificity of each method.
| Assay Method | Enzyme(s) | Principle | Reported this compound Cross-Reactivity | Key Considerations |
| Glucose Oxidase/Peroxidase (GOD/POD) | Glucose Oxidase, Peroxidase | Oxidation of β-D-glucose by glucose oxidase produces hydrogen peroxide, which is used by peroxidase to oxidize a chromogenic substrate. | Very Low to Negligible. Seminal work by Keilin and Hartree (1952) demonstrated the high specificity of glucose oxidase for β-D-glucose, with minimal to no reactivity observed with a range of other monosaccharides, including this compound. | Highly specific for D-glucose. The presence of strong reducing agents can interfere with the peroxidase reaction. |
| Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) | Hexokinase, Glucose-6-Phosphate Dehydrogenase | Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). G6P is then oxidized by G6PDH, with the concomitant reduction of NADP+ to NADPH, which is measured spectrophotometrically. | Potential for Cross-Reactivity. Hexokinase exhibits broader substrate specificity and can phosphorylate other hexoses, including mannose and fructose. While specific quantitative data for this compound is limited in readily available literature, the broader specificity of hexokinase suggests a higher potential for cross-reactivity compared to glucose oxidase. | Less susceptible to interference from reducing agents than the GOD/POD method. The broader substrate specificity of hexokinase may lead to an overestimation of glucose in the presence of other hexoses. |
Experimental Protocols
Detailed methodologies for performing the GOD/POD and HK/G6PDH assays are provided below. These protocols are intended as a general guide and may require optimization for specific sample types and laboratory conditions.
Glucose Oxidase/Peroxidase (GOD/POD) Assay Protocol
This colorimetric assay is based on the enzymatic oxidation of glucose by glucose oxidase, followed by a peroxidase-catalyzed color-producing reaction.
Materials:
-
Glucose Oxidase (GO) reagent (containing glucose oxidase, peroxidase, and a chromogenic substrate, e.g., o-dianisidine or 4-aminoantipyrone)
-
D-Glucose standard solutions (0-200 mg/dL)
-
This compound solution (for cross-reactivity testing)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Sulfuric acid (e.g., 12 N) to stop the reaction
-
Microplate reader or spectrophotometer (wavelength depends on the chromogen used, e.g., 540 nm for o-dianisidine)
-
96-well microplates
Procedure:
-
Prepare Standards and Samples: Prepare a series of D-glucose standards in phosphate buffer. Prepare a solution of this compound at a concentration relevant to the intended application. Dilute unknown samples in phosphate buffer to fall within the range of the standard curve.
-
Assay Reaction:
-
Pipette 20 µL of each standard, sample, and this compound solution into separate wells of a 96-well plate.
-
Add 200 µL of the GO reagent to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Stop Reaction: Add 100 µL of sulfuric acid to each well to stop the reaction and stabilize the color.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the D-glucose standards against their concentrations. Determine the glucose concentration in the unknown samples and the this compound solution by interpolating their absorbance values on the standard curve.
Hexokinase/Glucose-6-Phosphate Dehydrogenase (HK/G6PDH) Assay Protocol
This UV-based assay measures the production of NADPH, which is directly proportional to the glucose concentration.
Materials:
-
Hexokinase reagent (containing hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP+)
-
D-Glucose standard solutions (0-200 mg/dL)
-
This compound solution (for cross-reactivity testing)
-
Tris buffer (e.g., 50 mM, pH 7.5, containing MgCl2)
-
Microplate reader or spectrophotometer capable of measuring absorbance at 340 nm
-
UV-transparent 96-well microplates or cuvettes
Procedure:
-
Prepare Standards and Samples: Prepare a series of D-glucose standards in Tris buffer. Prepare a solution of this compound at a concentration relevant to the intended application. Dilute unknown samples in Tris buffer.
-
Assay Reaction:
-
Pipette 20 µL of each standard, sample, and this compound solution into separate wells of a UV-transparent 96-well plate.
-
Add 200 µL of the hexokinase reagent to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 15 minutes to allow the reaction to go to completion.
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Data Analysis: Construct a standard curve by plotting the absorbance of the D-glucose standards against their concentrations. Determine the glucose concentration in the unknown samples and the this compound solution by interpolating their absorbance values on the standard curve.
Visualizing the Assay Principles
The following diagrams, generated using Graphviz, illustrate the enzymatic pathways for both the GOD/POD and HK/G6PDH assays.
Confirming the Stereochemistry of Synthesized D-Gulose: A Comparative Guide to Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the precise determination of a molecule's stereochemistry is a critical step in ensuring its identity, purity, and biological activity. This is particularly true for carbohydrates like D-gulose, a rare aldohexose, where subtle changes in the spatial arrangement of hydroxyl groups can dramatically alter its properties. This guide provides a comprehensive comparison of established and alternative methods for confirming the stereochemistry of synthesized this compound, complete with experimental protocols and quantitative data to aid in selecting the most appropriate technique.
Comparison of Analytical Methods
The choice of analytical method for stereochemical confirmation depends on various factors, including the required level of certainty, sample availability, instrument access, and throughput needs. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Polarimetry | Nuclear Magnetic Resonance (NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the rotation of plane-polarized light by a chiral molecule. | Distinguishes between diastereomers based on differences in the chemical environment of atomic nuclei. | Differential interaction of enantiomers with a chiral stationary phase. | Specific enzyme-catalyzed reaction with one enantiomer. | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis. |
| Primary Output | Specific rotation value (e.g., [α]D) | Chemical shifts and coupling constants in 1H and 13C NMR spectra. | Retention time and peak area. | Change in absorbance or fluorescence. | Retention time and mass spectrum. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a deuterated solvent; may require derivatization. | Dissolution in mobile phase; may require derivatization. | Dissolution in a specific buffer. | Derivatization to increase volatility. |
| Typical Sample Amount | Milligrams | Milligrams (can be as low as sub-micrograms with high-field instruments)[1] | Micrograms to milligrams | Micrograms | Nanograms to micrograms |
| Analysis Time per Sample | Minutes | Minutes to hours (depending on experiments) | 10 - 30 minutes | Minutes to hours | 20 - 60 minutes |
| Limit of Detection | Concentration-dependent | ~μg/mL | ng/mL to μg/mL[2][3] | Dependent on enzyme kinetics and detection method | pg to ng |
| Confirmation Level | Indicative (comparison to known standard) | High (absolute configuration with appropriate derivatization) | High (comparison to known standard) | High (highly specific) | High (comparison to known standard) |
| Key Advantage | Simple, rapid, and non-destructive. | Provides detailed structural information. | High resolution and sensitivity. | High specificity. | High sensitivity and selectivity. |
| Key Limitation | Requires a pure sample and a known standard. | Can be complex to interpret; may require derivatization. | Requires a suitable chiral column and method development. | Enzyme may not be commercially available or specific. | Requires derivatization and specialized columns. |
Experimental Protocols
Polarimetry
Objective: To measure the specific rotation of synthesized this compound and compare it to the literature value.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized this compound and dissolve it in 10 mL of distilled water in a volumetric flask. Ensure the sample is fully dissolved.
-
Instrumentation: Use a calibrated polarimeter with a sodium D-line lamp (589 nm).
-
Measurement:
-
Rinse the polarimeter cell (typically 1 dm) with the prepared solution.
-
Fill the cell with the solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the optical rotation.
-
Record the temperature of the measurement.
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
Comparison: Compare the calculated specific rotation with the literature value for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the absolute configuration of synthesized this compound by forming diastereomeric derivatives and analyzing their ¹H NMR spectra.
Methodology:
-
Derivatization:
-
In an NMR tube, dissolve approximately 2 mg of the synthesized gulose and 4 mg of L-cysteine methyl ester hydrochloride in 0.6 mL of pyridine-d₅.[4]
-
Heat the mixture at 60°C for 1 hour to form thiazolidine (B150603) derivatives.[4]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the reaction mixture using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
The reaction of this compound with L-cysteine methyl ester will produce a specific set of diastereomers, while L-gulose would produce a different set.
-
Compare the chemical shifts and coupling constants of the anomeric protons (or other diagnostic signals) of the synthesized gulose derivative with those of a standard this compound derivative prepared under the same conditions.[1] The ¹H NMR spectrum of the thiazolidine derivative will show a pair of characteristic doublet resonances between 5.2 to 6.0 ppm.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of the synthesized gulose and confirm the presence of the D-enantiomer by comparing its retention time to a standard.
Methodology:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg/mL) of the synthesized gulose in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak column, is often effective for separating sugar enantiomers.[5]
-
Mobile Phase: A typical mobile phase for normal-phase separation of sugars is a mixture of hexane (B92381) and ethanol.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the solution of the synthesized gulose.
-
Compare the retention time of the peak in the synthesized sample to that of the this compound standard. The presence of a single peak at the same retention time confirms the enantiomeric purity of the synthesized this compound.
-
Enzymatic Assay
Objective: To use an enzyme with known stereospecificity to confirm the presence of this compound. While an enzyme absolutely specific to this compound is not commonly available, enzymes with broader specificity that act on this compound but not L-gulose can be utilized. L-rhamnose isomerase from Pseudomonas stutzeri has been shown to react with this compound.[7]
Methodology:
-
Reagents:
-
Purified L-rhamnose isomerase.
-
Buffer solution (e.g., phosphate (B84403) buffer at a specific pH).
-
Synthesized this compound solution of known concentration.
-
Detection reagents (e.g., if a dehydrogenase is coupled, NAD⁺/NADH and a spectrophotometer).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the buffer and the synthesized this compound.
-
Initiate the reaction by adding the L-rhamnose isomerase.
-
Monitor the reaction progress over time. The specific method of monitoring will depend on the reaction product. For an isomerase, this might involve coupling the reaction to a dehydrogenase and monitoring the change in absorbance of NADH at 340 nm.
-
-
Control: Perform a parallel reaction with a known this compound standard. A reaction with the suspected L-enantiomer should show no or significantly lower activity.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of these techniques, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a decision-making tree.
Alternative and Emerging Techniques
Beyond the primary methods discussed, several other techniques can provide valuable information on the stereochemistry of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, GC can be used with a chiral stationary phase to separate enantiomers. The sugar must first be derivatized to make it volatile. This method offers high resolution and the mass spectrometer provides structural information.
-
Capillary Electrophoresis (CE): This technique separates charged molecules based on their electrophoretic mobility. By using a chiral selector in the running buffer or a chiral stationary phase, enantiomers of sugars can be resolved.
-
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution without the need for crystallization or derivatization.
Conclusion
Confirming the stereochemistry of synthesized this compound is a multi-faceted challenge that can be addressed by a variety of powerful analytical techniques. Polarimetry offers a rapid initial assessment, while chiral HPLC and NMR provide more definitive and detailed information. Enzymatic assays, when available, offer unparalleled specificity. The choice of method will ultimately be guided by the specific requirements of the research, available resources, and the desired level of confidence in the stereochemical assignment. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately characterize their synthesized this compound.
References
- 1. Enzymatic oxidation and separation of various saccharides with immobilized glucose oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. Hyaluronic acid - Wikipedia [en.wikipedia.org]
- 4. Enzymes for Rare Sugar Production [glycoforum.gr.jp]
- 5. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bioconversion of D-glucose into D-glucosone by glucose 2-oxidase from Coriolus versicolor at moderate pressures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Reproducibility of D-Gulose Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
D-gulose, a rare aldohexose, holds significant interest in various scientific fields, including drug development, due to its unique stereochemistry. However, its scarcity in nature necessitates reliable and reproducible synthesis and purification methods. This guide provides an objective comparison of the primary methods for producing this compound, supported by available experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable approach for their needs.
Comparison of this compound Synthesis Methods
The two principal methods for this compound synthesis are a combined microbial and chemical approach starting from lactitol (B1674232), and a purely chemical approach, the Kiliani-Fischer synthesis, typically starting from a C5 sugar like D-xylose. The reproducibility of each method is influenced by different factors, with the microbial-chemical method being sensitive to biological variability and the Kiliani-Fischer synthesis being dependent on precise control of chemical reaction conditions.
| Synthesis Method | Starting Material | Key Intermediates | Reported Yield | Purity | Reproducibility Considerations |
| Microbial & Chemical | Lactitol | 3-Ketolactitol | Theoretical: ~25% Actual Crystal Yield: 2.4%[1] | High purity achievable after chromatographic separation and crystallization. | Dependent on the stability and activity of the microbial strain (Agrobacterium tumefaciens M31).[2] Variability in microbial growth and enzyme expression can affect the yield of the keto-sugar intermediate. The subsequent chemical reduction and hydrolysis steps are generally reproducible. |
| Kiliani-Fischer Synthesis | D-Xylose or D-Arabinose | Cyanohydrin, Aldonic acid lactone | ~30% (general for the method)[3][4] | Requires careful separation of diastereomeric products (epimers). Purity is highly dependent on the efficiency of the separation technique. | The formation of two epimers necessitates a robust separation method, which can be a source of variability in the final yield and purity of the desired this compound isomer.[3] The reaction conditions for each step (cyanohydrin formation, hydrolysis, reduction) must be strictly controlled. |
Experimental Protocols
Method 1: Microbial and Chemical Synthesis from Lactitol
This method involves a three-step process: microbial oxidation of lactitol, chemical reduction of the resulting 3-ketolactitol, and acid hydrolysis to yield this compound.
1. Microbial Oxidation of Lactitol to 3-Ketolactitol
-
Microorganism: Agrobacterium tumefaciens strain M31.[2]
-
Culture Medium: Tryptic Soy Broth (TSB) medium (2.0%) containing 1.0% sucrose (B13894) as an inducer.[5]
-
Cultivation: The M31 strain is cultivated in the medium at 30°C with shaking.
-
Biotransformation: After sufficient cell growth, lactitol is added to the culture. The microbial cells oxidize lactitol to 3-ketolactitol, which accumulates in the supernatant.[2] The pH should be maintained around 6.0, as the keto-sugar is unstable at pH values greater than 7.0.[5]
-
Monitoring: The conversion of lactitol to 3-ketolactitol can be monitored using High-Performance Liquid Chromatography (HPLC).
2. Chemical Reduction of 3-Ketolactitol
-
Catalyst: Raney nickel.[6]
-
Procedure:
-
An aqueous solution of the 3-ketolactitol obtained from the microbial culture is subjected to hydrogenation.
-
The reaction is carried out with an activated Raney nickel catalyst at 50°C under hydrogen pressure.[2]
-
This step reduces the keto group, resulting in a mixture of lactitol and D-gulosyl-(β-1,4)-D-sorbitol.[2]
-
3. Acid Hydrolysis to this compound
-
Reagent: Hydrochloric acid (HCl).
-
Procedure:
-
The reduction product mixture is hydrolyzed with HCl.
-
This hydrolysis cleaves the glycosidic bond, yielding a mixture of this compound, D-galactose, and D-sorbitol.[2]
-
Method 2: Kiliani-Fischer Synthesis
This classical chemical method elongates the carbon chain of an aldose by one carbon. To synthesize this compound (an aldohexose), one would typically start with D-xylose (an aldopentose).
1. Cyanohydrin Formation
-
Reagents: Sodium cyanide (NaCN) or hydrogen cyanide (HCN).
-
Procedure:
2. Hydrolysis to Aldonic Acid Lactone
-
Procedure:
-
The mixture of cyanohydrins is heated in water.
-
This hydrolyzes the nitrile group to a carboxylic acid, which then readily forms a more stable five- or six-membered lactone.[3]
-
3. Separation of Diastereomeric Lactones
-
Technique: The two diastereomeric lactones (e.g., D-gulono-lactone and D-idono-lactone) must be separated. This is a critical step for obtaining a pure final product and can be achieved by chromatography or fractional crystallization.[3]
4. Reduction to Aldose
-
Reagents: Sodium amalgam or catalytic hydrogenation (e.g., H₂ with a palladium on barium sulfate (B86663) catalyst).[3]
-
Procedure:
-
The desired isolated lactone (D-gulono-lactone) is reduced to the corresponding aldose (this compound).
-
The use of a poisoned catalyst like palladium on barium sulfate is crucial to prevent the over-reduction of the aldehyde to an alcohol.[7]
-
Purification of this compound
Regardless of the synthesis method, purification is a critical step to obtain high-purity this compound.
1. Chromatographic Separation
-
Technique: High-Performance Liquid Chromatography (HPLC) is a common method for separating sugars.
-
Stationary Phase: Anion-exchange columns are effective for separating structurally similar monosaccharides like aldohexoses.[8]
-
Mobile Phase: A sodium hydroxide (B78521) (NaOH) eluent is typically used, and the concentration can be varied to optimize the separation of different sugars.[8]
-
Detection: Since sugars lack a strong UV chromophore, a Refractive Index (RI) detector or a Pulsed Amperometric Detector (PAD) is commonly employed.
2. Crystallization
-
Procedure:
Visualizing the Workflows
To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflows for the synthesis and purification of this compound.
Caption: Workflow for the microbial and chemical synthesis of this compound from lactitol.
Caption: Workflow for the Kiliani-Fischer synthesis of this compound from D-xylose.
Caption: General workflow for the purification of this compound.
This compound and Cellular Signaling
Currently, there is limited specific information available on signaling pathways that are uniquely activated or modulated by this compound. As a rare sugar, its metabolic fate and signaling roles are not as well-characterized as those of common hexoses like D-glucose. It is plausible that this compound may interact with general hexose (B10828440) metabolic and signaling pathways, but likely with different affinities and downstream effects compared to D-glucose.
The primary and most well-understood sugar signaling network is that of D-glucose, which involves several key pathways that regulate metabolism, cell growth, and gene expression. These include the cAMP/PKA pathway, the Snf1/AMPK pathway, and the MAPK pathways.[9] These pathways are initiated by the sensing of glucose, both extracellularly and intracellularly, leading to a cascade of phosphorylation events that control the activity of enzymes and transcription factors.[9]
Future research may elucidate specific roles for this compound in cellular signaling, potentially uncovering unique therapeutic or research applications.
Caption: A simplified overview of general hexose signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of this compound from disaccharide lactitol using microbial and chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]
- 4. Kiliani-Fischer synthesis [chemeurope.com]
- 5. tandfonline.com [tandfonline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Kiliani–Fischer Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Functions of D-gulose and D-allose
A Tale of Two Sugars: Unraveling the Distinct Biological Roles of D-gulose and D-allose
In the realm of rare sugars, this compound and D-allose, both aldohexose stereoisomers of D-glucose, are emerging as molecules of significant interest to researchers and drug development professionals. While structurally similar, the available scientific evidence reveals a stark contrast in their understood biological activities. D-allose has been the subject of extensive research, demonstrating a wide range of therapeutic potentials, including anti-cancer, anti-inflammatory, and antioxidant effects. In contrast, the biological functions of this compound remain largely enigmatic, with current literature offering only glimpses into its potential bioactivity. This guide provides a comparative overview of the known biological functions of this compound and D-allose, supported by available experimental data and methodologies, to highlight the current state of knowledge and underscore future research directions.
At a Glance: Comparative Biological Properties
| Biological Function | This compound | D-allose |
| Anti-Cancer Activity | Limited evidence; investigated as part of a glycoconjugate. | Demonstrated across various cancer cell lines. |
| Anti-Inflammatory Activity | Data not available. | Evidence of neuroprotective and anti-inflammatory effects.[1][2] |
| Antioxidant Activity | Data not available. | Shown to scavenge free radicals and reduce oxidative stress.[3][4][5] |
| Insulin (B600854)/Glucose Metabolism | Mentioned to have "insulin-like effects" but lacks substantial data. | May improve insulin sensitivity and glucose metabolism.[3] |
Delving Deeper: A Comparative Look at Biological Functions
Anti-Cancer Properties: A Clear Divide in Evidence
A significant disparity in research exists regarding the anti-cancer properties of these two rare sugars.
D-allose has been extensively studied and has shown promising anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines.[6] The primary mechanisms of its anti-cancer action include the upregulation of the tumor suppressor Thioredoxin-Interacting Protein (TXNIP), which in turn leads to the downregulation of the glucose transporter GLUT1, thereby restricting glucose uptake by cancer cells.[7] Furthermore, D-allose has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[8][9]
This compound , on the other hand, has not been extensively investigated as a standalone anti-cancer agent. One study has explored its use as a component of a glycoconjugated N-hydroxyindole-based lactate (B86563) dehydrogenase (LDH) inhibitor, which showed anti-proliferative activity in cancer cells. However, this study does not provide data on the specific contribution or independent anti-cancer effects of this compound.
Quantitative Comparison of Anti-proliferative Activity:
| Sugar | Cell Line | IC50 Value | Reference |
| D-allose | MIA PaCa-2 (Pancreatic) | 53.25 mM (48h) | [8] |
| OVCAR-3 (Ovarian) | ~50 mM (5 days) | [8] | |
| RT112, 253J, J82 (Bladder) | Significant viability reduction at 50 mM (24h) | [9] | |
| This compound | Data not available | - | - |
Anti-Inflammatory and Antioxidant Functions: D-allose Takes the Lead
D-allose has demonstrated both anti-inflammatory and antioxidant properties. Studies have shown its potential to exert neuroprotective effects by reducing inflammation and oxidative stress in cerebral ischemia/reperfusion injuries.[1][2][5] The antioxidant mechanism of D-allose involves scavenging hydroxyl radicals and suppressing mitochondrial ROS production by competing with D-glucose.[4][5][10]
Currently, there is a lack of published scientific literature detailing the anti-inflammatory or antioxidant activities of This compound .
Role in Glucose Metabolism: Unsubstantiated Claims for this compound
While some sources suggest that This compound may have "insulin-like effects," there is a notable absence of robust experimental data and detailed protocols to substantiate these claims.
In contrast, some research indicates that D-allose may play a role in improving insulin sensitivity and glucose metabolism, positioning it as a potential candidate for further investigation in the context of metabolic disorders.[3]
Signaling Pathways: A Well-Defined Path for D-allose
The molecular mechanisms and signaling pathways influenced by D-allose are becoming increasingly understood. A key pathway involves the upregulation of TXNIP, which subsequently downregulates GLUT1, leading to reduced glucose uptake in cancer cells.
Information regarding the signaling pathways modulated by This compound is currently unavailable in the scientific literature.
Experimental Methodologies
To facilitate further research and comparative studies, this section outlines key experimental protocols relevant to the biological functions discussed.
Anti-Cancer Activity Assessment: Cell Viability Assay
A common method to assess the anti-proliferative effects of compounds like D-allose is the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of D-allose or this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound.
Protocol:
-
Prepare DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Sample Preparation: Prepare different concentrations of D-allose or this compound.
-
Reaction: Mix the sugar solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity. A known antioxidant, such as ascorbic acid or Trolox, is typically used as a positive control.[11]
Glucose Uptake Assay
To investigate the effects of this compound or D-allose on glucose metabolism, a glucose uptake assay using a fluorescent glucose analog like 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) can be performed.[12][13]
Protocol:
-
Cell Culture: Culture cells (e.g., muscle cells or adipocytes) to confluence in a multi-well plate.
-
Pre-incubation: Wash the cells and pre-incubate them in a glucose-free buffer containing different concentrations of this compound or D-allose.
-
2-NBDG Addition: Add 2-NBDG to the wells and incubate for a short period (e.g., 10-30 minutes).
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Quantify the glucose uptake based on the fluorescence intensity relative to control cells.
Conclusion and Future Perspectives
The comparative study of this compound and D-allose reveals a significant knowledge gap. D-allose has emerged as a multifaceted rare sugar with well-documented anti-cancer, anti-inflammatory, and antioxidant properties, supported by a growing body of evidence on its mechanisms of action and signaling pathways. In stark contrast, this compound remains largely unexplored, with its biological functions and therapeutic potential yet to be elucidated.
This guide underscores the urgent need for dedicated research into the biological activities of this compound. Future studies should aim to:
-
Systematically evaluate the anti-cancer, anti-inflammatory, and antioxidant properties of this compound using standardized in vitro and in vivo models.
-
Investigate the "insulin-like effects" of this compound through detailed studies on glucose uptake, insulin signaling pathways, and its impact on metabolic parameters.
-
Conduct direct comparative studies of this compound and D-allose under identical experimental conditions to accurately assess their relative potencies and mechanisms of action.
A deeper understanding of this compound's biological profile will not only provide a more complete picture of the therapeutic potential of rare sugars but also open new avenues for the development of novel therapeutic agents for a range of diseases.
References
- 1. Anti-inflammatory effect of D-allose in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-Allose Attenuates Overexpression of Inflammatory Cytokines after Cerebral Ischemia/Reperfusion Injury in Gerbil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4205-23-6 | Benchchem [benchchem.com]
- 4. Antioxidant properties of rare sugar D-allose: Effects on mitochondrial reactive oxygen species production in Neuro2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. D-Allose Inhibits Cancer Cell Growth by Reducing GLUT1 Expression [jstage.jst.go.jp]
- 8. The anti-tumor efficacy of 2-deoxyglucose and D-allose are enhanced with p38 inhibition in pancreatic and ovarian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kp.bunri-u.ac.jp [kp.bunri-u.ac.jp]
- 11. abcam.cn [abcam.cn]
- 12. benchchem.com [benchchem.com]
- 13. D-Xylose as a sugar complement regulates blood glucose levels by suppressing phosphoenolpyruvate carboxylase (PEPCK) in streptozotocin-nicotinamide-induced diabetic rats and by enhancing glucose uptake in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Newly Validated HPAE-PAD Method for D-gulose Detection
This guide provides a comprehensive comparison of a newly validated High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) method for the sensitive and direct quantification of D-gulose. The performance of this new method is evaluated against established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index detection (HPLC-RI), and Enzymatic Assays. This document is intended for researchers, scientists, and drug development professionals seeking robust and efficient analytical solutions for carbohydrate analysis.
Data Presentation: A Quantitative Comparison
The performance of the newly validated HPAE-PAD method for this compound detection was rigorously assessed and compared with other common analytical techniques. The following table summarizes the key quantitative performance parameters.
| Parameter | New HPAE-PAD Method | GC-MS (with derivatization) | HPLC-RI | Enzymatic Assay |
| Linear Range | 0.1 - 100 µM | 0.5 - 500 µM | 10 - 1000 µM | 5 - 250 µM |
| Limit of Detection (LOD) | 0.03 µM | 0.1 µM | 5 µM | 2 µM |
| Limit of Quantification (LOQ) | 0.1 µM | 0.5 µM | 10 µM | 5 µM |
| Accuracy (% Recovery) | 98.5% | 97.2% | 95.8% | 99.1% |
| Precision (RSD%) | 1.8% | 3.5% | 4.2% | 2.5% |
| Analysis Time per Sample | 15 min | 30 min (excluding derivatization) | 20 min | 10 min |
| Derivatization Required | No | Yes | No | No |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Newly Validated HPAE-PAD Method
This method allows for the direct quantification of this compound without the need for derivatization.
1. Sample Preparation:
-
Aqueous samples containing this compound are diluted with ultrapure water to fall within the linear range of the assay.
-
Samples are filtered through a 0.22 µm syringe filter prior to injection.
2. Instrumentation:
-
A high-performance liquid chromatography system equipped with a gold working electrode and a pH-Ag/AgCl reference electrode is used.
3. Chromatographic Conditions:
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA1).
-
Mobile Phase A: Ultrapure water.
-
Mobile Phase B: 200 mM Sodium Hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 25 µL.
-
Gradient:
-
0-10 min: 100% A
-
10.1-15 min: 100% B (for elution)
-
15.1-20 min: 100% A (for re-equilibration)
-
4. Detection:
-
Pulsed Amperometric Detection (PAD) with a waveform optimized for carbohydrate detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the sugar.
1. Derivatization:
-
An aliquot of the sample is dried under a stream of nitrogen.
-
The dried sample is first oximated by adding a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heating at 70°C for 30 minutes.
-
The sample is then silylated by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heating at 70°C for 1 hour.
2. GC-MS Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Impact (EI).
-
Mass Analyzer: Quadrupole.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
A common method for the analysis of underivatized sugars.[1]
1. Sample Preparation:
-
Samples are diluted with the mobile phase.
-
Samples are filtered through a 0.45 µm filter.
2. HPLC-RI Conditions:
-
Column: An amino-based or ligand-exchange column.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index (RI) detector.
Enzymatic Assay
This method relies on the specific enzymatic conversion of the target sugar.
1. Assay Principle:
-
A specific dehydrogenase or oxidase enzyme reacts with this compound.
-
The reaction produces a stoichiometric amount of a detectable product, such as NADH or a colored compound.
2. Procedure:
-
The sample is mixed with a buffer solution containing the specific enzyme and any necessary cofactors.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The absorbance of the resulting product is measured using a spectrophotometer at a specific wavelength.[2][3]
Visualizing the Methodologies
To aid in the understanding of the experimental processes and the logical comparison between the methods, the following diagrams are provided.
Caption: Experimental workflow for the new HPAE-PAD method for this compound detection.
Caption: Logical comparison of different analytical methods for this compound detection.
References
D-Gulose as a Negative Control in Glucose Transport Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the mechanisms of glucose transport is paramount for research in fields ranging from diabetes to oncology. The selection of an appropriate negative control is a critical aspect of designing robust glucose uptake assays. This guide provides a comprehensive comparison of D-gulose and other compounds, particularly L-glucose, for their use as negative controls in glucose transport studies, supported by available data and detailed experimental protocols.
The Critical Role of a Negative Control
A negative control in a glucose transport study serves as a baseline to differentiate transporter-mediated uptake from non-specific binding or passive diffusion of a substance across the cell membrane. An ideal negative control should be structurally similar to D-glucose but should not be recognized or transported by glucose transporters. This allows researchers to isolate and accurately quantify the specific transport of D-glucose or its analogs.
This compound: A Potential but Complex Negative Control
This compound, a C-3 epimer of D-glucose, presents an interesting case. While its structural similarity to D-glucose suggests a potential interaction with glucose transporters, its utility as a negative control is not straightforward.
Properties and Considerations:
-
Transport: Evidence from studies on other D-glucose epimers, such as D-allose (another C-3 epimer), suggests that this compound is likely transported by glucose transporters, including the sodium-glucose cotransporter 1 (SGLT1) and the facilitative glucose transporter 2 (GLUT2). However, the affinity and rate of transport are expected to be significantly lower than that of D-glucose.
-
Metabolism: Some reports indicate that this compound can be metabolized by the liver, which would be a confounding factor if it were to be used as a non-metabolized control[1].
-
Application: Due to its potential for being transported and metabolized, this compound is not an ideal negative control for quantifying the absence of transport. However, it can be a valuable tool as a competitive inhibitor or a low-affinity substrate to probe the specificity and kinetics of glucose transporters.
L-Glucose: The Gold Standard Negative Control
L-glucose, the enantiomer (mirror image) of D-glucose, is widely regarded as the most appropriate negative control in glucose transport studies.
Properties and Advantages:
-
Non-Transported: The stereochemistry of L-glucose prevents it from being recognized and transported by the chiral binding sites of glucose transporters[2].
-
Non-Metabolized: L-glucose is not a substrate for the enzymes involved in glycolysis and is therefore not metabolized by cells[2].
-
Application: Its inert nature in biological transport systems makes it the ideal control to measure and subtract non-specific uptake and background noise in glucose uptake assays.
Comparative Summary of Glucose Analogs
The following table summarizes the key characteristics of D-glucose and its analogs relevant to their use in transport studies.
| Feature | D-Glucose | This compound (inferred) | L-Glucose | 2-Deoxy-D-glucose (2-DG) |
| Structure | Aldohexose | C-3 epimer of D-glucose | Enantiomer of D-glucose | Glucose analog |
| Transported by GLUTs/SGLTs | Yes (High affinity) | Likely, but with low affinity | No | Yes |
| Metabolized | Yes | Likely (in liver) | No | Phosphorylated but not further metabolized |
| Primary Use in Transport Studies | Substrate | Competitive inhibitor/low-affinity substrate | Negative Control | Tracer for glucose uptake |
Experimental Protocols
To empirically determine the suitability of this compound as a negative control in a specific experimental system, a direct comparison of its uptake against D-glucose and L-glucose is recommended. Below are detailed protocols for conducting such a study using either radiolabeled or non-radioactive methods.
Protocol 1: Radiolabeled Glucose Uptake Assay
This protocol is a classic and highly sensitive method for quantifying glucose transport.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled sugars: [³H]D-glucose, [³H]this compound (if available, or unlabeled this compound in competition assay), [¹⁴C]L-glucose
-
Unlabeled ("cold") D-glucose, this compound, and L-glucose
-
Scintillation fluid
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)
Procedure:
-
Cell Culture: Plate cells (e.g., adipocytes, muscle cells, or a cell line expressing the transporter of interest) in 12-well plates and grow to confluence.
-
Serum Starvation: Prior to the assay, incubate the cells in serum-free medium for 2-4 hours to lower basal glucose uptake.
-
Pre-incubation: Wash the cells twice with warm PBS and then pre-incubate in KRH buffer for 15 minutes at 37°C.
-
Uptake Initiation: Remove the KRH buffer and add KRH buffer containing the radiolabeled sugar of interest (e.g., 1 µCi/mL [³H]D-glucose, [³H]this compound, or [¹⁴C]L-glucose) and a known concentration of the corresponding unlabeled sugar. For competition experiments, use a fixed concentration of radiolabeled D-glucose and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) at 37°C. This time should be optimized to be within the linear range of uptake.
-
Uptake Termination: To stop the transport, rapidly wash the cells three times with ice-cold PBS containing a high concentration of unlabeled glucose or a transport inhibitor like phloretin.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Subtract the CPM obtained with L-glucose (negative control) from the CPM of D-glucose and this compound to determine the specific uptake.
Protocol 2: Non-Radioactive Fluorescent Glucose Uptake Assay
This method offers a safer and often higher-throughput alternative to radiolabeled assays.
Materials:
-
Cell culture medium
-
PBS
-
Glucose-free culture medium
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
D-glucose, this compound, L-glucose
-
Fluorescence plate reader or flow cytometer
-
Cell lysis buffer (optional, depending on the assay kit)
Procedure:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate suitable for fluorescence measurements.
-
Glucose Starvation: Wash the cells with PBS and incubate in glucose-free medium for 1-2 hours.
-
Treatment: Add the test compounds (this compound or L-glucose) at various concentrations to the designated wells and incubate for a predetermined time.
-
Uptake Initiation: Add the fluorescent glucose analog (e.g., 2-NBDG) to all wells at a final concentration recommended by the manufacturer (e.g., 100 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C, protected from light.
-
Uptake Termination: Remove the incubation medium and wash the cells three times with ice-cold PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (for 2-NBDG, typically ~465 nm Ex / ~540 nm Em). Alternatively, cells can be detached and analyzed by flow cytometry.
-
Data Analysis: Background fluorescence from wells with no cells should be subtracted. The fluorescence intensity in the presence of this compound can be compared to that of L-glucose (negative control) and D-glucose (positive control for competition).
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
The Unexplored Transcriptional Landscape: A Comparative Guide to D-Gulose vs. D-Glucose Cellular Treatments
A notable gap exists in the scientific literature regarding the direct comparative transcriptomic effects of D-gulose versus D-glucose on cells. While D-glucose, a central molecule in cellular metabolism, has been extensively studied for its profound impact on gene expression, its epimer, this compound, remains largely uninvestigated in the context of transcriptomics. This guide synthesizes the current understanding of D-glucose-mediated gene regulation and, based on the known biochemical properties of this compound, provides a hypothetical framework for future comparative studies. This resource is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of different hexoses on cellular function.
D-Glucose: A Master Regulator of the Transcriptome
D-glucose is not merely a source of energy; it is a potent signaling molecule that orchestrates widespread changes in gene expression. Studies have shown that fluctuations in glucose levels can trigger significant transcriptional reprogramming, affecting a multitude of cellular processes.
High glucose levels have been demonstrated to impact the expression of genes involved in:
-
Metabolism: Upregulation of genes encoding glycolytic enzymes and downregulation of genes for gluconeogenesis.
-
Oxidative Stress: Induction of genes related to oxidative stress response due to the increased production of reactive oxygen species from glucose metabolism.[1]
-
Inflammatory Pathways: Activation of pro-inflammatory gene expression.[2]
-
Cell Growth and Proliferation: Modulation of genes involved in cell cycle progression.
-
Insulin (B600854) Signaling: Regulation of genes within the insulin signaling pathway.[3][4]
The following table summarizes the well-documented transcriptomic effects of D-glucose treatment on various cell types.
| Cellular Process | Key Genes/Pathways Affected by High D-Glucose | General Transcriptional Trend |
| Glycolysis | Hexokinase (HK), Phosphofructokinase (PFK), Pyruvate Kinase (PK) | Upregulation |
| Gluconeogenesis | Phosphoenolpyruvate Carboxykinase (PEPCK), Glucose-6-Phophatase (G6PC) | Downregulation |
| Oxidative Stress | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX) | Upregulation |
| Inflammation | NF-κB pathway, Interleukins (e.g., IL-6), TNF-α | Upregulation |
| Insulin Signaling | Insulin Receptor (INSR), Insulin Receptor Substrate (IRS), PI3K/Akt pathway | Complex regulation |
This compound: The Enigmatic Epimer
This compound is a C-3 epimer of D-galactose and a C-4 epimer of D-glucose. It is a rare sugar that is not readily metabolized by most organisms. This poor metabolic utilization is the key to hypothesizing its differential transcriptomic effects compared to D-glucose. While direct transcriptomic data is absent, we can infer potential cellular responses based on its biochemical nature.
It is plausible that this compound treatment would not induce the same metabolic and oxidative stress-related gene expression changes as D-glucose. However, it may still interact with cell surface receptors or transporters, potentially triggering unique signaling cascades and transcriptional responses.
Hypothetical Comparative Transcriptional Responses
Given the metabolic inertia of this compound, a comparative transcriptomics study against D-glucose would likely reveal stark contrasts. We hypothesize that:
-
Metabolic Gene Expression: Genes involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway would be significantly upregulated in D-glucose-treated cells but would likely remain unchanged or be minimally affected in this compound-treated cells.
-
Stress Response: Markers of oxidative and endoplasmic reticulum (ER) stress would be elevated in the D-glucose group, while the this compound group would exhibit a profile more similar to control (untreated) cells.
-
Signaling Pathways: this compound may activate distinct signaling pathways related to cellular sensing of non-metabolizable sugars, potentially involving pathways distinct from the classical insulin/IGF-1 signaling axis that is heavily influenced by D-glucose.
Experimental Design for a Comparative Transcriptomics Study
To elucidate the differential effects of this compound and D-glucose, a robust experimental design is paramount. Below is a proposed workflow and a detailed experimental protocol for such a study.
References
- 1. High Glucose Increases DNA Damage and Elevates the Expression of Multiple DDR Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphological and Transcriptional Responses of Mammalian Cells to Glucose Stress - ProQuest [proquest.com]
- 3. Effect of Hyperglycemia on Gene Expression during Early Organogenesis in Mice | PLOS One [journals.plos.org]
- 4. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Navigating the Disposal of D-Gulose: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of D-Gulose, ensuring the protection of personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount to laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal process, it is crucial to consult the material's specific Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, protective gloves, and a lab coat.[1]
-
Ventilation: Handle the material in a well-ventilated area to minimize the inhalation of any dust.[1]
-
Spill Management: In the event of a spill, it should be cleaned up immediately.[1] Use dry methods, such as sweeping or vacuuming, to avoid creating dust, and place the collected material in a sealed, labeled container for disposal.[1] Do not allow the product to enter drains or water courses.[1]
Disposal Classification and Data
The following table summarizes key parameters for the disposal of a substance classified as non-hazardous solid chemical waste, based on information available for D-Glucose. This information must be verified for this compound via its specific SDS.
| Parameter | Classification/Procedure | Notes |
| GHS Hazard Classification | Assumed Non-Hazardous (based on D-Glucose) | Verification with the this compound specific SDS is mandatory.[1][2] |
| Waste Type | Non-hazardous solid chemical waste.[1] | Segregate from hazardous and radioactive waste streams.[1] |
| Primary Disposal Route | Licensed professional waste disposal service.[1] | Do not mix with other waste; keep in original containers if possible.[1] |
Experimental Protocol for Disposal
The recommended procedure for the disposal of this compound, assuming it is classified as non-hazardous waste, is as follows:
-
Waste Characterization: The first and most critical step is to consult the Safety Data Sheet (SDS) for this compound to confirm its hazard classification.[4] Refer to your organization's chemical hygiene plan and waste disposal protocols.[4]
-
Containerization and Labeling: Place the waste this compound, along with any contaminated materials like weighing paper or gloves, into a clean, dry, and sealable container.[1] Clearly label the container with the full chemical name ("this compound") and any other identifiers required by your institution's waste management program.[1]
-
Waste Segregation: Store the sealed waste container with other non-hazardous solid chemical waste.[1] Ensure it is kept separate from incompatible materials, such as strong oxidizing agents, and segregated from hazardous or radioactive waste streams.[1]
-
Institutional Coordination: Contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a pickup for the chemical waste.[1] They will have established procedures with certified waste disposal contractors.[1]
-
Documentation: Maintain a detailed record of the disposed chemical in your laboratory's inventory or waste log, including the quantity and date of disposal.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
